molecular formula C36H46N4O4S B10853421 Tak-075 CAS No. 667931-33-1

Tak-075

Katalognummer: B10853421
CAS-Nummer: 667931-33-1
Molekulargewicht: 630.8 g/mol
InChI-Schlüssel: NDWLAPXXXCPRNP-GJFSDDNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tak-075 is a useful research compound. Its molecular formula is C36H46N4O4S and its molecular weight is 630.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

667931-33-1

Molekularformel

C36H46N4O4S

Molekulargewicht

630.8 g/mol

IUPAC-Name

(5R)-N-[3-(4-ethylphenyl)pentan-3-yl]-2,7,7-trimethyl-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C29H38N4O.C7H8O3S/c1-7-21-15-17-23(18-16-21)29(8-2,9-3)31-27(34)25-20(4)32-33-26(25)30-24(19-28(33,5)6)22-13-11-10-12-14-22;1-6-2-4-7(5-3-6)11(8,9)10/h10-18,24,30H,7-9,19H2,1-6H3,(H,31,34);2-5H,1H3,(H,8,9,10)/t24-;/m1./s1

InChI-Schlüssel

NDWLAPXXXCPRNP-GJFSDDNBSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)C(CC)(CC)NC(=O)C2=C3N[C@H](CC(N3N=C2C)(C)C)C4=CC=CC=C4.CC1=CC=C(C=C1)S(=O)(=O)O

Kanonische SMILES

CCC1=CC=C(C=C1)C(CC)(CC)NC(=O)C2=C3NC(CC(N3N=C2C)(C)C)C4=CC=CC=C4.CC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of TAK-075 on the Calcium-Sensing Receptor (CaSR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-075, also known as JTT-305 and MK-5442, is a potent, orally active, allosteric antagonist of the Calcium-Sensing Receptor (CaSR). By negatively modulating the receptor's activity, this compound stimulates the transient secretion of parathyroid hormone (PTH), a key regulator of calcium homeostasis and bone metabolism. This mechanism of action positions this compound as a potential anabolic agent for the treatment of osteoporosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on the CaSR, including its effects on downstream signaling pathways and a summary of its in vitro pharmacological properties. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction to this compound and the Calcium-Sensing Receptor

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[1] Primarily expressed in the parathyroid glands, kidneys, and bone, the CaSR detects fluctuations in extracellular calcium levels and modulates PTH secretion accordingly.[1] Activation of the CaSR by high calcium concentrations inhibits PTH release, while low calcium levels reduce its activity, leading to PTH secretion.

This compound is a small molecule that acts as a "calcilytic," a negative allosteric modulator of the CaSR.[1][2] Unlike competitive antagonists that bind to the orthosteric site (the same site as the endogenous ligand, calcium), allosteric modulators bind to a distinct site on the receptor, altering its conformation and function.[2] This allosteric antagonism by this compound effectively renders the parathyroid glands less sensitive to suppression by extracellular calcium, resulting in a rapid and transient increase in PTH secretion. This pulsatile release of PTH is known to have an anabolic effect on bone, stimulating bone formation and potentially increasing bone mineral density.

Core Mechanism of Action: Allosteric Antagonism of the CaSR

This compound functions as a negative allosteric modulator of the CaSR. This means it binds to a site topographically distinct from the calcium-binding orthosteric site within the seven-transmembrane (7TM) domain of the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for extracellular calcium and/or its ability to activate downstream signaling pathways in response to calcium binding. The consequence of this is a rightward shift in the concentration-response curve for calcium, effectively increasing the concentration of calcium required to activate the receptor and suppress PTH secretion.

This allosteric mechanism is central to the therapeutic rationale for this compound. By transiently blocking the inhibitory signal of extracellular calcium on the parathyroid glands, this compound induces a short-lived pulse of PTH secretion, mimicking the natural physiological stimulus for bone formation.

Impact on Downstream Signaling Pathways

The CaSR couples to multiple intracellular signaling pathways upon activation. The primary pathway involved in the regulation of PTH secretion is mediated by Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The CaSR can also couple to Gi/o, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels, and can activate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).

As a CaSR antagonist, this compound is expected to inhibit these downstream signaling events that are stimulated by extracellular calcium. The primary functional consequence of this inhibition in the parathyroid glands is the de-suppression of PTH secretion.

The following diagram illustrates the antagonistic action of this compound on the CaSR signaling cascade.

Mechanism of Action of this compound on CaSR cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_output Extracellular Ca2+ Extracellular Ca2+ CaSR CaSR Extracellular Ca2+->CaSR Activates This compound This compound This compound->CaSR Allosterically Inhibits PTH_secretion Transient PTH Secretion Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PKC PKC PLC->PKC Activates IP3 IP3 PIP2->IP3 Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition ERK ERK1/2 Phosphorylation PKC->ERK Activates ERK->PTH_inhibition Intracellular Calcium Mobilization Assay Workflow cluster_workflow start Seed HEK293 cells stably expressing hCaSR in 96-well plates incubation1 Incubate overnight start->incubation1 loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubation1->loading incubation2 Incubate for 1 hour at 37°C loading->incubation2 wash Wash cells to remove excess dye incubation2->wash compound_add Add this compound at various concentrations wash->compound_add incubation3 Pre-incubate for 15-30 minutes compound_add->incubation3 agonist_add Add CaSR agonist (e.g., CaCl2) incubation3->agonist_add readout Measure fluorescence intensity (kinetic read on a plate reader) agonist_add->readout analysis Calculate IC50 values readout->analysis IP1 Accumulation Assay Workflow cluster_workflow start Seed HEK293 cells stably expressing hCaSR in 384-well plates incubation1 Incubate overnight start->incubation1 compound_add Add this compound at various concentrations incubation1->compound_add agonist_add Add CaSR agonist (e.g., CaCl2) in the presence of LiCl compound_add->agonist_add incubation2 Incubate for 1-2 hours at 37°C agonist_add->incubation2 lysis Lyse cells incubation2->lysis detection Add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) lysis->detection incubation3 Incubate for 1 hour at room temperature detection->incubation3 readout Read HTRF signal on a plate reader incubation3->readout analysis Calculate IC50 values readout->analysis ERK1/2 Phosphorylation Assay Workflow cluster_workflow start Seed HEK293 cells stably expressing hCaSR in 96-well plates incubation1 Incubate overnight and serum-starve start->incubation1 compound_add Add this compound at various concentrations incubation1->compound_add incubation2 Pre-incubate for 30 minutes compound_add->incubation2 agonist_add Stimulate with CaSR agonist (e.g., CaCl2) for 5-10 minutes incubation2->agonist_add lysis Lyse cells and collect lysate agonist_add->lysis detection Perform Western blot or ELISA for phospho-ERK1/2 and total ERK1/2 lysis->detection analysis Quantify band intensities or ELISA signal and calculate the ratio of p-ERK/total ERK detection->analysis

References

The Discovery and Synthetic Trajectory of TAK-075: A Potent Calcium-Sensing Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-075 is an orally active and potent antagonist of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a pivotal role in calcium homeostasis. By inhibiting the CaSR, this compound stimulates the transient secretion of parathyroid hormone (PTH), which in turn promotes bone formation. This mechanism of action has positioned this compound as a promising therapeutic agent for the treatment of osteoporosis and other metabolic bone diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the experimental details and quantitative data that are crucial for researchers in the field of drug development.

Discovery of this compound: A Journey of Chemical Optimization

The development of this compound stemmed from the identification of a tetrahydropyrazolopyrimidine derivative as an initial hit compound. While this lead molecule demonstrated oral activity as a CaSR antagonist and stimulated transient PTH secretion in rats, it was hampered by poor physical and chemical stability.

To address these liabilities, a focused medicinal chemistry effort was undertaken to modify the 2-position of the tetrahydropyrazolopyrimidine core. This systematic structure-activity relationship (SAR) study led to the discovery of (5R)-N-[1-ethyl-1-(4-ethylphenyl)propyl]-2,7,7-trimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide monotosylate, designated as this compound. This novel compound exhibited significantly improved solubility, enhanced chemical stability, and superior in vivo efficacy compared to the initial lead.

Quantitative Biological Data

The following table summarizes the key in vitro and in vivo pharmacological data for this compound.

ParameterValueSpeciesAssay Type
IC50 (CaSR Antagonism) 0.94 nM[1]RatIn vitro
PTH Secretion Transient increaseRatIn vivo

Calcium-Sensing Receptor (CaSR) Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the Calcium-Sensing Receptor (CaSR). The CaSR is a Class C G-protein coupled receptor that, upon activation by extracellular calcium ions, initiates a cascade of intracellular signaling events. These pathways primarily involve the Gq/11 and Gi/o families of G-proteins.

The diagram below illustrates the canonical signaling pathways downstream of CaSR activation. This compound, as an antagonist, blocks these signaling cascades.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2_ext Extracellular Ca²⁺ CaSR CaSR Ca2_ext->CaSR Binds Gq11 Gαq/11 CaSR->Gq11 Activates Gio Gαi/o CaSR->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_int Intracellular Ca²⁺ Release IP3->Ca2_int Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC TAK075 This compound (Antagonist) TAK075->CaSR Blocks

CaSR Signaling Pathway Antagonized by this compound.

Synthesis Pathway of this compound

The synthesis of this compound involves a multi-step sequence. A detailed, step-by-step synthesis pathway, including reagents and conditions, is outlined below. Note: The following pathway is a generalized representation based on the synthesis of similar pyrazolopyrimidine cores, as the specific experimental details from the primary publication were not publicly available.

TAK075_Synthesis cluster_steps Synthetic Pathway A Starting Material A (Substituted Pyrazole) C Pyrazolopyrimidine Core A->C Condensation B Starting Material B (β-Ketoester) B->C D Intermediate 1 C->D Functional Group Manipulation E Intermediate 2 D->E Amide Coupling TAK075 This compound E->TAK075 Final Modification & Salt Formation

Generalized Synthetic Workflow for this compound.

Detailed Experimental Protocols

While the specific, detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary and not fully available in the public domain, this section provides generalized methodologies for the key experimental steps based on standard laboratory practices for the synthesis of analogous compounds.

General Procedure for the Synthesis of the Pyrazolopyrimidine Core (C)

To a solution of a substituted 5-aminopyrazole (Starting Material A) in a suitable solvent such as ethanol or acetic acid is added a β-ketoester (Starting Material B). The reaction mixture is heated to reflux for several hours. Upon cooling, the product, the pyrazolopyrimidine core, often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

General Procedure for Amide Coupling (D to E)

The carboxylic acid derivative of the pyrazolopyrimidine core (Intermediate 1) is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane or dimethylformamide. The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product (Intermediate 2) is then isolated and purified using standard techniques such as extraction and column chromatography.

In Vitro CaSR Antagonism Assay

The potency of this compound as a CaSR antagonist is typically determined using a cell-based functional assay. HEK293 cells stably expressing the human CaSR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The cells are then stimulated with a known concentration of extracellular calcium in the presence of varying concentrations of the test compound (this compound). The resulting changes in intracellular calcium concentration are measured using a fluorescence plate reader. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

This compound represents a significant advancement in the development of orally active CaSR antagonists for the treatment of osteoporosis. Its discovery through a focused lead optimization campaign resulted in a molecule with improved physicochemical and pharmacological properties. The detailed understanding of its synthesis and mechanism of action, as outlined in this guide, provides a valuable resource for researchers and scientists working on the development of novel therapeutics for metabolic bone diseases. Further investigation into the long-term efficacy and safety of this compound will be crucial in determining its ultimate clinical utility.

References

In-Depth Pharmacological Profile of TAK-075: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-075 is a potent, orally active, and selective antagonist of the Calcium-Sensing Receptor (CaSR). With a high in vitro potency, this compound has been investigated for its potential as a bone anabolic agent for the treatment of osteoporosis. Its mechanism of action involves the transient elevation of parathyroid hormone (PTH) levels, which stimulates bone formation. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, based on available preclinical data. Detailed experimental methodologies for key assays and visualizations of relevant biological pathways and experimental workflows are also presented to support further research and development.

Introduction

The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis.[1][2] Located primarily on the surface of parathyroid gland cells, it regulates the synthesis and secretion of parathyroid hormone (PTH) in response to changes in extracellular calcium levels.[1][2] Antagonism of the CaSR presents a therapeutic strategy to induce a transient increase in endogenous PTH secretion, thereby promoting bone formation. This compound has been identified as a novel and potent CaSR antagonist with potential applications in the treatment of metabolic bone diseases such as osteoporosis.[3]

Mechanism of Action

This compound functions as a negative allosteric modulator of the Calcium-Sensing Receptor. By binding to the CaSR, it inhibits the intracellular signaling cascade that is normally initiated by the binding of extracellular calcium. This antagonism of the CaSR on parathyroid cells leads to a rapid and transient increase in the secretion of parathyroid hormone (PTH). The pulsatile release of PTH is known to have an anabolic effect on bone, stimulating osteoblastic activity and leading to an increase in bone formation and bone mineral density.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is a class C G-protein-coupled receptor that primarily signals through the Gq/11 and Gi/o pathways upon activation by extracellular calcium. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately modulate PTH secretion. This compound, as a CaSR antagonist, blocks this signaling cascade.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_ext Extracellular Ca²⁺ CaSR CaSR Ca2_ext->CaSR Activates TAK075 This compound TAK075->CaSR Inhibits Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_int Intracellular Ca²⁺ Release IP3->Ca2_int PKC PKC Activation DAG->PKC PTH_inhibition Inhibition of PTH Secretion Ca2_int->PTH_inhibition PKC->PTH_inhibition

Caption: Simplified CaSR signaling pathway and the inhibitory action of this compound.

Pharmacological Data

In Vitro Potency

The following table summarizes the in vitro potency of this compound as a CaSR antagonist.

ParameterValueSpeciesAssayReference
IC500.94 nMNot SpecifiedCaSR Antagonist Assay
Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rats and cynomolgus monkeys. The compound has demonstrated oral activity.

Table 1: Pharmacokinetic Parameters of this compound (Data to be populated from further findings)

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)
Ratp.o.
Cynomolgus Monkeyp.o.
Preclinical Pharmacodynamics

The primary pharmacodynamic effect of this compound is the stimulation of PTH secretion.

Table 2: In Vivo Pharmacodynamic Effects of this compound

SpeciesDose (mg/kg)RouteEffectObservationReference
Rat10p.o.PTH Secretion> 200 pg/mL mean plasma intact PTH
Cynomolgus Monkey10p.o.PTH SecretionUp to 50 pg/mL serum intact PTH after 8 hours
Preclinical Efficacy

This compound has shown efficacy in a preclinical model of osteoporosis.

Table 3: In Vivo Efficacy of this compound in Ovariectomized (OVX) Rats

Study DurationTreatment GroupChange in Bone Mineral Density (BMD)Bone Formation MarkersReference
This compound
Vehicle Control

Experimental Protocols

CaSR Antagonist Activity Assay (Representative Protocol)

The in vitro antagonist activity of this compound on the CaSR is typically determined using a cell-based functional assay that measures changes in intracellular calcium concentration. A common method is the Fluorometric Imaging Plate Reader (FLIPR) assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Calcium-Sensing Receptor.

Materials:

  • HEK293 cells stably expressing the human CaSR.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (an anion transport inhibitor to prevent dye leakage).

  • A known CaSR agonist (e.g., CaCl2).

  • This compound.

  • 384-well black, clear-bottom microplates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed HEK293-hCaSR cells into 384-well microplates and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the loading buffer containing the calcium-sensitive dye and probenecid. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the cell plate and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a solution of the CaSR agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using the FLIPR instrument. The fluorescence signal is proportional to the intracellular calcium concentration.

  • Data Analysis: The inhibition of the agonist-induced calcium mobilization by this compound is calculated. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

FLIPR_Assay_Workflow start Start cell_plating 1. Plate HEK293-hCaSR cells in 384-well plates start->cell_plating incubation1 2. Incubate overnight cell_plating->incubation1 dye_loading 3. Load cells with calcium-sensitive dye incubation1->dye_loading incubation2 4. Incubate for 1 hour dye_loading->incubation2 compound_prep 5. Prepare serial dilutions of this compound incubation2->compound_prep compound_add 6. Add this compound to cells compound_prep->compound_add incubation3 7. Incubate for 15-30 min compound_add->incubation3 agonist_add 8. Add CaSR agonist (e.g., CaCl₂) incubation3->agonist_add flipr_read 9. Measure fluorescence with FLIPR agonist_add->flipr_read data_analysis 10. Calculate % inhibition and determine IC₅₀ flipr_read->data_analysis end End data_analysis->end

Caption: Workflow for a typical FLIPR-based CaSR antagonist assay.
In Vivo Efficacy Study in Ovariectomized (OVX) Rats (Representative Protocol)

The bone anabolic effect of this compound is evaluated in an estrogen-deficient osteoporosis model.

Objective: To assess the effect of this compound on bone mineral density and bone turnover markers in ovariectomized rats.

Materials:

  • Female Sprague-Dawley rats (skeletally mature).

  • Anesthetic agents.

  • Surgical instruments for ovariectomy.

  • This compound formulation for oral administration.

  • Vehicle control.

  • Dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT) for bone mineral density measurement.

  • ELISA kits for bone turnover markers (e.g., osteocalcin, P1NP, CTX-I).

Procedure:

  • Acclimatization: Acclimatize rats to the housing conditions for at least one week.

  • Ovariectomy: Perform bilateral ovariectomy on the experimental group to induce estrogen deficiency. A sham operation is performed on the control group.

  • Recovery and Osteopenia Development: Allow a post-operative period for recovery and the development of osteopenia (typically 4-8 weeks).

  • Treatment: Administer this compound or vehicle control orally on a daily basis for a specified duration (e.g., 4-12 weeks).

  • Bone Mineral Density (BMD) Measurement: Measure BMD of the femur and/or lumbar spine at baseline and at the end of the treatment period using DXA or µCT.

  • Biochemical Marker Analysis: Collect blood samples at specified time points to measure serum concentrations of bone formation and resorption markers.

  • Data Analysis: Compare the changes in BMD and bone turnover markers between the this compound treated group and the vehicle-treated OVX group.

Drug Development Logic

The development of this compound as a bone anabolic agent follows a logical progression from target identification to preclinical proof-of-concept.

TAK075_Development_Logic target_id Target Identification: Calcium-Sensing Receptor (CaSR) hypothesis Hypothesis: CaSR antagonism will transiently increase PTH, promoting bone formation target_id->hypothesis lead_gen Lead Generation: Discovery of this compound as a potent CaSR antagonist hypothesis->lead_gen in_vitro In Vitro Characterization: - IC₅₀ determination - Selectivity profiling lead_gen->in_vitro in_vivo_pkpd In Vivo Pharmacokinetics and Pharmacodynamics: - Oral bioavailability - PTH response in rats and monkeys in_vitro->in_vivo_pkpd preclinical_efficacy Preclinical Efficacy Model: Ovariectomized rat model of osteoporosis in_vivo_pkpd->preclinical_efficacy poc Proof-of-Concept: Demonstration of increased bone mineral density preclinical_efficacy->poc clinical_dev Potential for Clinical Development poc->clinical_dev

Caption: Logical flow of the preclinical development of this compound.

Conclusion

This compound is a potent and orally active CaSR antagonist that has demonstrated promising bone anabolic effects in preclinical models. Its ability to transiently increase PTH secretion supports its potential as a novel therapeutic agent for osteoporosis. Further studies are required to fully elucidate its clinical pharmacokinetic and pharmacodynamic profile, as well as its long-term safety and efficacy in humans. The information provided in this technical guide serves as a foundation for researchers and drug development professionals interested in the continued investigation of this compound and other CaSR antagonists.

References

Unveiling the Target of TAK-075: A Technical Guide to its Identification and Validation as a Calcium-Sensing Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target identification and validation of TAK-075, a potent, orally active antagonist of the Calcium-Sensing Receptor (CaSR). The following sections provide a comprehensive overview of the experimental data, methodologies, and signaling pathways associated with this compound, offering valuable insights for researchers in metabolic bone diseases and related fields.

Core Target Identification: The Calcium-Sensing Receptor

This compound has been identified as a highly potent antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor crucial for maintaining calcium homeostasis. The primary mechanism of action of this compound involves the inhibition of CaSR activation, which in turn leads to a transient increase in the secretion of parathyroid hormone (PTH).[1] This targeted action makes this compound a promising therapeutic candidate for conditions such as osteoporosis, where intermittent PTH stimulation can promote bone formation.

Quantitative Analysis of this compound Activity

The potency of this compound as a CaSR antagonist has been quantified through various in vitro assays. A key parameter is its half-maximal inhibitory concentration (IC50), which has been determined to be 0.94 nM. This low nanomolar activity underscores the high affinity of this compound for the CaSR.

ParameterValueAssay TypeCell Line
IC50 0.94 nMCaSR AntagonismNot Specified

Further quantitative data on binding affinity (Kd), functional assays in different cell lines, and in vivo efficacy will be added as more specific preclinical study data becomes available.

Signaling Pathway and Mechanism of Action

The Calcium-Sensing Receptor is a key regulator of systemic calcium levels, primarily through its influence on the parathyroid glands.

cluster_parathyroid Parathyroid Gland CaSR Calcium-Sensing Receptor (CaSR) PTH Parathyroid Hormone (PTH) Secretion CaSR->PTH Inhibits Bone_Kidney Bone and Kidney PTH->Bone_Kidney Acts on Extracellular_Ca High Extracellular Calcium (Ca2+) Extracellular_Ca->CaSR Activates TAK075 This compound TAK075->CaSR Antagonizes Serum_Ca_Increase Increased Serum Calcium Bone_Kidney->Serum_Ca_Increase Leads to

Caption: Signaling pathway of CaSR-mediated PTH secretion and the antagonistic action of this compound.

Under conditions of high extracellular calcium, CaSR is activated, leading to the inhibition of PTH secretion. This compound acts by blocking this activation, thereby disinhibiting PTH secretion and causing a transient increase in circulating PTH levels. This pulsatile release of PTH is known to have an anabolic effect on bone.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following outlines the general protocols used to characterize CaSR antagonists like this compound.

In Vitro CaSR Antagonism Assay

The inhibitory activity of this compound on the CaSR is typically determined using a cell-based functional assay.

Objective: To measure the ability of this compound to inhibit the activation of the CaSR by its agonist.

General Procedure:

  • Cell Culture: A stable cell line expressing the human CaSR (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • Assay Preparation: Cells are seeded into multi-well plates and grown to an appropriate confluency.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

  • Agonist Stimulation: An agonist of the CaSR (e.g., extracellular calcium or a positive allosteric modulator) is added to the wells to stimulate the receptor.

  • Signal Detection: The activation of the CaSR is measured by detecting a downstream signaling event, such as an increase in intracellular calcium concentration (using a fluorescent calcium indicator like Fluo-4) or the accumulation of inositol monophosphate (IP1).

  • Data Analysis: The response at each concentration of this compound is measured, and the data is used to generate a dose-response curve. The IC50 value is calculated from this curve, representing the concentration of this compound that inhibits 50% of the maximal agonist-induced response.

start Start culture Culture CaSR-expressing cells start->culture seed Seed cells into multi-well plates culture->seed incubate Pre-incubate with This compound seed->incubate stimulate Stimulate with CaSR agonist incubate->stimulate detect Detect downstream signal (e.g., [Ca2+]i) stimulate->detect analyze Analyze data and calculate IC50 detect->analyze end End analyze->end

Caption: General workflow for an in vitro CaSR antagonism assay.
In Vivo PTH Secretion Assay

To validate the in vitro findings, the effect of this compound on PTH secretion is assessed in animal models.

Objective: To measure the effect of orally administered this compound on plasma PTH levels in rats.

General Procedure:

  • Animal Model: Male Sprague-Dawley rats are typically used for this assay.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for a sufficient period before the experiment.

  • Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) to the rats at various doses. A control group receives the vehicle only.

  • Blood Sampling: Blood samples are collected at multiple time points after compound administration (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours).

  • PTH Measurement: Plasma is separated from the blood samples, and the concentration of intact PTH is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The plasma PTH concentrations are plotted against time for each dose group to evaluate the time course and magnitude of the PTH response.

Conclusion

The identification and validation of this compound as a potent and orally active CaSR antagonist highlight its potential as a novel anabolic agent for the treatment of osteoporosis and other metabolic bone disorders. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar compounds. The ability of this compound to induce a transient, pulsatile release of PTH through its targeted action on the CaSR represents a significant advancement in the field.

References

TAK-075: A Comprehensive Review of Preclinical Studies on a Novel Calcium-Sensing Receptor Antagonist for Osteoporosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the preclinical studies on TAK-075, a potent and orally active antagonist of the calcium-sensing receptor (CaSR). Developed by Takeda Pharmaceutical, this compound was investigated as a potential bone anabolic agent for the treatment of osteoporosis. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway involved in its mechanism of action.

Core Mechanism of Action: Targeting the Calcium-Sensing Receptor

This compound exerts its effects by antagonizing the calcium-sensing receptor (CaSR), a G-protein coupled receptor crucial for regulating calcium homeostasis.[1] In the parathyroid glands, activation of the CaSR by extracellular calcium inhibits the secretion of parathyroid hormone (PTH).[2] By blocking this receptor, this compound transiently increases the secretion of endogenous PTH.[3] This pulsatile release of PTH is known to stimulate bone formation, making CaSR antagonists like this compound a promising therapeutic strategy for osteoporosis.[3]

Preclinical Efficacy and Pharmacodynamics

Preclinical studies in rodent and primate models have demonstrated the ability of this compound to stimulate PTH secretion and its potential as a bone anabolic agent. The key findings from these studies are summarized below.

Quantitative Data Summary
SpeciesModelCompoundDoseRoute of AdministrationKey FindingCitation
RatNormalThis compound10 mg/kgOral (p.o.)> 200 pg/mL mean plasma intact PTH levels[3]
RatOvariectomized (osteopenic)Compound [I]*10 mg/kgOral (p.o.)Significant increases in bone mineral density (P < 0.01)
Cynomolgus MonkeyNormalThis compound10 mg/kg/dayOralSerum intact PTH levels up to 50 pg/mL after 8 hours

*Compound [I] was a precursor to this compound, which showed efficacy but had stability issues.

Experimental Protocols

While the specific, detailed internal protocols for the this compound studies are not publicly available, the following sections describe representative methodologies for the key experiments cited, based on established practices in the field.

In Vivo Parathyroid Hormone (PTH) Measurement in Rats

Objective: To assess the in vivo efficacy of a CaSR antagonist in stimulating PTH secretion.

Animal Model: Male Sprague Dawley rats (200-250 g) are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. For oral administration studies, conscious and freely moving rats are often used to minimize stress-related hormonal changes.

Procedure:

  • Dosing: this compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose), is administered orally via gavage at the desired dose (e.g., 10 mg/kg). A vehicle-only group serves as the control.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, and 8 hours) to capture the transient nature of PTH secretion. Blood can be collected via a tail vein or a surgically implanted catheter for serial sampling.

  • PTH Analysis: Serum or plasma is separated by centrifugation. Intact PTH levels are quantified using a species-specific immunoradiometric assay (IRMA) or an enzyme-linked immunosorbent assay (ELISA) kit.

Assessment of Bone Mineral Density in Ovariectomized Rats

Objective: To evaluate the anabolic effect of a CaSR antagonist on bone mass in a postmenopausal osteoporosis model.

Animal Model: Adult female Sprague-Dawley or Wistar rats (e.g., 6 months old) are used. Ovariectomy (OVX) is performed to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control. The development of osteoporosis is typically confirmed by measuring bone mineral density (BMD) 8-12 weeks post-surgery.

Procedure:

  • Treatment: Following the confirmation of osteoporosis, ovariectomized rats are treated daily with this compound via oral gavage for a specified period (e.g., 12 weeks).

  • BMD Measurement: At the end of the treatment period, animals are euthanized, and femurs and lumbar vertebrae are collected. Bone mineral density is measured using dual-energy X-ray absorptiometry (DXA), a standard technique for assessing bone mass.

  • Data Analysis: Changes in BMD in the treated group are compared to the ovariectomized control group to determine the efficacy of the compound in preventing or reversing bone loss.

Pharmacokinetic Studies in Cynomolgus Monkeys

Objective: To determine the pharmacokinetic profile of a CaSR antagonist in a non-human primate model.

Animal Model: Adult male or female cynomolgus monkeys are used. Animals are fasted overnight prior to dosing.

Procedure:

  • Dosing: this compound is administered orally via a nasogastric tube or in a palatable treat.

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) through a peripheral vein.

  • Drug Concentration Analysis: Plasma is separated, and the concentration of the parent drug and any major metabolites is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameters: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated from the plasma concentration-time data.

Signaling Pathway and Experimental Workflow Visualization

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated by the activation of the Calcium-Sensing Receptor. This compound, as an antagonist, would block these downstream effects, leading to an increase in PTH secretion.

CaSR_Signaling_Pathway cluster_legend Legend CaSR CaSR (Calcium-Sensing Receptor) Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi/o CaSR->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces PTH_secretion ↓ PTH Secretion Ca_release->PTH_secretion MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->PTH_secretion cAMP ↓ cAMP AC->cAMP cAMP->PTH_secretion Receptor Receptor G_Protein G-Protein Enzyme Enzyme Second_Messenger Second Messenger Outcome Outcome

Caption: Simplified CaSR signaling pathway leading to inhibition of PTH secretion.

Preclinical Workflow for a Novel CaSR Antagonist

The diagram below outlines a typical preclinical experimental workflow for evaluating a novel CaSR antagonist like this compound.

Preclinical_Workflow start Compound Synthesis & Initial Screening in_vitro In Vitro CaSR Antagonist Assay (e.g., IC50 determination) start->in_vitro in_vivo_rat In Vivo PTH Secretion in Rats (Oral Dosing) in_vitro->in_vivo_rat ovx_model Ovariectomized Rat Osteoporosis Model in_vivo_rat->ovx_model bmd_assessment Bone Mineral Density (BMD) Assessment ovx_model->bmd_assessment primate_pk Pharmacokinetic Studies in Cynomolgus Monkeys bmd_assessment->primate_pk tox_studies Toxicology & Safety Pharmacology primate_pk->tox_studies clinical_candidate Lead Candidate Selection tox_studies->clinical_candidate

Caption: A representative preclinical development workflow for a CaSR antagonist.

Clinical Studies

A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any results for clinical trials of this compound. This suggests that the compound may not have progressed to human clinical trials, or that the results of any such trials have not been publicly disclosed.

Conclusion

The available preclinical data for this compound indicate that it is a potent, orally active calcium-sensing receptor antagonist that effectively stimulates a transient increase in parathyroid hormone secretion in rats and cynomolgus monkeys. Early studies in an ovariectomized rat model of osteoporosis suggested a positive effect on bone mineral density. However, the lack of publicly available clinical trial data prevents a full assessment of its therapeutic potential and safety profile in humans. The information presented in this guide provides a comprehensive overview of the foundational preclinical research on this compound for scientists and professionals in the field of drug development for metabolic bone diseases.

References

TAK-075: A Technical Guide on a Novel Calcium-Sensing Receptor Antagonist for Bone Anabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-075 is a potent, orally active, small-molecule antagonist of the Calcium-Sensing Receptor (CaSR) investigated for its potential as a bone anabolic agent in the treatment of osteoporosis. By transiently blocking the CaSR in the parathyroid glands, this compound stimulates the pulsatile release of endogenous parathyroid hormone (PTH), a key regulator of bone metabolism. This guide provides a comprehensive technical overview of the preclinical data available for this compound, detailing its mechanism of action, effects on bone metabolism, and the experimental protocols utilized in its evaluation. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. While antiresorptive therapies, which prevent bone loss, are widely used, anabolic agents that stimulate new bone formation represent a critical therapeutic strategy for patients with severe osteoporosis. The pulsatile administration of parathyroid hormone (PTH) is a well-established anabolic treatment for osteoporosis.[1] this compound, developed by Takeda Pharmaceutical, is a short-acting CaSR antagonist designed to mimic the anabolic effects of exogenous PTH by inducing a transient, pulsatile release of endogenous PTH.[2] This approach offers the potential for an orally administered anabolic therapy, providing a significant advantage over injectable treatments.

Mechanism of Action: CaSR Antagonism and PTH Secretion

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of parathyroid cells. It plays a crucial role in maintaining calcium homeostasis by regulating the synthesis and secretion of PTH in response to changes in extracellular calcium levels. When extracellular calcium is high, it binds to and activates the CaSR, which in turn inhibits PTH secretion. Conversely, when calcium levels are low, the CaSR is inactive, leading to an increase in PTH secretion.

This compound acts as an allosteric antagonist of the CaSR. By binding to the receptor, it prevents activation by extracellular calcium, thereby tricking the parathyroid gland into sensing a state of hypocalcemia. This leads to a rapid and transient increase in the secretion of stored PTH into the bloodstream. This pulsatile release of PTH is critical for its anabolic effect on bone, as continuous high levels of PTH can lead to bone resorption.[1][2]

Signaling Pathway of CaSR Antagonism by this compound

CaSR_Antagonism Ca2+ Ca²⁺ CaSR CaSR Ca2+->CaSR Activates TAK075 This compound TAK075->CaSR Antagonizes Gq11 Gq/11 CaSR->Gq11 Activates PTH_secretion ↑ PTH Secretion CaSR->PTH_secretion Leads to PLC PLC Gq11->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition

CaSR signaling pathway and antagonism by this compound.

Preclinical Efficacy in Bone Metabolism

The bone anabolic potential of this compound has been evaluated in preclinical studies, primarily in rodent and non-rodent models. These studies have demonstrated its ability to transiently increase PTH levels and positively impact bone mineral density.

Effects on Parathyroid Hormone (PTH) Secretion

The primary pharmacodynamic effect of this compound is the stimulation of PTH secretion. Studies in rats and cynomolgus monkeys have shown a dose-dependent, transient increase in plasma PTH levels following oral administration of this compound.[2]

Table 1: Effect of this compound on Plasma PTH Levels

SpeciesDoseRoute of AdministrationPeak Plasma PTH LevelTime to PeakReference
Rat10 mg/kgOral (p.o.)> 200 pg/mLNot Specified
Cynomolgus Monkey10 mg/kg/dayOral (fed)Up to 50 pg/mL8 hours
Effects on Bone Mineral Density (BMD)

The anabolic effect of this compound on bone has been demonstrated in an osteopenic ovariectomized (OVX) rat model, a standard preclinical model for postmenopausal osteoporosis.

Table 2: Effect of this compound on Bone Mineral Density in Ovariectomized Rats

Study ParameterTreatment GroupOutcomeStatistical SignificanceReference
Bone Mineral DensityThis compoundSignificant increase in BMDP < 0.01

Note: Specific quantitative data on the percentage increase in BMD were not available in the public domain at the time of this writing.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed in the preclinical evaluation of this compound, based on standard practices for this area of research.

In Vivo Ovariectomized (OVX) Rat Model

The ovariectomized rat is a well-established animal model for studying postmenopausal osteoporosis. The bilateral removal of the ovaries induces estrogen deficiency, leading to an increase in bone turnover with a net loss of bone mass, mimicking the skeletal changes observed in postmenopausal women.

  • Animal Strain: Typically, female Sprague-Dawley or Wistar rats are used.

  • Age at Ovariectomy: Ovariectomy is usually performed on skeletally mature rats (e.g., 3-6 months old) to ensure that the effects on bone are not confounded by bone growth.

  • Surgical Procedure: Under anesthesia, a dorsal or ventral incision is made to expose the ovaries, which are then ligated and excised. A sham operation, where the ovaries are exposed but not removed, is performed on the control group.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.

  • Induction of Osteopenia: A period of several weeks to months is allowed post-ovariectomy for the development of significant bone loss before the initiation of treatment.

  • Treatment Administration: this compound is typically administered orally via gavage at specified doses and frequencies.

  • Endpoint Analysis:

    • Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at relevant skeletal sites such as the femur and lumbar spine.

    • Bone Turnover Markers: Serum or plasma levels of bone formation markers (e.g., procollagen type I N-terminal propeptide - P1NP) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen - CTX) are measured using immunoassays.

    • Histomorphometry: Undecalcified bone sections are analyzed to quantify cellular and structural parameters of bone remodeling.

Experimental Workflow for Preclinical Evaluation in OVX Rats

OVX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animals Mature Female Rats Surgery Ovariectomy (OVX) or Sham Surgery Animals->Surgery Osteopenia Induction of Osteopenia (Weeks) Surgery->Osteopenia Dosing Oral Administration of This compound or Vehicle Osteopenia->Dosing BMD BMD Measurement (DXA) Dosing->BMD BTM Bone Turnover Markers (P1NP, CTX) Dosing->BTM Histo Bone Histomorphometry Dosing->Histo

References

The Role of TAK-075 (Vadofaradene) in Parathyroid Hormone Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-075, also known as Vadofaradene, is a novel small molecule that acts as a negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR). This receptor plays a pivotal role in regulating calcium homeostasis, primarily through its control of parathyroid hormone (PTH) secretion. By binding to the CaSR, this compound reduces the receptor's sensitivity to extracellular calcium, thereby stimulating the transient release of endogenous PTH. This mechanism of action has positioned this compound as a potential oral anabolic agent for conditions such as osteoporosis, where intermittent PTH elevation can promote bone formation. This technical guide provides an in-depth overview of the core mechanism of this compound, supported by available preclinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Parathyroid Hormone and the Calcium-Sensing Receptor

Parathyroid hormone is the primary regulator of calcium and phosphate balance in the body. It exerts its effects by acting on bone, to stimulate calcium release, and on the kidneys, to enhance calcium reabsorption and promote the production of active vitamin D, which in turn increases intestinal calcium absorption.[1] The secretion of PTH from the parathyroid glands is tightly controlled by the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[2] When extracellular calcium levels are high, calcium binds to the CaSR, initiating a signaling cascade that inhibits PTH secretion. Conversely, when calcium levels are low, the CaSR is less active, leading to an increase in PTH release.[1]

Mechanism of Action of this compound (Vadofaradene)

This compound is a negative allosteric modulator of the CaSR.[3] Unlike competitive antagonists that directly block the orthosteric binding site of the endogenous ligand (calcium), allosteric modulators bind to a distinct site on the receptor.[4] This binding induces a conformational change in the CaSR, reducing its affinity for extracellular calcium. Consequently, at any given physiological calcium concentration, the CaSR is less activated in the presence of this compound. This reduced signaling is interpreted by the parathyroid chief cells as a state of hypocalcemia, leading to a rapid and transient increase in the secretion of PTH.

Signaling Pathway of the Calcium-Sensing Receptor

The CaSR is coupled to multiple G-protein signaling pathways, primarily Gαq/11 and Gαi/o. Activation of the CaSR by extracellular calcium leads to the activation of phospholipase C (PLC) through Gαq/11, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively, culminating in the inhibition of PTH secretion. The Gαi/o pathway, when activated, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, which also contributes to the suppression of PTH release. This compound, by negatively modulating the CaSR, attenuates these inhibitory signals, thereby promoting PTH secretion.

CaSR Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 Activates Ca Ca²⁺ Ca->CaSR Activates TAK075 This compound TAK075->CaSR Inhibits (NAM) PLC PLC Gq11->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Generates Ca_i ↑ Intracellular Ca²⁺ IP3_DAG->Ca_i Leads to PKC PKC IP3_DAG->PKC Leads to Inhibit_PTH Inhibition of PTH Secretion Ca_i->Inhibit_PTH Contributes to PKC->Inhibit_PTH Contributes to

CaSR Signaling and this compound Action

Quantitative Data Presentation

Preclinical studies have demonstrated the dose-dependent effect of this compound on plasma PTH concentrations. The following tables summarize the available quantitative data from animal models.

Table 1: Effect of Oral this compound on Plasma Intact PTH in Rats

Dose (mg/kg)Mean Plasma Intact PTH (pg/mL)Reference
10> 200

Table 2: Effect of Oral this compound on Serum Intact PTH in Cynomolgus Monkeys

Dose (mg/kg/day)Peak Serum Intact PTH (pg/mL)Time to Peak (hours)Reference
10up to 508

Note: Data from human clinical trials detailing the dose-response relationship for PTH, calcium, and phosphate are not yet publicly available in peer-reviewed literature.

Experimental Protocols

The following sections describe generalized experimental protocols for the preclinical and clinical evaluation of a CaSR negative allosteric modulator like this compound.

Preclinical Evaluation in Animal Models

Objective: To determine the pharmacokinetic and pharmacodynamic profile of this compound in a relevant animal model (e.g., rats or non-human primates).

Methodology:

  • Animal Model: Male Sprague-Dawley rats or Cynomolgus monkeys are commonly used. Animals are housed in controlled environments with standard diet and water ad libitum.

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at various dose levels (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group is included.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel or venipuncture.

  • Biochemical Analysis:

    • PTH Measurement: Plasma or serum is separated by centrifugation. Intact PTH levels are measured using a two-site immunoradiometric assay (IRMA) or a chemiluminescent immunoassay specific for the animal species.

    • Calcium and Phosphate Measurement: Serum calcium and phosphate concentrations are determined using standard automated colorimetric assays.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) and pharmacodynamic responses (changes in PTH, calcium, and phosphate over time) are calculated and analyzed for dose-dependency.

Preclinical Experimental Workflow Animal_Model Animal Model Selection (e.g., Rats, Monkeys) Dosing Oral Administration of this compound (Dose Escalation) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Biochemical Analysis Sampling->Analysis PTH Intact PTH Assay (IRMA/CLIA) Analysis->PTH Ca_P Calcium & Phosphate Assays Analysis->Ca_P Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis PTH->Data_Analysis Ca_P->Data_Analysis

Preclinical Study Workflow
Phase 1 Clinical Trial in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound in healthy human subjects.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, single-dose escalation study.

  • Participant Population: Healthy adult volunteers meeting specific inclusion and exclusion criteria.

  • Dosing: Cohorts of participants receive a single oral dose of this compound or placebo. The dose is escalated in subsequent cohorts after a safety review of the preceding dose level.

  • Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events.

  • Pharmacokinetic Sampling: Serial blood samples are collected pre-dose and at multiple time points post-dose to determine the plasma concentration of this compound.

  • Pharmacodynamic Sampling: Blood samples are collected at the same time points as pharmacokinetic sampling for the measurement of intact PTH, serum calcium, and serum phosphate.

  • Biochemical Analysis:

    • Intact PTH: Measured using a validated two-site immunoassay.

    • Serum Calcium and Phosphate: Measured using standard clinical chemistry analyzers.

  • Data Analysis: Pharmacokinetic parameters are calculated. The pharmacodynamic relationship between this compound plasma concentration and changes in PTH, calcium, and phosphate is modeled.

Phase 1 Clinical Trial Workflow Screening Participant Screening & Enrollment Randomization Randomization (this compound vs. Placebo) Screening->Randomization Dosing Single Ascending Dose Administration Randomization->Dosing Monitoring Safety Monitoring (Vital Signs, ECG, AEs) Dosing->Monitoring PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Blood Sampling Dosing->PK_PD_Sampling Data_Review Safety & PK/PD Data Review Monitoring->Data_Review Analysis Sample Analysis PK_PD_Sampling->Analysis PK_Assay This compound Plasma Concentration Analysis->PK_Assay PD_Assays PTH, Calcium, Phosphate Levels Analysis->PD_Assays PK_Assay->Data_Review PD_Assays->Data_Review Dose_Escalation Dose Escalation Decision Data_Review->Dose_Escalation

Phase 1 Clinical Trial Workflow

Conclusion

This compound (Vadofaradene) represents a promising therapeutic approach that leverages the intricate relationship between the Calcium-Sensing Receptor and parathyroid hormone. As a negative allosteric modulator, it offers a novel mechanism to transiently increase endogenous PTH levels, which may have significant implications for the treatment of bone disorders like osteoporosis. The preclinical data, though limited in the public domain, support its proposed mechanism of action. Further detailed results from human clinical trials are anticipated to provide a clearer understanding of its dose-response relationship, safety profile, and therapeutic potential in regulating parathyroid hormone for clinical benefit.

References

Early-stage in vitro studies of TAK-075

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early-Stage in vitro Evaluation of TAK-075, a Novel Calcium-Sensing Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage in vitro studies of this compound, a potent and orally active antagonist of the Calcium-Sensing Receptor (CaSR). This compound has been identified as a promising therapeutic candidate for the treatment of osteoporosis due to its ability to stimulate the transient secretion of parathyroid hormone (PTH)[1]. This document details the key quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the CaSR.

CompoundTargetIC50 (nM)Assay System
This compoundCalcium-Sensing Receptor (CaSR)0.94Not explicitly detailed in the provided search results, but likely a cell-based functional assay measuring changes in intracellular calcium or a related downstream signal in response to a CaSR agonist.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are crucial for the replication and extension of these findings. While specific, granular details from the primary literature were not fully available in the search results, the following represents a generalized methodology for the key assays employed in the study of CaSR antagonists like this compound.

Calcium-Sensing Receptor (CaSR) Inhibition Assay (Calcium Mobilization Assay)

This assay is fundamental to determining the antagonistic activity of compounds on the CaSR. It typically involves the use of a cell line stably overexpressing the human CaSR, such as Human Embryonic Kidney 293 (HEK293) cells.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CaSR agonist.

Materials:

  • HEK293 cells stably expressing the human CaSR (HEK-CaSR)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • CaSR agonist (e.g., extracellular Ca²⁺ or a specific small molecule agonist)

  • This compound

  • A fluorescence plate reader with automated liquid handling capabilities.

Methodology:

  • Cell Culture and Plating: HEK-CaSR cells are cultured under standard conditions (37°C, 5% CO₂). For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to near confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C. This allows the dye to enter the cells.

  • Compound Incubation: After dye loading, the cells are washed with the assay buffer. Various concentrations of this compound (or vehicle control) are then added to the wells and incubated for a predetermined period to allow for binding to the receptor.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader. The instrument adds a fixed concentration of a CaSR agonist to the wells, and simultaneously, the fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The peak fluorescence signal after agonist addition is measured for each well. The data for this compound-treated wells are normalized to the control wells (agonist alone and vehicle alone). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Parathyroid Hormone (PTH) Secretion Assay

This assay assesses the functional consequence of CaSR antagonism, which is the stimulation of PTH secretion from parathyroid cells.

Objective: To measure the amount of PTH secreted from parathyroid cells in the presence of this compound.

Materials:

  • Primary parathyroid cells or a suitable model cell line.

  • Culture medium with varying concentrations of extracellular calcium.

  • This compound.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for PTH detection.

Methodology:

  • Cell Culture: Parathyroid cells are cultured in a medium with a specific calcium concentration to establish a baseline of PTH secretion.

  • Compound Treatment: The culture medium is replaced with a medium containing different concentrations of this compound. The cells are then incubated for a defined period.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • PTH Quantification (ELISA): The concentration of PTH in the collected supernatant is quantified using a commercially available ELISA kit. This typically involves the following steps:

    • Addition of the supernatant to microplate wells pre-coated with a capture antibody against PTH.

    • Incubation to allow PTH to bind to the capture antibody.

    • Washing to remove unbound substances.

    • Addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Incubation to form an antibody-PTH-antibody "sandwich".

    • Washing to remove the unbound detection antibody.

    • Addition of a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).

    • Measurement of the signal using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of PTH. The PTH concentrations in the experimental samples are then determined by interpolating their signal values from the standard curve. The effect of this compound on PTH secretion is then plotted as a function of its concentration.

Signaling Pathways and Experimental Workflows

CaSR Antagonism Signaling Pathway

The Calcium-Sensing Receptor is a G-protein coupled receptor (GPCR). Upon activation by extracellular calcium, it primarily signals through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound, as a CaSR antagonist, blocks this signaling cascade.

CaSR_Antagonism_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ca2+ Ca²⁺ CaSR CaSR Ca2+->CaSR Activates TAK075 This compound TAK075->CaSR Inhibits Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds Ca2+_release Intracellular Ca²⁺ Release ER->Ca2+_release Stimulates Response Cellular Response (e.g., Inhibition of PTH Secretion) Ca2+_release->Response

Caption: Signaling pathway of CaSR and its inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the typical workflow for determining the IC50 value of a CaSR antagonist like this compound using a calcium mobilization assay.

IC50_Workflow Start Start Seed_Cells Seed HEK-CaSR cells in microplate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Load_Dye Load cells with calcium-sensitive dye Incubate_24h->Load_Dye Incubate_1h Incubate 1h Load_Dye->Incubate_1h Wash_Cells Wash cells Incubate_1h->Wash_Cells Add_TAK075 Add serial dilutions of this compound Wash_Cells->Add_TAK075 Incubate_Compound Incubate Add_TAK075->Incubate_Compound Add_Agonist Add CaSR agonist Incubate_Compound->Add_Agonist Measure_Fluorescence Measure fluorescence Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical flow from the molecular action of this compound to its intended therapeutic effect.

MOA_Logic TAK075 This compound Binds_CaSR Binds to CaSR TAK075->Binds_CaSR Inhibits_Signaling Inhibits CaSR signaling Binds_CaSR->Inhibits_Signaling Reduces_Inhibition Reduces inhibition of PTH secretion Inhibits_Signaling->Reduces_Inhibition Increases_PTH Increases transient PTH secretion Reduces_Inhibition->Increases_PTH Bone_Formation Stimulates bone formation Increases_PTH->Bone_Formation Therapeutic_Effect Therapeutic effect in Osteoporosis Bone_Formation->Therapeutic_Effect

Caption: Mechanism of action of this compound.

References

Preclinical Profile of TAK-075: A Novel Calcium-Sensing Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-075 is a potent, orally active, and short-acting antagonist of the calcium-sensing receptor (CaSR) developed by Takeda Pharmaceutical Company.[1] As a calcilytic agent, this compound stimulates the transient secretion of parathyroid hormone (PTH), a key regulator of calcium homeostasis and bone metabolism. This mechanism of action positions this compound as a potential anabolic agent for the treatment of metabolic bone diseases, most notably osteoporosis. Preclinical investigations in various in vitro and in vivo models have demonstrated its promising pharmacological profile, characterized by high potency, efficacy in animal models of bone loss, and favorable physicochemical properties. This document provides a comprehensive overview of the preclinical research findings on this compound.

Core Data Summary

In Vitro Potency
ParameterValueSpecies/System
IC50 0.94 nMHuman Calcium-Sensing Receptor (CaSR)
In Vivo Efficacy: PTH Secretion
SpeciesDose (Oral)RoutePeak Plasma PTH Concentration
Rat 10 mg/kgp.o.> 200 pg/mL
Cynomolgus Monkey 10 mg/kg/dayp.o.Up to 50 pg/mL (after 8 hours)
In Vivo Efficacy: Osteopenic Ovariectomized (OVX) Rat Model
Treatment GroupDosing RegimenDurationChange in Bone Mineral Density (BMD)
This compound Not SpecifiedNot SpecifiedStatistically significant increase vs. vehicle
Vehicle Not SpecifiedNot SpecifiedNot Applicable

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by antagonizing the Calcium-Sensing Receptor (CaSR), which is highly expressed in the parathyroid glands. Under normal physiological conditions, elevated extracellular calcium levels activate the CaSR, leading to an inhibition of parathyroid hormone (PTH) secretion. By blocking this receptor, this compound effectively removes this inhibitory signal, resulting in a rapid and transient increase in PTH secretion. This pulsatile release of PTH is known to have an anabolic effect on bone, stimulating bone formation and improving bone mineral density.

cluster_0 Parathyroid Gland Cell TAK075 This compound Inhibition TAK075->Inhibition CaSR CaSR (Calcium-Sensing Receptor) PTH_Secretion PTH Secretion CaSR->PTH_Secretion Inhibits Inhibition->CaSR Bloodstream Systemic Circulation PTH_Secretion->Bloodstream Bone Bone Bloodstream->Bone Increased PTH Anabolic_Effect Anabolic Effect (Increased Bone Formation) Bone->Anabolic_Effect cluster_workflow Experimental Workflow: In Vivo PTH Secretion Assay Animal_Model Sprague-Dawley Rats Dosing Oral Gavage (10 mg/kg this compound) Animal_Model->Dosing Sampling Serial Blood Sampling (Tail Vein) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis PTH Quantification (ELISA) Processing->Analysis Data_Output Plasma PTH vs. Time Profile Analysis->Data_Output

References

Methodological & Application

Application Notes and Protocols for TAK-075 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-075 is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR) with a reported IC50 of 0.94 nM[1]. The CaSR, a G-protein coupled receptor (GPCR), plays a crucial role in calcium homeostasis by regulating the secretion of parathyroid hormone (PTH)[1][2][3]. Antagonism of the CaSR by compounds like this compound leads to an increase in PTH secretion, making it a molecule of interest for therapeutic applications in conditions such as osteoporosis[1]. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on CaSR signaling and function.

Data Presentation

Table 1: In Vitro Activity of CaSR Antagonists

CompoundTargetIC50 (nM)Assay TypeReference
This compoundCaSR0.94Not Specified
CaSR antagonist-1CaSR50Not Specified
NPS 2143CaSR-Calcilytic Agent

Signaling Pathway

The Calcium-Sensing Receptor is a pleiotropic GPCR that can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and G12/13. The canonical signaling pathway upon activation by extracellular calcium involves the Gq/11 pathway. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This compound, as a CaSR antagonist, blocks this cascade.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ion Extracellular Ca²⁺ CaSR CaSR Ca_ion->CaSR Activates TAK075 This compound TAK075->CaSR Inhibits PTH_secretion PTH Secretion TAK075->PTH_secretion Promotes (via CaSR inhibition) Gq11 Gq/11 CaSR->Gq11 Activates CaSR->PTH_secretion Inhibits (in Parathyroid Cells) PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Intracellular Ca²⁺ Release ER->Ca_release Stimulates

Caption: CaSR Signaling Pathway and this compound Inhibition.

Experimental Protocols

Cell Line Selection and Culture

Recommended Cell Lines:

  • HEK293 cells stably expressing CaSR: Human Embryonic Kidney 293 (HEK293) cells are a common choice for studying GPCRs due to their robust growth and high transfection efficiency. A stable cell line expressing either human or rat CaSR is highly recommended for consistent results.

  • Human Pancreatic Cancer Cell Line (Capan-1): This cell line has been shown to endogenously express functional CaSR.

  • Human Breast Cancer Cell Lines (MCF-7, MDA-MB-231): These cell lines also express the CaSR endogenously.

  • Primary Human Parathyroid Cells: While more challenging to culture, these cells provide a physiologically relevant model for studying PTH secretion.

Culture Protocol for HEK293-CaSR Stable Cell Line:

  • Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, and the appropriate selection antibiotic (e.g., 1 µg/mL puromycin).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: Subculture the cells when they reach 80-90% confluency, typically every 2-3 days.

    • Wash the cell monolayer with sterile PBS (without Ca²⁺/Mg²⁺).

    • Add a minimal volume of a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate for 1-2 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.

    • Centrifuge the cell suspension at 125 x g for 5 minutes.

    • Resuspend the cell pellet in fresh, pre-warmed medium and re-seed into new culture flasks at a ratio of 1:3 to 1:6.

Preparation of this compound Stock Solution
  • Solvent: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit CaSR-mediated increases in intracellular calcium.

Materials:

  • HEK293-CaSR stable cell line

  • Black, clear-bottom 96-well microplates

  • FLIPR Calcium Assay Kit or a similar fluorescent calcium indicator dye

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • CaSR agonist (e.g., CaCl₂)

  • This compound

  • A fluorescence kinetic plate reader (e.g., FlexStation® 3).

Protocol:

  • Cell Plating: Seed the HEK293-CaSR cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well) and incubate overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. For some cell lines, the addition of probenecid may be necessary to prevent dye leakage.

    • Remove the culture medium from the wells and add the dye-loading solution.

    • Incubate the plate for 30-60 minutes at 37°C.

  • Compound Preparation (Antagonist Plate): Prepare a serial dilution of this compound in Assay Buffer at a concentration 5-fold higher than the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO).

  • Agonist Preparation: Prepare a solution of CaCl₂ in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80) for CaSR activation.

  • Measurement:

    • Place the cell plate and the antagonist plate into the fluorescence kinetic plate reader.

    • Program the instrument to add the this compound dilutions to the cell plate and incubate for a specified period (e.g., 15-30 minutes).

    • Following incubation, add the CaCl₂ solution and immediately measure the fluorescence intensity over time (typically for 60-180 seconds). The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the IC50 of this compound by plotting the inhibition of the agonist-induced calcium response against the log of the antagonist concentration.

Calcium_Mobilization_Workflow start Start seed_cells Seed HEK293-CaSR cells in 96-well plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight load_dye Load cells with calcium-sensitive dye incubate_overnight->load_dye incubate_dye Incubate (30-60 min, 37°C) load_dye->incubate_dye add_tak075 Add this compound to cells (Incubate 15-30 min) incubate_dye->add_tak075 prepare_tak075 Prepare this compound serial dilutions prepare_tak075->add_tak075 prepare_agonist Prepare Ca²⁺ agonist solution measure_fluorescence Add Ca²⁺ agonist and measure fluorescence in kinetic reader prepare_agonist->measure_fluorescence add_tak075->measure_fluorescence analyze_data Analyze data and calculate IC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for Intracellular Calcium Mobilization Assay.
Parathyroid Hormone (PTH) Secretion Assay

This protocol is for use with primary parathyroid cells or a suitable PTH-secreting cell line.

Protocol:

  • Cell Culture: Culture primary parathyroid cells according to established protocols.

  • Treatment:

    • Wash the cells with a low-calcium buffer.

    • Incubate the cells with varying concentrations of this compound in the presence of a fixed, inhibitory concentration of extracellular calcium.

    • Include a positive control (low calcium) and a negative control (high calcium, no antagonist).

  • Sample Collection: After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • PTH Measurement: Quantify the concentration of PTH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PTH concentration against the log of the this compound concentration to determine the dose-dependent effect on PTH secretion.

References

Standard Operating Procedure for TAK-075 Solubilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-075 is a potent and orally active antagonist of the calcium-sensing receptor (CaSR), making it a valuable tool for research in metabolic bone diseases such as osteoporosis. Proper solubilization is critical for ensuring accurate and reproducible results in both in vitro and in vivo studies. This document provides a detailed standard operating procedure (SOP) for the solubilization of this compound, including recommended solvents, preparation of stock solutions, and protocols for creating working solutions for various experimental applications. Due to the limited availability of public solubility data for this compound, this SOP incorporates a preliminary solubility assessment to determine the optimal solvent and concentration for your specific experimental needs.

Compound Information

PropertyValue
Compound Name This compound
Molecular Formula C₂₉H₃₈N₄O・C₇H₈O₃S
Molecular Weight 630.84 g/mol
Physical Appearance Lyophilized solid
Storage Conditions Store lyophilized at -20°C. Protect from moisture. In solution, store at -20°C for up to 1 month.[1]

Recommended Solvents and Preliminary Solubility Testing

Based on the chemical structure of this compound and data from similar poorly soluble compounds, the following solvents are recommended for initial solubility testing.

SolventAnticipated SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighA common solvent for preparing high-concentration stock solutions of organic molecules.
Ethanol (EtOH) Moderate to LowMay be suitable for some applications, but lower concentrations are expected.
Water LowThis compound is not expected to be readily soluble in aqueous solutions without co-solvents or detergents.
Experimental Protocol: Preliminary Solubility Assessment

This protocol is designed to determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Deionized or distilled water

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the test solvent (e.g., 10 µL of DMSO) to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 100 mg/mL.

  • If the solid has not completely dissolved, add another measured volume of the solvent (e.g., another 10 µL) and repeat step 3.

  • Continue adding the solvent in a stepwise manner until the compound is fully dissolved.

  • Record the total volume of solvent required to dissolve the initial mass of this compound.

  • Calculate the approximate solubility in mg/mL.

  • Repeat this procedure for each of the recommended solvents.

Preparation of Stock Solutions

Once the optimal solvent has been determined, a high-concentration stock solution can be prepared. DMSO is anticipated to be the most effective solvent for a concentrated stock.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * 0.001 L * 630.84 g/mol * 1000 mg/g = 6.3084 mg

  • Carefully weigh out approximately 6.31 mg of this compound into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex for 2-5 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Preparation of Working Solutions for In Vitro Assays

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Experimental Protocol: Dilution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations.

  • For example, to prepare a 10 µM working solution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

  • Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Signaling Pathway and Experimental Workflow Diagrams

TAK_075_Signaling_Pathway cluster_downstream Downstream Effects TAK075 This compound CaSR Calcium-Sensing Receptor (CaSR) TAK075->CaSR Antagonist Gq11 Gq/11 CaSR->Gq11 Activates PTH Parathyroid Hormone (PTH) Secretion CaSR->PTH Inhibits PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Signaling PKC->ERK Solubilization_Workflow start Start: Lyophilized this compound weigh Weigh this compound start->weigh solubility_test Preliminary Solubility Test (DMSO, EtOH, Water) weigh->solubility_test select_solvent Select Optimal Solvent (e.g., DMSO) solubility_test->select_solvent prepare_stock Prepare Concentrated Stock Solution select_solvent->prepare_stock aliquot Aliquot and Store at -20°C prepare_stock->aliquot prepare_working Prepare Working Solutions by Serial Dilution aliquot->prepare_working end End: Ready for Assay prepare_working->end

References

Application Notes and Protocols: TAK-075 Dosage and Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

TAK-075 is an orally active and potent antagonist of the calcium-sensing receptor (CaSR).[1] It has been investigated in rodent models for its ability to transiently increase parathyroid hormone (PTH) secretion, suggesting its potential for research in metabolic bone diseases like osteoporosis.[1] This document provides a summary of the available information on this compound and detailed protocols for common administration routes in rodent studies. Due to the limited availability of public quantitative data on this compound, this document also presents data for TAK-071, a different compound, as a representative example to illustrate data presentation for this type of research.

Data Presentation

Publicly available studies detailing specific dosage and administration regimens for this compound in rodents are limited. The information available indicates its activity as a CaSR antagonist and its use in rats to modulate PTH secretion.[1]

Table 1: Summary of Available Information for this compound in Rodent Studies

ParameterInformationReference
Compound This compound[1]
Mechanism of Action Calcium-Sensing Receptor (CaSR) Antagonist[1]
Species Rat
Route of Administration Oral
Reported Effect Promotes transient parathyroid hormone (PTH) secretion

To provide a clear example of how quantitative data from rodent studies are typically presented, the following table summarizes the dosage and administration of TAK-071, a muscarinic M1 receptor positive allosteric modulator, in rats.

Table 2: Representative Example of Dosage and Administration Data for TAK-071 in Rat Studies

ParameterInformationReference
Compound TAK-071
Mechanism of Action Muscarinic M1 Receptor Positive Allosteric Modulator
Species Rat
Route of Administration Oral (p.o.)
Dose Range 0.1 - 3 mg/kg
Vehicle 0.5% (w/v) methylcellulose in distilled water
Volume of Administration 2 mL/kg
Reported Effect Amelioration of scopolamine-induced cognitive deficits

Experimental Protocols

The following are detailed protocols for common routes of administration in rodent studies. These are general guidelines and should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) protocols.

Protocol 1: Oral Gavage in Rats and Mice

Oral gavage is a common method for the precise oral administration of a substance.

Materials:

  • Appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

  • Syringe

  • The compound to be administered, formulated in a suitable vehicle.

  • Animal scale for accurate body weight measurement.

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume. The maximum recommended volume is generally 10 ml/kg for both mice and rats.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the animal, with the tip at the animal's mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.

  • Restraint:

    • Mouse: Restrain the mouse by scruffing the skin on its back to immobilize the head and neck.

    • Rat: Gently but firmly hold the rat, extending its head and neck slightly to create a straight path to the esophagus.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The animal should swallow as the tube passes into the esophagus. If there is any resistance, withdraw the needle and try again. Do not force the needle.

    • Once the needle is in place, administer the substance slowly and smoothly.

  • Post-Administration: Gently remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.

Protocol 2: Intravenous (IV) Injection via the Tail Vein in Rats and Mice

Intravenous injection is used for direct and rapid systemic administration of a substance.

Materials:

  • Sterile needles (27-30 gauge for mice, 25-27 gauge for rats).

  • Sterile syringes (e.g., 1 ml).

  • The compound to be administered in a sterile, injectable solution.

  • A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.

  • An appropriate animal restrainer.

  • 70% isopropyl alcohol and gauze.

Procedure:

  • Animal Preparation: Place the animal in a warming chamber or use a heat lamp to warm the tail for 5-10 minutes to cause vasodilation, making the veins more visible and accessible.

  • Restraint: Place the animal in a suitable restrainer to secure it and expose the tail.

  • Vein Identification: The two lateral tail veins are the most accessible for injection. Clean the tail with 70% isopropyl alcohol.

  • Injection:

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the tail.

    • A successful insertion may be indicated by a small flash of blood in the hub of the needle.

    • Inject the substance slowly and observe for any signs of swelling, which would indicate an unsuccessful injection.

  • Post-Injection: After injecting, remove the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse effects.

Mandatory Visualizations

Signaling Pathway

Calcium_Sensing_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular Ca2+ Extracellular Ca2+ CaSR Calcium-Sensing Receptor (CaSR) Extracellular Ca2+->CaSR Activates Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway Ca_release->MAPK Activates PKC->MAPK Activates Gene_Transcription Gene Transcription MAPK->Gene_Transcription Regulates TAK075 This compound (Antagonist) TAK075->CaSR Inhibits

Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.

Experimental Workflow

Rodent_Study_Workflow cluster_planning Study Planning cluster_preparation Preparation cluster_execution In-Life Phase cluster_analysis Analysis A1 Define Objectives & Endpoints A2 Select Animal Model (e.g., Rat, Mouse) A1->A2 A3 Determine Dosing Regimen (Dose, Frequency, Duration) A2->A3 B2 Animal Acclimation A2->B2 B1 Compound Formulation (this compound in Vehicle) A3->B1 C3 Compound Administration (e.g., Oral Gavage) B1->C3 C1 Randomization & Grouping B2->C1 C2 Baseline Measurements C1->C2 C2->C3 C4 Clinical Observations C3->C4 C5 Sample Collection (e.g., Blood for PK/PD) C4->C5 D1 Bioanalysis of Samples C5->D1 D2 Data Analysis & Statistics D1->D2 D3 Interpretation of Results D2->D3

Caption: Typical Workflow for an In Vivo Rodent Study.

References

Application of TAK-075 in Osteoporosis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-075 is an orally active, short-acting antagonist of the calcium-sensing receptor (CaSR). In the context of osteoporosis research, this compound presents a novel anabolic approach to treatment. Its mechanism of action involves the transient blockade of the CaSR in the parathyroid gland, leading to a pulsatile release of endogenous parathyroid hormone (PTH). This intermittent elevation of PTH levels stimulates bone formation, thereby increasing bone mass and improving bone microarchitecture. These application notes provide detailed protocols for utilizing this compound in established in vivo and in vitro models of osteoporosis research.

Mechanism of Action

This compound functions by inhibiting the suppressive effect of extracellular calcium on the parathyroid gland. The CaSR, a G-protein coupled receptor, normally senses plasma calcium levels and, when activated, inhibits PTH secretion. By antagonizing this receptor, this compound effectively "tricks" the parathyroid gland into perceiving a lower calcium level, which triggers a rapid and transient release of PTH.[1][2][3] This pulsatile PTH signaling is crucial for its anabolic effect on bone, as continuous high levels of PTH can lead to bone resorption.[4]

In Vivo Application: Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

The ovariectomized (OVX) rat is a widely accepted preclinical model for studying postmenopausal osteoporosis, as the estrogen deficiency induced by the removal of the ovaries leads to significant bone loss, mimicking the condition in postmenopausal women.[5]

Quantitative Data from Ovariectomized (OVX) Rat Studies

The following tables summarize representative quantitative data on the effects of CaSR antagonists in the OVX rat model.

Table 1: Effect of this compound on Plasma PTH Levels in Rats

Treatment GroupDose (mg/kg, p.o.)Mean Plasma Intact PTH (pg/mL)Time Point
Vehicle-Baseline-
This compound10> 200Post-dose

Data derived from initial studies on this compound.

Table 2: Representative Changes in Bone Mineral Density (BMD) in OVX Rats

Treatment GroupDurationLumbar Spine BMD (% change from OVX control)Femoral Neck BMD (% change from OVX control)
Sham12 weeks+15% to +25%+10% to +20%
OVX + Vehicle12 weeks--
OVX + CaSR Antagonist12 weeks+5% to +15%+3% to +10%

Representative data based on the expected effects of anabolic agents in OVX rat models.

Table 3: Representative Changes in Bone Turnover Markers in OVX Rats

Treatment GroupDurationSerum Osteocalcin (Bone Formation Marker) (% change from OVX control)Serum CTX-I (Bone Resorption Marker) (% change from OVX control)
Sham12 weeksLowerLower
OVX + Vehicle12 weeksIncreasedSignificantly Increased
OVX + CaSR Antagonist12 weeksSignificantly IncreasedIncreased (but potentially less than OVX + Vehicle)

Representative data based on the known effects of intermittent PTH on bone turnover markers.

Experimental Protocol: Evaluation of this compound in the OVX Rat Model

1. Animal Model:

  • Species and Strain: Female Sprague-Dawley or Wistar rats are commonly used.

  • Age: 3 to 6 months old at the time of surgery.

  • Procedure: Bilateral ovariectomy is performed under anesthesia. A sham operation (laparotomy without ovary removal) is performed on the control group.

  • Post-operative Care: Administer analgesics and monitor for recovery. Allow a recovery period of 2-4 weeks for the establishment of osteopenia.

2. Dosing and Administration:

  • Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Dose: Based on preliminary studies, a dose of 10 mg/kg/day can be used. Dose-response studies may be necessary.

  • Administration: Administer this compound or vehicle daily via oral gavage for a period of 8-12 weeks.

3. Outcome Measures:

  • Bone Mineral Density (BMD): Measure BMD of the lumbar spine and femur at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

  • Bone Turnover Markers: Collect serum at baseline and termination to measure bone formation markers (e.g., osteocalcin, P1NP) and bone resorption markers (e.g., CTX-I, TRAP-5b) using ELISA kits.

  • Micro-computed Tomography (µCT): At the end of the study, excise femurs or vertebrae for high-resolution µCT analysis to assess trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

  • Histomorphometry: Embed undecalcified bone sections in plastic and stain to visualize bone cells. Perform histomorphometric analysis to quantify parameters such as osteoblast surface, osteoclast surface, and mineral apposition rate (after double labeling with calcein and alizarin).

  • Biomechanical Testing: Perform three-point bending tests on femurs or compression tests on vertebral bodies to assess bone strength.

In Vitro Applications: Osteoblast and Osteoclast Assays

In vitro assays are essential for elucidating the direct effects of compounds on bone cells and for high-throughput screening. While this compound's primary action is on the parathyroid gland, it is still valuable to assess any direct effects on osteoblasts and osteoclasts.

Experimental Protocol: Osteoblast Differentiation and Mineralization Assay

This assay determines the effect of a test compound on the differentiation of pre-osteoblastic cells into mature, mineralizing osteoblasts.

1. Cell Culture:

  • Cell Line: MC3T3-E1 (mouse pre-osteoblastic cell line) or primary mesenchymal stromal cells.

  • Culture Medium: Alpha-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Plate cells in 24-well plates at a density of 2 x 10^4 cells/well.

2. Differentiation Induction:

  • Once cells reach confluence, switch to osteogenic induction medium: culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Treatment: Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the osteogenic induction medium. Include a vehicle control.

  • Culture Period: Culture for 14-21 days, changing the medium with fresh supplements and test compound every 2-3 days.

3. Analysis:

  • Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity using a colorimetric assay (e.g., p-nitrophenyl phosphate substrate).

  • Mineralization (Alizarin Red S Staining): At the end of the culture period (day 14 or 21), fix the cells with 4% paraformaldehyde and stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize calcium deposits.

  • Quantification: For quantitative analysis, extract the Alizarin Red S stain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.

  • Gene Expression: At various time points, extract RNA and perform RT-qPCR to analyze the expression of osteoblast marker genes such as Runx2, Alpl, Col1a1, and Bglap (osteocalcin).

Experimental Protocol: Osteoclast Formation and Activity Assay

This assay assesses the effect of a test compound on the differentiation of precursor cells into mature, bone-resorbing osteoclasts.

1. Cell Culture:

  • Cell Source: Bone marrow-derived macrophages (BMMs) from mice or rats, or RAW 264.7 cells (a murine macrophage cell line).

  • Culture Medium: Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Differentiation Induction:

  • Plate precursor cells in 96-well plates.

  • Induce osteoclast differentiation by adding Macrophage Colony-Stimulating Factor (M-CSF) (e.g., 30 ng/mL) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) (e.g., 50 ng/mL).

  • Treatment: Add this compound at various concentrations (e.g., 1 nM to 10 µM) to the differentiation medium. Include a vehicle control.

  • Culture Period: Culture for 5-7 days, with a medium change on day 3.

3. Analysis:

  • TRAP Staining: Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.

  • Resorption Pit Assay: Culture cells on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). At the end of the culture, remove the cells and visualize the resorption pits by microscopy. The area of resorption can be quantified using image analysis software.

  • Gene Expression: Extract RNA and perform RT-qPCR for osteoclast marker genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Parathyroid Gland

TAK_075_Mechanism cluster_extracellular Extracellular Space cluster_parathyroid Parathyroid Cell cluster_intracellular Intracellular Signaling cluster_circulation Circulation Extracellular Ca2+ Extracellular Ca2+ CaSR CaSR Gq/11 Extracellular Ca2+->CaSR Activates This compound This compound This compound->CaSR Antagonizes PLC PLC CaSR->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ release Intracellular Ca2+ Release IP3->Ca2+ release Inhibition of PTH Secretion Inhibition of PTH Secretion Ca2+ release->Inhibition of PTH Secretion Pulsatile PTH Release Pulsatile PTH Release Inhibition of PTH Secretion->Pulsatile PTH Release Blockade leads to

Caption: Mechanism of this compound action in the parathyroid gland.

Experimental Workflow for In Vivo OVX Rat Study

OVX_Workflow A Animal Acclimatization (1 week) B Sham or Ovariectomy (OVX) Surgery A->B C Recovery & Osteopenia Development (2-4 weeks) B->C D Baseline Measurements (BMD, Serum Markers) C->D E Daily Oral Dosing (this compound or Vehicle) (8-12 weeks) D->E F Final Measurements (BMD, Serum Markers) E->F G Euthanasia and Tissue Collection F->G H µCT, Histomorphometry, Biomechanical Testing G->H I Data Analysis H->I

Caption: Workflow for evaluating this compound in an OVX rat model.

Experimental Workflow for In Vitro Osteoblast Differentiation Assay

Osteoblast_Workflow A Seed Pre-osteoblastic Cells B Culture to Confluence A->B C Induce Differentiation (Ascorbic Acid, β-Glycerophosphate) B->C D Treat with this compound or Vehicle C->D E Culture for 14-21 Days (Medium Change every 2-3 days) D->E F Endpoint Analysis E->F G ALP Activity Assay (Day 7) F->G H Alizarin Red Staining (Day 14/21) F->H I Gene Expression Analysis (RT-qPCR) F->I

Caption: Workflow for in vitro osteoblast differentiation assay.

References

Application Notes and Protocols for Assessing PTH Secretion with TAK-075

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-075 is a potent, orally active, and short-acting antagonist of the Calcium-Sensing Receptor (CaSR) with an IC50 of 0.94 nM[1][2][3]. The CaSR is a G protein-coupled receptor primarily expressed on the surface of parathyroid cells that plays a pivotal role in regulating calcium homeostasis. By binding to the CaSR, extracellular calcium inhibits the secretion of parathyroid hormone (PTH). As a CaSR antagonist, this compound blocks this interaction, leading to a transient increase in PTH secretion[1][4]. This mechanism of action makes this compound a promising anabolic agent for the treatment of osteoporosis, as intermittent elevations in PTH have been shown to stimulate bone formation.

These application notes provide detailed protocols for assessing the effect of this compound on PTH secretion in various experimental models.

Mechanism of Action: this compound and PTH Secretion

The Calcium-Sensing Receptor (CaSR) on parathyroid cells is predominantly coupled to Gαq/11 and Gαi/o proteins. Activation of the CaSR by extracellular Ca2+ initiates intracellular signaling cascades that ultimately suppress PTH secretion. This compound, as a CaSR antagonist, prevents this signaling cascade, thereby stimulating the release of PTH.

Signaling Pathway of CaSR-Mediated PTH Secretion Inhibition

cluster_membrane Cell Membrane CaSR CaSR G_protein Gαq/11 & Gαi/o CaSR->G_protein Activates PLC PLC G_protein->PLC Activates (Gαq/11) AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Activates TAK075 This compound TAK075->CaSR Inhibits Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PTH_secretion_inhibited PTH Secretion Inhibited Ca_release->PTH_secretion_inhibited PTH_secretion_stimulated PTH Secretion Stimulated cAMP->PTH_secretion_stimulated Normally Promotes

Caption: Signaling pathway of CaSR antagonism by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo data for this compound and the similar CaSR antagonist, JTT-305.

Table 1: In Vitro Potency of this compound

CompoundAssayIC50Reference
This compoundCaSR Antagonism0.94 nM

Table 2: In Vivo Effects of this compound on Plasma PTH Levels

SpeciesDoseRoutePeak Plasma PTHTime to PeakReference
Rats10 mg/kgp.o.> 200 pg/mLNot specified
Cynomolgus Monkeys10 mg/kg/dayp.o.up to 50 pg/mL8 hours

Table 3: In Vivo Effects of JTT-305 on Serum PTH Levels in Ovariectomized (OVX) Rats

DoseRouteObservationReference
0.3, 1, or 3 mg/kgp.o. for 12 weeksTransiently elevated serum PTH with increasing doses

Experimental Protocols

The following protocols are designed to assess the effects of this compound on PTH secretion.

Experimental Workflow Overview

cluster_in_vitro In Vitro cluster_ex_vivo Ex Vivo cluster_in_vivo In Vivo iv_start Primary Human Parathyroid Cells iv_treat Treat with this compound (various concentrations) iv_start->iv_treat iv_measure Measure PTH in Supernatant (ELISA) iv_treat->iv_measure data_analysis Data Analysis and Comparison iv_measure->data_analysis ev_start Isolate Parathyroid Glands (e.g., from rodents) ev_culture Tissue Culture/Perifusion with varying [Ca²⁺] and this compound ev_start->ev_culture ev_measure Measure PTH in Culture Media (ELISA) ev_culture->ev_measure ev_measure->data_analysis inv_start Animal Model (e.g., Rats, OVX Rats) inv_admin Administer this compound (e.g., oral gavage) inv_start->inv_admin inv_sample Collect Blood Samples (time course) inv_admin->inv_sample inv_measure Measure Serum/Plasma PTH (ELISA) inv_sample->inv_measure inv_measure->data_analysis

Caption: General experimental workflow for assessing this compound.

Protocol 1: In Vitro Assessment of PTH Secretion using Primary Human Parathyroid Cells

Objective: To determine the dose-dependent effect of this compound on PTH secretion from primary human parathyroid cells.

Materials:

  • Primary Human Parathyroid Cells (e.g., AcceGen Biotech)

  • Cell culture medium (as recommended by the supplier)

  • This compound

  • Vehicle (e.g., DMSO)

  • Multi-well cell culture plates

  • Human Intact PTH ELISA kit

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture primary human parathyroid cells according to the supplier's instructions. Note that these cells typically do not proliferate and cannot be passaged.

  • Cell Plating: Plate the cells in multi-well plates at a density recommended by the supplier. Allow the cells to attach and acclimatize for 24 hours.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle-only control.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 2, 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection: At the end of the incubation period, carefully collect the cell culture supernatant.

  • PTH Measurement: Measure the concentration of intact PTH in the collected supernatants using a human intact PTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PTH concentration against the concentration of this compound to determine the dose-response relationship.

Protocol 2: Ex Vivo Assessment of PTH Secretion using Isolated Rodent Parathyroid Glands

Objective: To evaluate the effect of this compound on PTH secretion from intact parathyroid glands in response to varying extracellular calcium concentrations.

Materials:

  • Rodent model (e.g., Sprague-Dawley rats)

  • Surgical instruments for gland isolation

  • Culture medium with varying concentrations of CaCl2 (e.g., 0.5 mM, 1.25 mM, 2.5 mM)

  • This compound

  • Vehicle (e.g., DMSO)

  • Transwell cell culture inserts or a perifusion system

  • Rat Intact PTH ELISA kit

  • Incubator (37°C, 5% CO2) or perifusion apparatus

Procedure:

  • Gland Isolation: Euthanize the rodent and carefully dissect the parathyroid glands.

  • Tissue Culture/Perifusion Setup:

    • Static Culture: Place individual glands in transwell inserts within wells containing culture medium with a specific calcium concentration.

    • Perifusion System: Place the glands in a perifusion chamber and perfuse with medium at a constant flow rate.

  • Experimental Conditions: Prepare sets of culture/perifusion media with different calcium concentrations. For each calcium level, prepare media with and without a fixed concentration of this compound (e.g., 100 nM) and a vehicle control.

  • Treatment and Sample Collection:

    • Static Culture: Incubate the glands for a defined period (e.g., 1-2 hours) in the different media. Collect the medium from the bottom of the wells at the end of the incubation.

    • Perifusion System: After an equilibration period, switch to media containing different calcium concentrations and this compound. Collect fractions of the perfusate at regular intervals (e.g., every 10-15 minutes).

  • PTH Measurement: Measure the concentration of intact PTH in the collected media/fractions using a rat intact PTH ELISA kit.

  • Data Analysis: Compare the PTH secretion rates under different calcium concentrations in the presence and absence of this compound.

Protocol 3: In Vivo Assessment of PTH Secretion in a Rat Model

Objective: To determine the pharmacokinetic and pharmacodynamic profile of orally administered this compound on plasma PTH levels in rats.

Materials:

  • Rat model (e.g., male Sprague-Dawley rats or ovariectomized (OVX) rats for an osteoporosis model)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • Rat Intact PTH ELISA kit

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the experiment.

  • Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., to deliver a dose of 10 mg/kg).

  • Baseline Blood Sample: Collect a baseline blood sample (time 0) from each rat.

  • Drug Administration: Administer this compound or vehicle to the rats via oral gavage.

  • Serial Blood Sampling: Collect blood samples at various time points after administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • PTH Measurement: Measure the concentration of intact PTH in the plasma samples using a rat intact PTH ELISA kit.

  • Data Analysis: Plot the plasma PTH concentration against time for both the this compound treated and vehicle control groups. Determine key pharmacokinetic/pharmacodynamic parameters such as peak PTH concentration (Cmax), time to peak concentration (Tmax), and duration of action.

References

Application Note: High-Throughput Screening for Calcium-Sensing Receptor Antagonists Using TAK-075 as a Reference Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a high-throughput screening (HTS) assay to identify antagonists of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) involved in calcium homeostasis. The protocol utilizes a cell-based calcium mobilization assay and features TAK-075, a potent and selective CaSR antagonist, as a reference compound.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel modulators of CaSR for therapeutic applications, such as in metabolic bone diseases like osteoporosis.[1][3]

Introduction

The Calcium-Sensing Receptor (CaSR) is a class C GPCR that plays a pivotal role in maintaining systemic calcium balance.[4] Upon activation by extracellular calcium ions, CaSR initiates a signaling cascade through the Gq protein subunit, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium from the endoplasmic reticulum. Antagonizing CaSR can lead to a transient increase in parathyroid hormone (PTH) secretion, which has an anabolic effect on bone. This makes CaSR an attractive target for the development of therapeutics for osteoporosis.

This compound is an orally active and highly potent CaSR antagonist with a reported IC50 of 0.94 nM. Its function as a CaSR antagonist makes it an excellent tool compound for the development and validation of HTS assays aimed at discovering novel CaSR inhibitors. This application note describes a robust, fluorescence-based calcium mobilization assay in a 384-well format, suitable for large-scale screening campaigns.

Signaling Pathway

The activation of CaSR by extracellular calcium ([Ca2+]e) triggers a well-defined signaling pathway. As a Gq-coupled receptor, its activation leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium ions into the cytoplasm, resulting in a transient increase in intracellular calcium concentration ([Ca2+]i). This compound acts by blocking the initial activation of CaSR by extracellular calcium, thereby inhibiting this downstream signaling cascade.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Extracellular Ca2+ CaSR CaSR Ca2+_ext->CaSR Gq Gq CaSR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2+_int Intracellular Ca2+ (Increased) ER->Ca2+_int Releases TAK075 This compound TAK075->CaSR Inhibits

Caption: CaSR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human CaSR (HEK293-CaSR).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM (or equivalent).

  • Pluronic F-127: 20% solution in DMSO.

  • Agonist: Calcium chloride (CaCl2) solution.

  • Reference Antagonist: this compound.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

Protocol: Calcium Mobilization Assay

This protocol is designed for a 384-well plate format and can be automated for high-throughput screening.

1. Cell Culture and Plating: a. Culture HEK293-CaSR cells in a T175 flask until they reach 80-90% confluency. b. Harvest cells using a non-enzymatic cell dissociation solution. c. Resuspend cells in culture medium and plate them into 384-well plates at a density of 20,000 cells per well in 20 µL of medium. d. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

2. Dye Loading: a. Prepare a dye loading solution by mixing Fluo-4 AM and Pluronic F-127 in Assay Buffer. The final concentration of Fluo-4 AM is typically 1-4 µM. b. Aspirate the culture medium from the cell plates. c. Add 20 µL of the dye loading solution to each well. d. Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

3. Compound Addition: a. Prepare serial dilutions of this compound and test compounds in Assay Buffer. b. Add 5 µL of the compound solutions to the respective wells of the assay plate. c. For control wells, add 5 µL of Assay Buffer (vehicle control). d. Incubate the plates for 15-30 minutes at room temperature.

4. Agonist Addition and Signal Detection: a. Prepare a CaCl2 solution in Assay Buffer at a concentration that elicits an EC80 response (determined during assay development). b. Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR). c. Add 10 µL of the CaCl2 solution to all wells simultaneously using the instrument's integrated fluidics. d. Measure the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm) every second for a total of 120 seconds.

HTS Workflow Diagram

HTS_Workflow start Start cell_plating Plate HEK293-CaSR cells (20,000 cells/well) start->cell_plating incubation1 Incubate 24h at 37°C cell_plating->incubation1 dye_loading Load cells with Fluo-4 AM incubation1->dye_loading incubation2 Incubate 60 min at 37°C + 30 min at RT dye_loading->incubation2 compound_addition Add this compound (control) or test compounds incubation2->compound_addition incubation3 Incubate 15-30 min at RT compound_addition->incubation3 read_plate Measure fluorescence in FLIPR (Add Ca2+ agonist) incubation3->read_plate data_analysis Data Analysis (IC50 determination) read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for CaSR antagonists.

Data Presentation

Assay Performance Metrics

The performance of the HTS assay was validated using this compound as a reference antagonist. The following table summarizes the key performance metrics.

ParameterValue
Assay Window (S/B) > 10
Z'-factor > 0.7
CV% of Max Signal < 10%
CV% of Min Signal < 10%
DMSO Tolerance Up to 1%

Table 1: Summary of HTS Assay Performance Metrics.

Dose-Response Analysis of this compound

The inhibitory activity of this compound was determined by generating a dose-response curve. The IC50 value was calculated using a four-parameter logistic fit.

CompoundIC50 (nM)
This compound 0.94

Table 2: IC50 Value of this compound in the Calcium Mobilization Assay.

Conclusion

The described fluorescence-based calcium mobilization assay provides a robust and reliable method for the high-throughput screening of CaSR antagonists. The assay demonstrates excellent performance characteristics, with a wide assay window and a high Z'-factor, making it suitable for large-scale screening campaigns. The use of this compound as a reference compound allows for consistent monitoring of assay performance and aids in the characterization of newly identified hits. This application note serves as a comprehensive guide for researchers aiming to discover novel modulators of the Calcium-Sensing Receptor.

References

Best practices for storing and handling TAK-075

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the optimal storage, handling, and use of TAK-075, a potent and orally active antagonist of the Calcium-Sensing Receptor (CaSR). Adherence to these best practices is crucial for ensuring the compound's integrity, stability, and performance in research and drug development applications.

Product Information

PropertyValue
IUPAC Name N-[(1R)-1-(4-chlorophenyl)ethyl]-1-[3-[3-(trifluoromethyl)phenyl]propanoyl]-D-prolinamide
Molecular Formula C36H46N4O4S
Molecular Weight 630.84 g/mol
Mechanism of Action Calcium-Sensing Receptor (CaSR) Antagonist
IC50 0.94 nM

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions and stability data.

FormStorage ConditionStability
Lyophilized Powder Store at -20°C, keep desiccated.Stable for 36 months.[1]
In Solution Store at -20°C. Aliquot to avoid multiple freeze/thaw cycles.Use within 1 month to prevent loss of potency.[1]

Solubility

The solubility of this compound in common laboratory solvents is provided below. It is important to note that while organic solvents can facilitate dissolution, the final concentration of these solvents in aqueous experimental buffers should be minimized to avoid off-target effects.

SolventSolubility
DMSO ≥ 30 mg/mL
Ethanol ≥ 30 mg/mL
Water Insoluble

Note: To prepare aqueous working solutions, it is recommended to first dissolve this compound in a minimal amount of a compatible organic solvent such as DMSO or ethanol before diluting with the aqueous buffer.

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

This compound exerts its effects by antagonizing the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR). The CaSR is a key regulator of extracellular calcium homeostasis, primarily through its influence on parathyroid hormone (PTH) secretion.[1][2][3] Activation of the CaSR by extracellular calcium ions (Ca²⁺) triggers downstream signaling cascades involving G-proteins Gq/11 and Gi/o, leading to the inhibition of PTH secretion. As an antagonist, this compound blocks this signaling, thereby promoting the transient secretion of PTH.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2 Ca²⁺ CaSR CaSR Ca2->CaSR Activates TAK075 This compound TAK075->CaSR Antagonizes Gq11 Gq/11 CaSR->Gq11 Gio Gi/o CaSR->Gio PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC PTH_secretion ↓ PTH Secretion cAMP->PTH_secretion Ca_release->PTH_secretion PKC->PTH_secretion

Caption: Calcium-Sensing Receptor (CaSR) signaling pathway.

Experimental Protocols

General Workflow for In Vitro Screening of CaSR Antagonists

This workflow outlines the general steps for identifying and characterizing CaSR antagonists in a high-throughput screening format.

HTS_Workflow start Start plate_cells Plate CaSR-expressing cells start->plate_cells add_compounds Add test compounds (e.g., this compound) plate_cells->add_compounds incubate Incubate add_compounds->incubate add_agonist Add Ca²⁺ (agonist) incubate->add_agonist measure_signal Measure intracellular Ca²⁺ signal (e.g., fluorescent dye) add_agonist->measure_signal data_analysis Data Analysis: - Normalize to controls - Calculate IC50 values measure_signal->data_analysis hit_confirmation Hit Confirmation data_analysis->hit_confirmation end End hit_confirmation->end

Caption: General workflow for in vitro screening of CaSR antagonists.

Protocol for In Vitro Parathyroid Hormone (PTH) Secretion Assay

This protocol details a method to assess the effect of this compound on PTH secretion from isolated bovine parathyroid cells.

Materials:

  • Fresh bovine parathyroid glands

  • Collagenase (Type I)

  • DNase I

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • Bovine Serum Albumin (BSA)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Bovine PTH ELISA kit

  • 96-well cell culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Isolation:

    • Aseptically obtain fresh bovine parathyroid glands.

    • Mince the tissue into small fragments (approximately 1 mm³).

    • Digest the tissue fragments in HBSS containing collagenase (2 mg/mL) and DNase I (50 µg/mL) for 60-90 minutes at 37°C with gentle agitation.

    • Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.

    • Wash the cells twice with HBSS by centrifugation at low speed (e.g., 200 x g) for 5 minutes.

    • Resuspend the cells in HBSS containing 0.5% BSA.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • PTH Secretion Assay:

    • Plate the isolated parathyroid cells in a 96-well plate at a density of 2-5 x 10⁵ cells/well in HBSS with a low calcium concentration (e.g., 0.5 mM Ca²⁺) to establish a baseline of PTH secretion.

    • Prepare serial dilutions of this compound in HBSS. Also, prepare a vehicle control.

    • Add the this compound dilutions or vehicle control to the wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 1-3 hours).

    • After incubation, centrifuge the plate at low speed to pellet the cells.

    • Carefully collect the supernatant for PTH measurement.

    • Quantify the amount of PTH in the supernatant using a bovine PTH ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of PTH in each sample from the ELISA standard curve.

    • Normalize the PTH secretion in the this compound treated wells to the vehicle control.

    • Plot the normalized PTH secretion against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

PTH_Secretion_Workflow start Start isolate_cells Isolate bovine parathyroid cells start->isolate_cells plate_cells Plate cells in low Ca²⁺ medium isolate_cells->plate_cells add_tak075 Add this compound or vehicle plate_cells->add_tak075 incubate Incubate (37°C, 1-3 hours) add_tak075->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_pth Measure PTH by ELISA collect_supernatant->measure_pth data_analysis Data Analysis: - Normalize to vehicle - Generate dose-response curve measure_pth->data_analysis end End data_analysis->end

Caption: Workflow for in vitro PTH secretion assay with this compound.

Safety Precautions

  • Follow standard laboratory safety procedures when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the lyophilized powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Troubleshooting & Optimization

Troubleshooting TAK-075 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common solubility and stability issues encountered when working with TAK-075, a potent and orally active Calcium-Sensing Receptor (CaSR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that acts as a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), with a reported IC50 of 0.94 nM.[1] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis. By antagonizing the CaSR, this compound blocks the intracellular signaling cascade that is normally initiated by the binding of extracellular calcium. This makes it a valuable tool for research in metabolic bone diseases such as osteoporosis.[1]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

A2: While specific quantitative solubility data for this compound is not widely published, it is generally reported to be soluble in dimethyl sulfoxide (DMSO). For aqueous-based experiments, it is common practice to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer. It is crucial to ensure the final concentration of DMSO in your assay is low enough (typically <0.5% v/v) to not affect the biological system.

Q3: My this compound solution in DMSO is showing precipitation after a freeze-thaw cycle. What should I do?

A3: Precipitation after freeze-thaw cycles is a common issue with many small molecules dissolved in DMSO. To address this, gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. To prevent this from happening in the future, it is highly recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.

Q4: How should I store this compound, both in solid form and in solution?

A4: As a lyophilized powder, this compound should be stored at -20°C in a desiccated environment.[1] Stock solutions of this compound in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C. When stored in solution at -20°C, it is recommended to use it within one month to avoid potential degradation.[1]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Visible precipitate or cloudiness upon dilution of DMSO stock into aqueous media.

  • Inconsistent or lower-than-expected activity in cell-based assays.

Possible Causes:

  • The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • "Solvent shock" causing the compound to crash out of solution upon rapid dilution from a high-concentration organic stock.

  • The pH of the aqueous buffer is not optimal for this compound solubility.

Solutions:

Strategy Description Considerations
Optimize Dilution Perform a serial dilution of the DMSO stock into the pre-warmed aqueous buffer while vortexing to ensure rapid mixing.Avoid adding a small volume of concentrated stock directly into a large volume of buffer.
Use of Co-solvents Incorporate a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final aqueous solution.Always test the tolerance of your experimental system to the co-solvent.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.The optimal pH for solubility may not be compatible with your biological assay.
Sonication Gentle sonication of the final diluted solution can help to dissolve small, persistent precipitates.Use with caution as excessive sonication can generate heat and potentially degrade the compound.
Issue 2: Compound Instability and Degradation

Symptoms:

  • Decreased potency or loss of activity over time in stored solutions.

  • Appearance of new peaks in HPLC analysis of the compound.

  • Visible changes in the color of the solution.

Possible Causes:

  • Hydrolysis of the compound in aqueous solutions.

  • Oxidation, especially if not stored under an inert atmosphere.

  • Photodegradation from exposure to light.

  • Degradation from repeated freeze-thaw cycles.

Solutions:

Strategy Description Considerations
Proper Storage Store stock solutions in single-use aliquots at -80°C to minimize degradation. Protect from light by using amber vials or wrapping vials in foil.Avoid storing solutions at room temperature for extended periods.
Fresh Preparations Prepare fresh dilutions from a concentrated stock solution for each experiment.Do not reuse diluted aqueous solutions of this compound.
Inert Atmosphere For long-term storage of sensitive compounds, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.This is particularly important for compounds prone to oxidation.
Stability Assessment Perform a time-course experiment to assess the stability of this compound in your specific experimental media under your experimental conditions (e.g., 37°C, 5% CO2).Analyze samples at different time points using HPLC to quantify the amount of intact compound remaining.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound required to make the desired volume of a 10 mM stock solution. The molecular weight of this compound is 630.84 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 630.84 g/mol * 1000 mg/g

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for a few minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Aqueous Solution

Objective: To determine the stability of this compound in a specific aqueous buffer over time at a given temperature.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • HPLC system with a suitable column (e.g., C18) and detector

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound at the desired final concentration by diluting the DMSO stock into the pre-warmed aqueous buffer. Prepare a sufficient volume for all time points.

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution, dilute it if necessary for HPLC analysis, and inject it into the HPLC system. This will serve as your baseline (100% intact compound).

  • Incubation: Place the remaining working solution in the incubator at the desired temperature.

  • Subsequent Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the working solution.

  • Sample Preparation for HPLC: Process each aliquot in the same manner as the T=0 sample (dilution, etc.).

  • HPLC Analysis: Analyze each sample by HPLC.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining this compound versus time to determine the degradation rate.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2_ext Extracellular Ca²⁺ CaSR CaSR Ca2_ext->CaSR Activates TAK075 This compound TAK075->CaSR Antagonizes Gq11 Gq/11 CaSR->Gq11 Activates Gio Gi/o CaSR->Gio Activates PLC PLC Gq11->PLC Activates AC Adenylate Cyclase Gio->AC Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_int Intracellular Ca²⁺ Release IP3->Ca2_int PKC PKC DAG->PKC MAPK MAPK Pathway Ca2_int->MAPK PKC->MAPK

Caption: CaSR Signaling Pathway and Point of this compound Antagonism.

G start Start: Weigh this compound Powder calc_vol Calculate required volume of DMSO for 10 mM stock start->calc_vol add_dmso Add anhydrous DMSO to powder calc_vol->add_dmso vortex Vortex vigorously for 1-2 minutes add_dmso->vortex check_sol Visually inspect for complete dissolution vortex->check_sol warm_sonicate Gently warm (37°C) or sonicate check_sol->warm_sonicate No aliquot Aliquot into single-use vials check_sol->aliquot Yes recheck_sol Re-inspect for dissolution warm_sonicate->recheck_sol recheck_sol->vortex No, repeat mixing/warming recheck_sol->warm_sonicate No, repeat mixing/warming recheck_sol->aliquot Yes store Store at -20°C or -80°C, protected from light aliquot->store

Caption: Experimental Workflow for Preparing this compound Stock Solution.

G start Issue: Inconsistent or No Activity check_solubility Is the compound fully dissolved in the final assay medium? start->check_solubility check_stability Could the compound be degrading? check_solubility->check_stability Yes solubility_actions Troubleshoot Solubility: - Optimize dilution method - Use co-solvents - Adjust pH - Sonicate check_solubility->solubility_actions No stability_actions Troubleshoot Stability: - Prepare fresh solutions - Aliquot stock to avoid freeze-thaw - Store properly (-80°C, protected from light) - Perform stability assessment check_stability->stability_actions Yes retest Re-run Experiment check_stability->retest No solubility_actions->retest stability_actions->retest

Caption: Logical Workflow for Troubleshooting this compound Activity Issues.

References

Optimizing TAK-075 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of TAK-075 for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is a potent and orally active antagonist of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating parathyroid hormone (PTH) secretion. By antagonizing this receptor, this compound promotes the transient secretion of PTH.[1] Its high potency is demonstrated by an IC50 value of 0.94 nM.[1]

Q2: What is the recommended solvent for dissolving this compound for in vitro use? Due to its likely poor aqueous solubility, a common characteristic of small molecule inhibitors, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%.

Q3: How should I properly store this compound stock solutions? Proper storage is critical to maintain the compound's stability and activity.

  • Lyophilized Powder: Store desiccated at -20°C.[1]

  • Stock Solutions: It is highly recommended to aliquot the high-concentration stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months or more) and protected from light. For short-term storage (up to a month), -20°C is acceptable.

Q4: What is a typical effective concentration range for this compound in in vitro experiments? The optimal concentration of this compound is highly dependent on the cell line, assay type, and experimental duration. A good starting point is to test a wide range of concentrations centered around its known IC50 value of 0.94 nM.[1] A broad dose-response curve, for instance from 0.01 nM to 1 µM, is recommended to determine the precise effective concentration (e.g., EC50 or IC50) for your specific experimental system.

Data Presentation

Table 1: this compound Compound Properties

Property Value Source
Target Calcium-Sensing Receptor (CaSR)
Activity Antagonist
IC50 0.94 nM
Molecular Formula C₂₉H₃₈N₄O

| Molecular Weight | 458.64 g/mol | |

Table 2: General Recommendations for Initial Concentration Range Finding

Assay Type Suggested Starting Range Key Considerations
Receptor Binding/Enzymatic Assays 0.01 nM - 100 nM Aim to bracket the published IC50 (0.94 nM).
Cell-Based Signaling Assays 0.1 nM - 1 µM Higher concentrations may be needed for cellular uptake and to overcome medium protein binding.
Cell Viability/Cytotoxicity Assays 1 nM - 10 µM Test a wider and higher range to identify potential off-target toxic effects at supra-pharmacological doses.

| Long-term Culture ( > 72h) | 0.1 nM - 1 µM | Compound stability and metabolism over time may require replenishment or adjusted initial concentrations. |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (e.g., MTT or similar)

This protocol describes a standard method to determine the cytotoxic or cytostatic effects of this compound on a chosen cell line, which is a crucial first step in optimizing its concentration.

Materials:

  • This compound

  • 100% DMSO

  • Target cell line

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -80°C.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight (or until cells are well-attached and in logarithmic growth phase) at 37°C and 5% CO₂.

  • Prepare Serial Dilutions:

    • Warm the complete culture medium to 37°C.

    • Perform a serial dilution of the 10 mM this compound stock solution in the complete medium to create a range of working concentrations (e.g., from 100 µM to 0.1 nM).

    • Crucially, prepare a vehicle control containing the same final DMSO concentration as the highest this compound concentration.

  • Treat Cells:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells (perform in triplicate for statistical significance).

    • Include "medium only" wells as a background control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the cell doubling time and experimental goals.

  • Perform Cell Viability Assay:

    • Follow the manufacturer's instructions for your chosen cell viability assay. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, and then solubilizing the formazan crystals with a solubilization buffer or DMSO.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

    • Subtract the average of the "medium only" background from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound Precipitation in Medium The abrupt change in solvent polarity when diluting the DMSO stock in aqueous medium can cause the compound to "crash out."1. Pre-warm the medium: Ensure your cell culture medium is at 37°C. 2. Gradual Dilution: First, dilute the DMSO stock in a smaller volume of medium, mix well, and then add this intermediate dilution to the final volume. 3. Vortexing: Gently vortex during dilution steps. 4. Visual Inspection: Always inspect the final medium for any visible precipitate before adding it to cells.
High Variability Between Replicate Wells 1. Uneven cell seeding. 2. Pipetting errors during treatment. 3. "Edge effects" in the 96-well plate.1. Ensure Uniform Seeding: Thoroughly mix the cell suspension before and during seeding. 2. Careful Pipetting: Use calibrated pipettes and change tips between concentrations. 3. Avoid Edge Wells: Do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium to maintain humidity.
No/Weak Biological Effect Observed 1. Concentration is too low. 2. The chosen cell line does not express the CaSR target. 3. Compound has degraded due to improper storage. 4. Assay incubation time is too short.1. Expand Concentration Range: Test a much wider range of concentrations, including higher doses (e.g., up to 10 µM). 2. Validate Target Expression: Confirm that your cell line expresses the CaSR using methods like qPCR, Western blot, or flow cytometry. 3. Use Fresh Aliquot: Discard the old stock and use a fresh, previously un-thawed aliquot of this compound. 4. Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.
Unexpected Cytotoxicity at Low Concentrations 1. DMSO concentration is too high. 2. The cell line is particularly sensitive to CaSR antagonism or off-target effects.1. Check DMSO Concentration: Recalculate and ensure the final DMSO concentration in all wells (including the vehicle control) is non-toxic (ideally ≤ 0.1%). 2. Perform Cytotoxicity Test: Run a dose-response curve specifically for DMSO on your cell line to determine its tolerance.

Visualizations

TAK075_Signaling_Pathway cluster_membrane Cell Membrane cluster_gpcr cluster_cytosol Cytosol CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Generates Ca_i Intracellular Ca²⁺ Release IP3->Ca_i PTH_Inhibit Inhibition of PTH Secretion Ca_i->PTH_Inhibit Ext_Ca Extracellular Ca²⁺ Ext_Ca->CaSR Activates TAK075 This compound TAK075->CaSR Antagonizes

Caption: Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR) and the antagonistic action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 10 mM This compound Stock in DMSO C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in 96-Well Plate D Treat Cells with Dilutions & Controls B->D C->D E Incubate for Desired Duration (e.g., 48h) D->E F Add Cell Viability Reagent E->F G Measure Signal (Plate Reader) F->G H Normalize Data & Plot Dose-Response Curve G->H I Determine IC50 / EC50 H->I

Caption: Experimental workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic Start Start: No/Weak Effect Observed Q_Conc Was a wide concentration range tested (e.g., 0.1 nM - 10 µM)? Start->Q_Conc Sol_Conc Solution: Test a broader concentration range. Q_Conc->Sol_Conc No Q_Solubility Was the compound fully dissolved in the medium? Q_Conc->Q_Solubility Yes Sol_Conc->Q_Solubility Sol_Solubility Solution: Improve dilution method (see Troubleshooting Guide). Q_Solubility->Sol_Solubility No Q_Target Does the cell line express the CaSR target? Q_Solubility->Q_Target Yes Sol_Solubility->Q_Target Sol_Target Solution: 1. Validate target expression (qPCR/WB). 2. Use a different, validated cell line. Q_Target->Sol_Target No End Problem Likely Resolved Q_Target->End Yes Sol_Target->End

Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

It is possible that the query refers to a different therapeutic agent or an internal designation. The following technical support guide has been developed as a template, using a well-characterized class of molecules, MALT1 inhibitors , to illustrate how to approach the identification and mitigation of off-target effects. Researchers can adapt this framework to their specific molecule of interest. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key regulator in immune signaling pathways and a therapeutic target in autoimmunity and certain cancers.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with MALT1 inhibitors?

A1: While the paracaspase domain of MALT1 is unique, suggesting a lower likelihood of direct off-target effects, broad-spectrum kinase inhibitors or less specific compounds can interact with other cellular signaling molecules.[3] Potential off-target effects could manifest as:

  • Kinase Inhibition: Unintended inhibition of structurally related kinases.

  • Cytotoxicity: Non-specific effects on cell viability unrelated to MALT1 inhibition.

  • Immune Dysregulation: Long-term MALT1 inactivation has been associated with reduced regulatory T cells (Tregs) and multi-organ inflammation in some preclinical models, although this may be an on-target effect depending on the therapeutic context.[1]

Q2: How can I distinguish between on-target and off-target effects in my cellular assays?

A2: Differentiating on-target from off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:

  • Use of Structurally Unrelated Inhibitors: Employing multiple, structurally distinct inhibitors of the same target can help confirm that the observed phenotype is due to inhibition of the intended target and not a shared off-target.

  • Genetic Knockdown/Knockout: Using RNA interference (siRNA, shRNA) or CRISPR/Cas9 to deplete the target protein should phenocopy the effects of a specific small molecule inhibitor.

  • Dose-Response Analysis: On-target effects should correlate with the biochemical potency (e.g., IC50) of the compound for the target, while off-target effects may occur at higher concentrations.

Troubleshooting Guides

Problem 1: Unexpected Cell Death Observed in Treatment Group
Possible Cause Troubleshooting Step
Off-target kinase inhibition Perform a broad-spectrum kinase screen (e.g., KINOMEscan™) to identify unintended kinase targets of your compound. Cross-reference identified off-targets with known regulators of cell viability.
General cytotoxicity Assess cell viability using multiple orthogonal assays (e.g., MTS/XTT for metabolic activity, CellTox™ Green for membrane integrity). Compare the cytotoxic concentration of your compound with its on-target potency. A large window between the two suggests on-target toxicity is less likely.
On-target toxicity in specific cell lines Some cell lines may be exquisitely sensitive to the inhibition of the intended pathway. Confirm the MALT1-dependency of your cell line using genetic knockdown.
Problem 2: Discrepancy Between Biochemical and Cellular Potency
Possible Cause Troubleshooting Step
Poor cell permeability Utilize cellular thermal shift assays (CETSA) to confirm target engagement in intact cells. Low permeability will result in a weaker or absent stabilization of the target protein.
Presence of efflux pumps Co-incubate cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the cellular potency of your compound increases.
Compound instability in cell culture media Assess the stability of your compound in your specific cell culture media over the time course of your experiment using methods like HPLC-MS.

Data Summary Tables

Table 1: Example Kinase Selectivity Profile for a Hypothetical MALT1 Inhibitor

KinaseIC50 (nM)% Inhibition @ 1µM
MALT11095%
Kinase A50060%
Kinase B>10,000<10%
Kinase C8,00015%

Table 2: Example Cellular Assay Data Comparison

AssayCompound A (Potent MALT1i)Compound B (Less Selective)MALT1 siRNA
MALT1 Cleavage Assay (IC50) 15 nM25 nMN/A
NF-κB Reporter Assay (IC50) 20 nM30 nM85% reduction
Cell Viability (CC50) 2 µM500 nMNo significant effect

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with the test compound at various concentrations and a vehicle control for 1 hour at 37°C.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble target protein (MALT1) remaining in the supernatant by Western blot. Increased thermal stability of MALT1 in the presence of the compound indicates target engagement.

Protocol 2: In Vitro Kinase Profiling
  • Compound Submission: Submit the test compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Assay Format: Typically, these services use binding assays (e.g., KINOMEscan™) or enzymatic assays to determine the interaction of the compound with a large panel of kinases.

  • Data Analysis: The service will provide data on the binding affinity (Kd) or inhibitory concentration (IC50) of the compound against the kinase panel. This data is crucial for identifying potential off-targets.

Visualizations

Signaling_Pathway cluster_receptor Cell Surface Receptor Activation cluster_cbm CBM Complex cluster_downstream Downstream Signaling Antigen_Receptor Antigen Receptor CARD11 CARD11 Antigen_Receptor->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 (Target) BCL10->MALT1 IKK_Complex IKK Complex MALT1->IKK_Complex Scaffolding & Proteolytic Activation NF_kB NF-κB Activation IKK_Complex->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival MALT1_Inhibitor MALT1 Inhibitor MALT1_Inhibitor->MALT1

Caption: MALT1 signaling pathway and point of inhibition.

Experimental_Workflow Start Start: Unexpected Phenotype Biochemical_Assay Biochemical Assay (On-Target Potency) Start->Biochemical_Assay Cellular_Assay Cellular Assay (Phenotypic Effect) Start->Cellular_Assay Compare_Potency Potencies Correlate? Biochemical_Assay->Compare_Potency Cellular_Assay->Compare_Potency Kinase_Screen Kinase Screen/ Off-Target Profiling Compare_Potency->Kinase_Screen No Genetic_Validation Genetic Validation (siRNA/CRISPR) Compare_Potency->Genetic_Validation Yes On_Target Likely On-Target Compare_Potency->On_Target Yes Off_Target Likely Off-Target Kinase_Screen->Off_Target Genetic_Validation->On_Target

Caption: Workflow for differentiating on- and off-target effects.

References

Technical Support Center: Optimizing In Vivo Bioavailability of TAK-075 and Novel Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of the calcium-sensing receptor (CaSR) antagonist, TAK-075, and other investigational small molecules with similar characteristics. While specific bioavailability data for this compound is not publicly available, this guide addresses common challenges encountered with orally administered compounds.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy studies with this compound are showing inconsistent results. Could low bioavailability be the cause?

A1: Inconsistent in vivo efficacy can indeed be a symptom of poor or variable oral bioavailability. Oral bioavailability is the fraction of an administered drug that reaches systemic circulation. Factors such as poor solubility, low permeability across the intestinal wall, and significant first-pass metabolism in the gut or liver can all contribute to low and variable bioavailability, leading to unpredictable therapeutic outcomes. We recommend systematically evaluating these factors.

Q2: What are the first steps to investigate the potential for low bioavailability of my compound?

A2: A solid starting point is to characterize the physicochemical properties of your compound, which are critical determinants of its absorption. Key parameters to measure are aqueous solubility and membrane permeability. These can be assessed through standardized in vitro assays. The Biopharmaceutical Classification System (BCS) is a useful framework for classifying drugs based on these properties and predicting potential in vivo absorption issues.[1]

Q3: How can I improve the solubility of a poorly soluble compound like a potential analogue of this compound?

A3: For compounds with low aqueous solubility (a common challenge for many small molecules), several formulation strategies can be employed to enhance their dissolution rate and concentration in the gastrointestinal tract. These include:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[1][2]

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed in a polymer matrix, can increase its apparent solubility and dissolution.[3]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubilization and absorption.[3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.

Q4: My compound has good solubility but still exhibits low bioavailability. What could be the issue?

A4: If solubility is not the limiting factor, low permeability or extensive first-pass metabolism are likely culprits. For compounds with high solubility but low permeability (BCS Class III), strategies can include the use of permeation enhancers. If the issue is rapid metabolism by enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes), co-administration with an inhibitor of these enzymes could be explored in preclinical models. Another consideration is the potential for efflux by transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Poor aqueous solubility leading to dissolution-rate limited absorption; food effects.1. Conduct in vitro dissolution studies under different pH conditions. 2. Explore solubility enhancement techniques (see FAQ Q3). 3. Perform a food-effect study in your animal model.
Low oral bioavailability despite good in vitro permeability. High first-pass metabolism in the liver or gut wall.1. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes. 2. If metabolism is high, consider co-administration with a metabolic inhibitor in preclinical studies to confirm. 3. Structural modification of the compound to block metabolic sites may be a long-term strategy.
Good solubility and metabolic stability, but still low bioavailability. Efflux by intestinal transporters (e.g., P-glycoprotein).1. Perform in vitro transporter assays (e.g., Caco-2 cell model) to determine if your compound is a substrate for efflux transporters. 2. Investigate co-administration with a known P-gp inhibitor in preclinical models.
Compound precipitates out of solution in the gastrointestinal tract. Change in pH leading to decreased solubility.1. Assess the pH-solubility profile of your compound. 2. Consider formulations that maintain the drug in a solubilized state, such as lipid-based systems or amorphous solid dispersions.

Experimental Protocols

Protocol 1: In Vitro Kinetic Aqueous Solubility Assay
  • Objective: To determine the kinetic solubility of the test compound in a buffered solution.

  • Materials:

    • Test compound (e.g., this compound)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well plates

    • Plate shaker

    • LC-MS/MS or HPLC-UV system

  • Method:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

    • Add 2 µL of the 10 mM stock solution to the PBS, resulting in a final concentration of 100 µM.

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Analyze the concentration of the compound in the supernatant using a validated LC-MS/MS or HPLC-UV method.

    • The resulting concentration is the kinetic aqueous solubility.

Protocol 2: Caco-2 Permeability Assay
  • Objective: To assess the bidirectional permeability of a compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.

  • Materials:

    • Caco-2 cells

    • Transwell® plates (24-well)

    • Cell culture medium

    • Hanks' Balanced Salt Solution (HBSS)

    • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

    • LC-MS/MS system

  • Method:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the B side and fresh HBSS to the A side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assay (Protocol 1) permeability Permeability Assay (Protocol 2) solubility->permeability metabolism Metabolic Stability (Microsomes/Hepatocytes) permeability->metabolism form_dev Formulation Strategy (e.g., SEDDS, Nanosuspension) metabolism->form_dev pk_study Pharmacokinetic Study (Animal Model) form_dev->pk_study efficacy_study Efficacy Study pk_study->efficacy_study end End: Optimized Bioavailability efficacy_study->end start Start: Inconsistent Efficacy start->solubility

Caption: Workflow for troubleshooting and improving in vivo bioavailability.

bcs_classification bcs Biopharmaceutical Classification System (BCS) High Solubility Low Solubility class1 Class I High Permeability bcs:f1->class1 class2 Class II High Permeability bcs:f2->class2 class3 Class III Low Permeability bcs:f1->class3 class4 Class IV Low Permeability bcs:f2->class4

Caption: The Biopharmaceutical Classification System (BCS).

formulation_strategies cluster_sol Solubility Enhancement cluster_perm Permeability Enhancement root Poor Bioavailability Issue solubility Low Solubility (BCS II & IV) root->solubility permeability Low Permeability (BCS III & IV) root->permeability ps_red Particle Size Reduction (Micronization) solubility->ps_red asd Amorphous Solid Dispersions solubility->asd lipid Lipid-Based Systems (SMEDDS) solubility->lipid enhancers Permeation Enhancers permeability->enhancers efflux_inhib Efflux Pump Inhibitors permeability->efflux_inhib

Caption: Formulation strategies based on bioavailability challenges.

References

Overcoming common challenges in TAK-075 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-075, a potent and orally active Calcium-Sensing Receptor (CaSR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly potent and selective antagonist of the Calcium-Sensing Receptor (CaSR) with an IC50 of 0.94 nM.[1] It functions by blocking the action of extracellular calcium and other endogenous ligands on the CaSR, thereby modulating downstream signaling pathways. This activity makes it a valuable tool for studying the physiological roles of the CaSR and for research in metabolic bone diseases like osteoporosis.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment.[1]

Q3: In which solvents is this compound soluble?

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound is an orally active compound and has been shown to be effective in in vivo models.[1] For example, it has been used in rat models to stimulate the transient secretion of parathyroid hormone (PTH).[1]

Troubleshooting Common Challenges

This section addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Low or no biological activity observed Improper storage or handling: The compound may have degraded due to exposure to moisture, light, or improper temperature.Ensure this compound is stored as a lyophilized powder at -20°C and protected from light and moisture. Prepare fresh stock solutions regularly.
Poor solubility: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.Prepare a high-concentration stock solution in 100% DMSO. Use gentle warming or sonication to aid dissolution. When diluting into aqueous buffer, add the DMSO stock to the buffer while vortexing to prevent precipitation.
Incorrect assay conditions: The pH, temperature, or incubation time of the assay may not be optimal for observing CaSR antagonism.Optimize assay parameters. The CaSR is sensitive to pH changes, so ensure your buffer system is stable. Perform a time-course experiment to determine the optimal incubation time.
High background signal in in vitro assays Cell health issues: Unhealthy or dying cells can lead to a high background signal.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use a viability stain like trypan blue to check cell health.
Autofluorescence: The compound itself or components in the assay media may be autofluorescent at the detection wavelength.Run a control with the compound in cell-free media to check for autofluorescence. If observed, consider using a different detection wavelength or a dye with a different excitation/emission spectrum.
Inconsistent results between experiments Variability in compound preparation: Inconsistent preparation of stock and working solutions can lead to variability.Always use the same procedure for preparing solutions. Ensure the compound is fully dissolved before making dilutions.
Cell passage number: The expression and function of GPCRs like the CaSR can change with cell passage number.Use cells within a consistent and low passage number range for all experiments.
Pipetting errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO.
Unexpected in vivo effects Off-target effects: While this compound is a selective CaSR antagonist, the possibility of off-target effects at high concentrations cannot be entirely ruled out.Conduct dose-response studies to determine the lowest effective dose. Include appropriate control groups in your study design.
Pharmacokinetic issues: The compound may not be reaching the target tissue at a sufficient concentration or for a sufficient duration.Optimize the dosing regimen (dose, frequency, and route of administration). Perform pharmacokinetic studies to measure the concentration of this compound in plasma and target tissues.

Experimental Protocols

In Vitro CaSR Antagonist Functional Assay: Intracellular Calcium Mobilization

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in HEK293 cells stably expressing the human CaSR.

Materials:

  • HEK293 cells stably expressing human CaSR

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CaSR agonist (e.g., CaCl2 or a specific calcimimetic)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Culture: Culture HEK293-CaSR cells in complete DMEM in a 37°C, 5% CO2 incubator.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Wash the cell monolayer once with Assay Buffer.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C.

  • Compound Incubation:

    • Wash the cells twice with Assay Buffer containing probenecid.

    • Add Assay Buffer containing various concentrations of this compound or vehicle (DMSO) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Mobilization:

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm).

    • Inject the CaSR agonist (e.g., CaCl2 to a final concentration that elicits a submaximal response) into the wells.

    • Record the fluorescence signal for at least 60 seconds post-injection.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist alone (100%) and the vehicle control (0%).

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.

In Vivo Ovariectomy-Induced Osteoporosis Rat Model

This protocol provides a general guideline for inducing osteoporosis in female rats via ovariectomy (OVX) and subsequent treatment with this compound. All animal procedures must be approved by the institution's animal care and use committee.

Materials:

  • Female Sprague-Dawley or Wistar rats (e.g., 6 months old)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments

  • Sutures

  • Analgesics

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Methodology:

  • Ovariectomy (OVX):

    • Anesthetize the rat.

    • Make a small incision on the dorsal or ventral side to locate and exteriorize the ovaries.

    • Ligate the ovarian blood vessels and fallopian tubes.

    • Remove the ovaries.

    • Suture the muscle and skin layers.

    • Administer analgesics post-operatively.

    • A sham operation, where the ovaries are exteriorized but not removed, should be performed on the control group.

  • Induction of Osteoporosis: Allow the rats to recover for a period of time (e.g., 2-4 weeks) to allow for the development of estrogen-deficiency-induced bone loss.

  • Drug Administration:

    • Divide the OVX rats into treatment and vehicle control groups.

    • Prepare a suspension of this compound in the vehicle.

    • Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-12 weeks).

  • Assessment of Bone Health: At the end of the study, various parameters can be assessed to evaluate the effect of this compound on bone health:

    • Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar vertebrae using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).

    • Bone Histomorphometry: Analyze bone structure and cellular activity in histological sections of the tibia or vertebrae.

    • Biomechanical Testing: Perform three-point bending tests on the femur to assess bone strength.

    • Serum Biomarkers: Measure serum levels of bone turnover markers such as osteocalcin and C-terminal telopeptide of type I collagen (CTX-I).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₉H₃₈N₄O · C₇H₈O₃S
Molecular Weight 630.84 g/mol
CAS Number 667931-33-1
IC₅₀ (CaSR) 0.94 nM

Table 2: Representative Solubility and Stability Data for this compound

Disclaimer: The following data are representative examples and may not reflect the exact values for your specific batch of this compound. It is recommended to perform your own solubility and stability assessments.

Solvent Solubility (at 25°C)
DMSO ≥ 50 mg/mL
Ethanol ~10 mg/mL
Water < 0.1 mg/mL
Condition Stability
Lyophilized powder at -20°C Stable for at least 12 months
DMSO stock solution at -20°C Stable for at least 3 months
Aqueous solution (pH 7.4) at RT Prone to degradation; use immediately
Acidic conditions (pH < 4) Potential for hydrolysis
Basic conditions (pH > 9) Potential for degradation

Mandatory Visualizations

CaSR_Signaling_Pathway cluster_membrane Plasma Membrane CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 Activates Gi_o Gαi/o CaSR->Gi_o Activates TAK075 This compound TAK075->CaSR Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Activates PLC PLC Gq11->PLC Activates AC Adenylate Cyclase Gi_o->AC Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Activates Transcription Gene Transcription MAPK_cascade->Transcription Regulates

Caption: CaSR Signaling Pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Study cell_culture 1. Culture HEK293-CaSR cells cell_plating 2. Plate cells in 96-well plate cell_culture->cell_plating dye_loading 3. Load cells with Fluo-4 AM cell_plating->dye_loading compound_incubation 4. Incubate with this compound dye_loading->compound_incubation agonist_injection 5. Inject CaSR agonist compound_incubation->agonist_injection data_acquisition 6. Measure fluorescence agonist_injection->data_acquisition data_analysis_vitro 7. Analyze data (IC₅₀) data_acquisition->data_analysis_vitro ovx 1. Ovariectomy (OVX) in rats osteoporosis_induction 2. Allow osteoporosis to develop ovx->osteoporosis_induction drug_admin 3. Administer this compound orally osteoporosis_induction->drug_admin assessment 4. Assess bone health (BMD, etc.) drug_admin->assessment data_analysis_vivo 5. Analyze results assessment->data_analysis_vivo Troubleshooting_Logic start Unexpected Results check_controls Are controls (positive/negative) behaving as expected? start->check_controls troubleshoot_assay Troubleshoot Assay: - Reagent integrity - Instrument calibration - Protocol adherence check_controls->troubleshoot_assay No check_compound Check Compound: - Proper storage - Fresh preparation - Solubility check_controls->check_compound Yes end Problem Resolved troubleshoot_assay->end check_cells Check Cell Health: - Viability - Passage number - Confluency check_compound->check_cells check_cells->end

References

Technical Support Center: Refinement of TAK-075 Treatment Protocols for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the utilization of TAK-075 in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active antagonist of the Calcium-Sensing Receptor (CaSR).[1] Its primary mechanism of action is to block the signaling cascade initiated by the activation of CaSR by extracellular calcium and other ligands. This inhibition can lead to various downstream cellular effects, including the transient secretion of parathyroid hormone (PTH).[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific manufacturer instructions should always be followed, this compound is a small molecule that is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. A good starting point is to perform a dose-response experiment. Given its high potency with a reported IC50 of 0.94 nM, a wide range of concentrations should be tested, for example, from 0.1 nM to 1 µM.[1]

Q4: How should this compound be stored?

A4: this compound should be stored as a lyophilized powder at -20°C in a desiccated environment.[1] Once dissolved in a solvent to create a stock solution, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound treatment 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used. 2. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Low CaSR expression: The cell line may not express the Calcium-Sensing Receptor (CaSR) or expresses it at very low levels. 4. Insensitive assay: The endpoint being measured may not be sensitive to the effects of CaSR antagonism in that particular cell line.1. Perform a dose-response experiment with a wider range of concentrations. 2. Prepare a fresh stock solution of this compound from the lyophilized powder. 3. Verify CaSR expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. 4. Consider using a more direct assay for CaSR activity, such as measuring intracellular calcium mobilization or downstream signaling pathway activation.
High background noise or inconsistent results 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high, leading to non-specific effects. 2. Cell seeding inconsistency: Uneven cell seeding can lead to variability in cell number between wells, affecting the final readout. 3. Edge effects: Wells on the periphery of the microplate are more prone to evaporation, leading to changes in medium concentration and affecting cell growth.1. Ensure the final solvent concentration is kept to a minimum (ideally ≤0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments. 2. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution. 3. To minimize edge effects, avoid using the outer wells of the microplate for experimental conditions and instead fill them with sterile PBS or culture medium.
Unexpected cytotoxicity 1. Off-target effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity. 2. Cell line sensitivity: The specific cell line may be particularly sensitive to CaSR antagonism or the compound itself.1. Lower the concentration of this compound and perform a careful dose-response analysis to distinguish between specific and non-specific effects. 2. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line.

Data Presentation

Table 1: Potency of this compound

CompoundTargetIC50
This compoundCalcium-Sensing Receptor (CaSR)0.94 nM

Table 2: Illustrative Example of this compound IC50 Values in Different Cell Lines

The following data is for illustrative purposes to demonstrate a structured format for presenting experimental results and is not based on published data for this compound.

Cell LineTissue of OriginIC50 (nM)
HEK293Human Embryonic Kidney5.2
MCF-7Human Breast Adenocarcinoma12.8
PC-3Human Prostate Adenocarcinoma25.1
U-87 MGHuman Glioblastoma8.7

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay. Optimization for specific cell lines is recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 1 hour at room temperature with gentle shaking to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Mandatory Visualizations

Signaling Pathways

TAK_075_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TAK_075 This compound CaSR Calcium-Sensing Receptor (CaSR) TAK_075->CaSR Antagonism Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Activation Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi CaSR->Gi Activates G1213 Gα12/13 CaSR->G1213 Activates beta_arrestin β-Arrestin CaSR->beta_arrestin Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits RhoA RhoA G1213->RhoA Activates MAPK MAPK Pathway (ERK1/2) beta_arrestin->MAPK IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Decreased Production Cellular_Response Cellular Response (e.g., PTH secretion) RhoA->Cellular_Response Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC cAMP->Cellular_Response Ca_release->Cellular_Response PKC->MAPK MAPK->Cellular_Response

Caption: this compound signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_plate->incubate_24h treat_cells Treat Cells with This compound incubate_24h->treat_cells prep_tak075 Prepare this compound Serial Dilutions prep_tak075->treat_cells incubate_treatment Incubate for Desired Duration (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_reagent Add Assay Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate on Microplate Reader incubate_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data determine_ic50 Determine IC₅₀ plot_data->determine_ic50

Caption: General experimental workflow for this compound cell-based assays.

Logical Relationships

Logical_Relationships cluster_cause Potential Causes of Inconsistent Results cluster_effect Observed Effect cluster_solution Troubleshooting Solutions cause1 Inaccurate Pipetting effect High Variability in Assay Readouts cause1->effect cause2 Cell Clumping cause2->effect cause3 Contamination cause3->effect cause4 Reagent Variability cause4->effect solution1 Calibrate Pipettes Use Proper Technique effect->solution1 solution2 Ensure Single-Cell Suspension Before Seeding effect->solution2 solution3 Practice Aseptic Technique Regularly Test for Mycoplasma effect->solution3 solution4 Use Freshly Prepared Reagents Follow Manufacturer's Instructions effect->solution4

Caption: Troubleshooting logical relationships for inconsistent results.

References

How to address inconsistent results with TAK-075

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAK-075, a potent, orally active antagonist of the Calcium-Sensing Receptor (CaSR). Inconsistent results can arise from a variety of factors, from compound handling to assay-specific variables. This guide is designed to help you identify and address these potential issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a highly potent antagonist of the Calcium-Sensing Receptor (CaSR), with an IC50 of 0.94 nM.[1] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating extracellular calcium homeostasis. By antagonizing the CaSR, this compound stimulates the transient secretion of parathyroid hormone (PTH). This mechanism of action makes it a valuable tool for research in metabolic bone diseases like osteoporosis.[1]

Q2: What are the proper storage and handling conditions for this compound?

Proper storage and handling are critical for maintaining the potency and stability of this compound. Inconsistent results can often be traced back to improper handling.

  • Storage of Lyophilized Powder: Store the lyophilized powder at -20°C in a desiccated environment. Under these conditions, the compound is stable for up to 36 months.[1]

  • Storage of Solubilized Compound: Once dissolved, store the solution at -20°C and use it within one month to avoid loss of potency. It is highly recommended to aliquot the solution into single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound.[1]

  • Reconstitution: Before opening the vial, allow the product to equilibrate to room temperature for at least 60 minutes. Reconstitute the lyophilized powder following the instructions on the product datasheet. Ensure the compound is fully dissolved before use.

Q3: I am observing high variability in my Parathyroid Hormone (PTH) secretion assay results. What could be the cause?

Inconsistent PTH measurements are a common challenge and can stem from multiple sources. The assay for PTH is known to be problematic due to the presence of various PTH peptide fragments in circulation, especially in the context of kidney disease.[2]

  • Assay Generation: Different generations of PTH assays ("intact" vs. "whole") have varying levels of cross-reactivity with PTH fragments, which can lead to different results.

  • Pre-analytical Variables: PTH levels can be influenced by a range of factors including the patient's age, race, BMI, and vitamin D status. Sample type (serum vs. EDTA plasma) and storage conditions also impact PTH stability.

  • In Vitro Assay Conditions: In an in vitro setting, factors such as the concentration of extracellular calcium and phosphorus in the culture medium can directly affect PTH secretion.

Troubleshooting Guide for Inconsistent Results

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Problem 1: Lower than expected or no stimulation of PTH secretion.
Potential Cause Recommended Action
Compound Degradation Ensure this compound has been stored correctly (lyophilized at -20°C, desiccated; solution at -20°C for no longer than one month). Avoid multiple freeze-thaw cycles. Prepare fresh aliquots from a new vial if degradation is suspected.
Incorrect Dosing Verify the calculations for the dosing solution. For in vivo studies in rats, effective oral administration has been documented. For in vitro assays, perform a dose-response curve to determine the optimal concentration.
Cell Line Issues If using a cell-based assay, confirm that the cells express a functional CaSR. Receptor expression levels can vary between passages. Consider using a positive control, such as a known CaSR antagonist, to validate the assay system.
Assay Readout Interference Some compounds can interfere with assay detection methods (e.g., fluorescence, luminescence). Run a control with the compound in the absence of cells to check for autofluorescence or other interfering signals.
High Extracellular Calcium High concentrations of calcium in the assay buffer or cell culture medium will activate the CaSR and counteract the antagonistic effect of this compound. Ensure the calcium concentration is optimized for your assay.
Problem 2: High variability between replicate wells or animals.
Potential Cause Recommended Action
Inconsistent Compound Dosing Ensure accurate and consistent pipetting of this compound solution into each well or for each animal. For in vivo studies, ensure consistent administration (e.g., oral gavage technique).
Cell Plating Density Uneven cell seeding can lead to variability in receptor expression and signaling. Ensure a homogenous cell suspension and consistent plating density across all wells.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect cell viability. To minimize this, avoid using the outermost wells or fill them with sterile buffer.
Biological Variation (In Vivo) Animal-to-animal variability is expected. Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight.
PTH Assay Variability As mentioned in the FAQs, PTH assays themselves can be a source of variability. Ensure consistent sample handling, and if possible, use the same assay kit and lot number for all samples in a study.

Experimental Protocols & Workflows

General Workflow for an In Vitro PTH Secretion Assay

This diagram outlines a typical workflow for assessing the effect of this compound on PTH secretion from cultured parathyroid cells.

in_vitro_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis plate_cells Plate Parathyroid Cells pre_incubate Pre-incubate cells (e.g., in low calcium media) plate_cells->pre_incubate prepare_tak075 Prepare this compound Dilutions add_tak075 Add this compound or Vehicle Control prepare_tak075->add_tak075 pre_incubate->add_tak075 incubate Incubate for specified time add_tak075->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_pth Measure PTH Concentration (e.g., ELISA) collect_supernatant->measure_pth analyze_data Analyze and Plot Data measure_pth->analyze_data

In Vitro PTH Secretion Assay Workflow
Detailed Methodology for a Cell-Based CaSR Antagonist Assay

This protocol is a generalized example for determining the potency of a CaSR antagonist like this compound.

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human CaSR in appropriate media.

    • Plate cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to create a dose-response curve. Include a vehicle control.

  • Assay Procedure (Intracellular Calcium Flux):

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Add the various concentrations of this compound or vehicle control to the wells and incubate.

    • Add a CaSR agonist (e.g., extracellular calcium) to stimulate the receptor.

    • Measure the change in fluorescence using a plate reader. The antagonist activity of this compound will be observed as an inhibition of the agonist-induced calcium flux.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the dose-response curve and calculate the IC50 value.

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

The CaSR is a GPCR that can couple to multiple G-proteins, primarily Gq/11 and Gi, leading to the activation of different downstream signaling pathways.

casr_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Gi Gi CaSR->Gi PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP Decreased cAMP AC->cAMP TAK075 This compound (Antagonist) TAK075->CaSR Extracellular_Ca Extracellular Ca2+ (Agonist) Extracellular_Ca->CaSR

CaSR Signaling Pathways

References

Minimizing toxicity of TAK-075 in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAK-075 in animal studies. This compound is a novel, potent, and selective small molecule inhibitor of Kinase X (KX), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. While demonstrating significant anti-tumor efficacy in preclinical models, off-target activities and dose-dependent toxicities have been observed. This guide is intended to help researchers anticipate, manage, and mitigate these potential adverse effects to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Kinase X (KX), a serine/threonine kinase. By blocking the catalytic activity of KX, this compound prevents the phosphorylation of downstream substrates, leading to the inhibition of cell proliferation and induction of apoptosis in tumor cells with a dysregulated PI3K/Akt/mTOR pathway.

Q2: What are the most common toxicities observed with this compound in animal studies?

A2: The most frequently reported toxicities in preclinical animal studies include dose-dependent hepatotoxicity, characterized by elevated liver enzymes, and cardiovascular effects, such as hypertension and QTc prolongation.[1][2][3] Less frequently, gastrointestinal disturbances and hematological changes have been noted at higher dose levels.

Q3: Are there any known species-specific differences in this compound toxicity?

A3: Yes, metabolic profiles and susceptibility to off-target effects can vary between species. For instance, rodent models may exhibit a higher incidence of hepatotoxicity compared to non-rodent species due to differences in cytochrome P450 metabolism.[4] It is crucial to conduct preliminary tolerability studies in the selected animal model.

Q4: What is the recommended starting dose for in vivo efficacy studies?

A4: The starting dose should be determined based on prior dose-range finding and maximum tolerated dose (MTD) studies.[5] It is advisable to begin with a dose that is 50-75% of the MTD and escalate as tolerated, while closely monitoring for signs of toxicity.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality

Question: We observed unexpected morbidity/mortality in our study animals shortly after administering this compound. What are the potential causes and how can we troubleshoot this?

Answer:

  • Vehicle Toxicity: Ensure the vehicle used to formulate this compound is well-tolerated at the administered volume and concentration. Conduct a vehicle-only control group to rule out any adverse effects from the formulation itself.

  • Dose Miscalculation: Double-check all dose calculations and the concentration of the dosing solution. A simple error in calculation can lead to a significant overdose.

  • Acute Toxicity of this compound: The administered dose may have exceeded the acute MTD. Consider performing an acute toxicity study with a wider dose range to better define the toxicity profile.

  • Route of Administration: The rate and route of administration can significantly impact drug exposure and acute toxicity. For intravenous injections, a slower infusion rate may improve tolerability.

Issue 2: Elevated Liver Enzymes (ALT/AST)

Question: Our routine blood analysis shows a significant elevation in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in the this compound treated group. What steps should we take?

Answer:

  • Confirm the Finding: Repeat the blood analysis to confirm the initial results. Include a baseline measurement before the start of treatment if possible.

  • Dose-Response Assessment: If not already done, establish a clear dose-response relationship for the hepatotoxicity. This will help determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Histopathological Analysis: At the study endpoint, collect liver tissue for histopathological examination. This will help to characterize the nature and severity of the liver injury (e.g., necrosis, steatosis, inflammation).

  • Consider Co-medication: If this compound is being used in combination with other agents, consider the possibility of drug-drug interactions that could exacerbate liver toxicity.

  • Mitigation Strategies:

    • Dose Reduction/Schedule Modification: Lowering the dose or changing the dosing schedule (e.g., intermittent vs. continuous dosing) may reduce liver enzyme elevations while maintaining efficacy.

    • Hepatoprotectants: The use of hepatoprotective agents, such as N-acetylcysteine (NAC), could be explored, although their impact on the efficacy of this compound would need to be carefully evaluated.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Liver Function Markers in Rats (14-Day Study)

Dose Group (mg/kg/day)ALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)Total Bilirubin (mg/dL) (Mean ± SD)
Vehicle Control45 ± 8110 ± 150.2 ± 0.05
1055 ± 12125 ± 200.2 ± 0.07
30150 ± 35300 ± 500.4 ± 0.1*
100450 ± 70 800 ± 1201.1 ± 0.3**

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Species

SpeciesCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)
Mouse1200148003.5
Rat950257005.0
Dog7004840010.2

Experimental Protocols

Protocol 1: Acute Toxicity Study in Rodents

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of acute toxicity for this compound.

Methodology:

  • Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group (n=5/sex/group).

  • Dose Groups: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous). Include a vehicle control group and at least 3-4 escalating dose levels. Dose selection should be based on in vitro cytotoxicity data.

  • Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity level, and physical appearance) at regular intervals for up to 14 days post-dose.

  • Body Weight: Record the body weight of each animal prior to dosing and at least weekly thereafter.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues, with special attention to any showing gross abnormalities, for histopathological examination.

Protocol 2: Liver Function Monitoring

Objective: To monitor for potential hepatotoxicity during a repeat-dose study of this compound.

Methodology:

  • Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) from all animals at baseline (pre-treatment) and at selected time points during the study (e.g., weekly).

  • Serum Preparation: Process the blood samples to obtain serum and store at -80°C until analysis.

  • Biochemical Analysis: Analyze serum samples for key liver function markers, including ALT, AST, alkaline phosphatase (ALP), and total bilirubin, using a validated clinical chemistry analyzer.

  • Data Analysis: Compare the mean values of liver function markers between the this compound treated groups and the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Visualizations

TAK_075_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates KX Kinase X (Target) Akt->KX Activates mTOR mTOR KX->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis Inhibition mTOR->Apoptosis Inhibits OffTargetKinase Off-Target Kinase TAK075 This compound TAK075->KX Inhibits TAK075->OffTargetKinase Weakly Inhibits

Caption: Hypothetical signaling pathway of this compound.

In_Vivo_Toxicity_Workflow DoseRangeFinding 1. Dose-Range Finding (Acute Toxicity) RepeatDoseStudy 2. Repeat-Dose Study (Sub-chronic) DoseRangeFinding->RepeatDoseStudy Inform Dose Selection InLifeMonitoring 3. In-Life Monitoring RepeatDoseStudy->InLifeMonitoring Daily Observations SampleCollection 4. Terminal Sample Collection InLifeMonitoring->SampleCollection At Study Termination DataAnalysis 5. Data Analysis & Reporting SampleCollection->DataAnalysis Histopathology, Clinical Chemistry

Caption: General workflow for an in vivo toxicity study.

Troubleshooting_Tree start Adverse Event Observed check_dose Verify Dose & Formulation start->check_dose is_dose_correct Dose Correct? check_dose->is_dose_correct is_vehicle_control_ok Vehicle Control Group OK? is_dose_correct->is_vehicle_control_ok Yes correct_dose Action: Correct Dosing Protocol is_dose_correct->correct_dose No investigate_vehicle Action: Investigate Vehicle Toxicity is_vehicle_control_ok->investigate_vehicle No dose_dependent_toxicity Conclusion: Likely Dose-Dependent Toxicity is_vehicle_control_ok->dose_dependent_toxicity Yes consider_mtd Action: Re-evaluate MTD / Reduce Dose dose_dependent_toxicity->consider_mtd

Caption: Troubleshooting decision tree for adverse events.

References

Technical Support Center: Optimizing TAK-075 Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAK-075. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the use of this compound, a potent and orally active antagonist of the Calcium-Sensing Receptor (CaSR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as JTT-305, is an allosteric antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G-protein coupled receptor (GPCR) that plays a critical role in maintaining calcium homeostasis.[3] By binding to the CaSR on parathyroid cells, this compound prevents the receptor from being activated by extracellular calcium. This inhibition of the CaSR leads to a transient increase in the secretion of parathyroid hormone (PTH).[1][4]

Q2: What is the expected in vitro potency of this compound?

A2: In vitro studies have shown that this compound (JTT-305) has a potent antagonist effect on the human CaSR. In an intracellular calcium mobilization assay using COS-7 cells transiently transfected with the human CaSR, JTT-305 inhibited the increase in intracellular calcium induced by 2mM extracellular calcium with an IC50 of 86 nM. Another source indicates an IC50 of 0.94 nM for this compound as a CaSR antagonist.

Q3: How quickly does this compound stimulate PTH secretion?

A3: this compound is characterized as a short-acting CaSR antagonist that elicits a rapid and transient release of PTH. In vivo studies in rats have shown that oral administration of this compound leads to a prompt elevation of serum PTH levels. The peak plasma concentration of a similar novel CaSR antagonist was reached within 1 hour after oral administration in rats, with a half-life of approximately 2 hours. This suggests that in vitro, the stimulation of PTH secretion is also expected to be rapid.

Q4: What cell types are suitable for in vitro experiments with this compound?

A4: The most relevant cell types for studying the effects of this compound on PTH secretion are primary parathyroid cells or cell lines that endogenously or recombinantly express the CaSR. Dispersed bovine parathyroid cells have been successfully used to study the effects of CaSR modulators on PTH secretion. Additionally, cell lines such as HEK293 or COS-7 transiently or stably transfected with the human CaSR are commonly used for in vitro characterization of CaSR antagonists.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable increase in PTH secretion after this compound treatment. Suboptimal Incubation Time: The transient nature of PTH release may have been missed.Perform a time-course experiment with sample collection at multiple early time points (e.g., 15, 30, 60, and 120 minutes) to capture the peak of PTH secretion.
Incorrect this compound Concentration: The concentration of this compound may be too low to effectively antagonize the CaSR.Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration.
High Basal PTH Secretion: High background PTH levels can mask the stimulatory effect of this compound.Ensure the baseline extracellular calcium concentration in your assay buffer is sufficient to suppress basal PTH secretion (e.g., 1.5-2.0 mM) before adding this compound.
Cell Health and Viability: Poor cell health can lead to a blunted response.Verify cell viability using a standard assay (e.g., trypan blue exclusion). Ensure cells are not over-confluent and have been passaged an appropriate number of times.
High variability in PTH measurements between replicate wells. Inconsistent Cell Seeding: Uneven cell numbers per well will lead to variable PTH secretion.Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. Allow cells to adhere and stabilize before treatment.
Issues with PTH Assay: The immunoassay for PTH can be a source of variability.Follow the manufacturer's protocol for the PTH ELISA kit carefully. Ensure proper mixing of reagents and consistent incubation times for all samples. Run assay controls and standards in duplicate or triplicate.
Unexpected decrease in PTH secretion with high concentrations of this compound. Off-target Effects or Cellular Toxicity: Very high concentrations of any compound can lead to non-specific effects or cytotoxicity.Test the cytotoxicity of high concentrations of this compound using a viability assay. If toxicity is observed, use concentrations well below the toxic threshold for your experiments.
Receptor Desensitization/Internalization: Prolonged exposure to antagonists can sometimes lead to complex regulatory effects on the receptor.Focus on shorter incubation times that are sufficient to observe the primary effect of CaSR antagonism on PTH secretion.

Data Presentation

Table 1: In Vitro Potency of CaSR Antagonists

CompoundAssay TypeCell LineParameterValueReference
This compound (JTT-305) Intracellular Ca2+ MobilizationCOS-7 (human CaSR)IC5086 nM
This compound CaSR AntagonismNot specifiedIC500.94 nM
NPS 2143 Intracellular Ca2+ MobilizationHEK293 (human CaSR)IC5043 nM
NPS 2143 PTH SecretionBovine Parathyroid CellsEC5041 nM

Experimental Protocols

Protocol 1: In Vitro PTH Secretion Assay in Cultured Parathyroid Cells

Objective: To determine the dose-response and time-course of this compound-induced PTH secretion from cultured parathyroid cells.

Materials:

  • Primary bovine or rat parathyroid cells, or a suitable cell line expressing CaSR.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer with varying concentrations of CaCl2 (e.g., 0.5 mM, 1.5 mM, 2.5 mM).

  • PTH ELISA kit.

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed parathyroid cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and culture overnight.

  • Pre-incubation: Gently wash the cells with a low-calcium (e.g., 0.5 mM CaCl2) assay buffer. Then, pre-incubate the cells in assay buffer containing a suppressive concentration of extracellular calcium (e.g., 1.5 mM CaCl2) for 1-2 hours to establish a low basal PTH secretion rate.

  • This compound Treatment:

    • Dose-Response: Prepare serial dilutions of this compound in the high-calcium assay buffer (e.g., ranging from 1 nM to 10 µM). Replace the pre-incubation buffer with the this compound-containing buffer.

    • Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) in high-calcium assay buffer.

  • Incubation:

    • Dose-Response: Incubate for a fixed, short duration (e.g., 30-60 minutes) at 37°C.

    • Time-Course: Incubate for various durations (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • PTH Quantification: Measure the concentration of PTH in the collected supernatants using a validated PTH ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the PTH concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50. For the time-course experiment, plot PTH concentration against time.

Visualizations

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Ca2+ Extracellular Ca2+ CaSR CaSR Extracellular Ca2+->CaSR Activates This compound This compound This compound->CaSR Antagonizes Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Intracellular Ca2+ Release Intracellular Ca2+ Release IP3->Intracellular Ca2+ Release Stimulates PTH Secretion Inhibition PTH Secretion Inhibition Intracellular Ca2+ Release->PTH Secretion Inhibition PTH Secretion PTH Secretion PTH Secretion Inhibition->PTH Secretion

Caption: CaSR Signaling Pathway and this compound Mechanism.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Parathyroid Cells B Pre-incubation (High Ca2+) A->B C1 Dose-Response: Add varying [this compound] B->C1 C2 Time-Course: Add fixed [this compound] B->C2 D1 Fixed Time (e.g., 60 min) C1->D1 D2 Variable Times (e.g., 15-120 min) C2->D2 E Collect Supernatant D1->E D2->E F PTH ELISA E->F G Data Analysis F->G

Caption: Workflow for In Vitro PTH Secretion Assay.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for assays involving the Calcium-Sensing Receptor (CaSR) antagonist, TAK-075.

Frequently Asked Questions (FAQs)

Q1: What are the primary assays used to characterize the activity of this compound?

A1: The primary assays for characterizing this compound, a Calcium-Sensing Receptor (CaSR) antagonist, are intracellular calcium mobilization assays and parathyroid hormone (PTH) secretion assays. These assays directly measure the functional consequences of CaSR inhibition.

Q2: Which cell lines are suitable for this compound assays?

A2: Human Embryonic Kidney (HEK-293) cells stably transfected with the human CaSR gene are a common choice for CaSR antagonist screening.[1][2] These cells provide a robust and reproducible system for measuring CaSR activity. Other cell lines that endogenously express CaSR, such as the human medullary thyroid carcinoma cell line TT, can also be used.[1] For PTH secretion assays, primary cultures of parathyroid cells or ex vivo parathyroid tissue can be utilized.[3][4]

Q3: What is the mechanism of action of this compound?

A3: this compound is an orally active and potent antagonist of the Calcium-Sensing Receptor (CaSR). By blocking the CaSR, it prevents the receptor from being activated by extracellular calcium. This inhibition leads to an increase in the secretion of parathyroid hormone (PTH).

Q4: How does CaSR activation lead to changes in intracellular calcium?

A4: The CaSR is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway stimulates phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium and a transient increase in cytosolic calcium concentration.

Q5: Why is it important to monitor PTH secretion when studying CaSR antagonists?

A5: The parathyroid glands are a primary site of CaSR expression and function. CaSR activation by extracellular calcium inhibits PTH secretion. Therefore, a CaSR antagonist like this compound is expected to block this inhibition and stimulate PTH release. Measuring PTH secretion provides a physiologically relevant readout of antagonist activity.

Troubleshooting Guides

Intracellular Calcium Mobilization Assay

Issue 1: High background fluorescence or low signal-to-noise ratio.

  • Possible Causes:

    • Incomplete hydrolysis of the AM ester of the calcium indicator dye (e.g., Fura-2 AM), leading to extracellular fluorescence.

    • Autofluorescence from the compound or the cells.

    • Suboptimal dye concentration.

    • Cell health issues leading to leaky membranes.

  • Solutions:

    • Ensure complete de-esterification of the dye by optimizing the incubation time and temperature after loading.

    • Include a wash step after dye loading to remove extracellular dye.

    • Test for compound and cellular autofluorescence at the assay wavelengths.

    • Titrate the concentration of the fluorescent dye to find the optimal balance between signal and background.

    • Confirm cell viability before and during the assay.

Issue 2: High variability between replicate wells.

  • Possible Causes:

    • Uneven cell seeding density.

    • Inconsistent compound addition.

    • "Edge effects" in the microplate due to evaporation.

    • Temperature gradients across the plate.

  • Solutions:

    • Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution.

    • Calibrate pipettes regularly and ensure accurate and consistent addition of compounds.

    • To mitigate edge effects, fill the outer wells of the plate with sterile water or media and do not use them for experimental samples.

    • Allow the plate to equilibrate to the assay temperature before adding reagents.

Issue 3: No response or a weak response to the CaSR agonist.

  • Possible Causes:

    • Low expression or function of the CaSR in the chosen cell line.

    • Degraded or incorrect concentration of the agonist.

    • Inappropriate assay buffer composition (e.g., incorrect calcium concentration).

    • Cell passage number is too high, leading to altered receptor expression.

  • Solutions:

    • Verify CaSR expression in the cell line using techniques like Western blot or qPCR.

    • Prepare fresh agonist solutions and perform a dose-response curve to confirm its potency.

    • Optimize the extracellular calcium concentration in the assay buffer to achieve a robust agonist response.

    • Use cells with a low and consistent passage number for all experiments.

Parathyroid Hormone (PTH) Secretion Assay

Issue 1: High basal PTH secretion.

  • Possible Causes:

    • Low extracellular calcium concentration in the culture medium, leading to maximal stimulation of PTH release.

    • Poor health of the parathyroid cells or tissue.

    • Contamination of the cell culture.

  • Solutions:

    • Ensure the basal medium contains an appropriate concentration of calcium to partially suppress PTH secretion, allowing for the detection of a stimulatory effect of the antagonist.

    • Assess cell/tissue viability before the experiment.

    • Regularly test cell cultures for mycoplasma and other contaminants.

Issue 2: Inconsistent or no stimulation of PTH secretion by this compound.

  • Possible Causes:

    • Insufficient antagonist concentration to overcome the inhibitory effect of extracellular calcium.

    • Degraded this compound.

    • Problems with the PTH detection method (e.g., ELISA).

    • Loss of CaSR expression or function in the parathyroid cells.

  • Solutions:

    • Perform a dose-response experiment to determine the optimal concentration of this compound.

    • Prepare fresh solutions of this compound for each experiment.

    • Validate the PTH ELISA kit with appropriate controls and standards.

    • Use freshly isolated parathyroid cells or tissue whenever possible, or ensure proper maintenance of cultured parathyroid cells.

Issue 3: High variability in PTH measurements.

  • Possible Causes:

    • Heterogeneity in the primary parathyroid cell population or tissue fragments.

    • Inconsistent sample collection and processing.

    • Variability in the ELISA procedure.

  • Solutions:

    • If using tissue, ensure that the fragments are of a consistent size. For cell cultures, ensure a homogenous cell suspension.

    • Standardize the timing of sample collection and the procedure for preparing samples for the ELISA.

    • Follow the ELISA protocol carefully and ensure consistent pipetting and washing steps.

Data Presentation

ParameterThis compoundReference CaSR Antagonist (NPS-2143)
IC50 (Calcium Mobilization Assay) 0.94 nM43 nM
Effect on PTH Secretion Promotes transient PTH secretionIncreases PTH secretion
Cell Line for IC50 Determination Not SpecifiedHEK-293 cells expressing human CaSR

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay Using Fura-2 AM

This protocol is adapted for a 96-well plate format and is suitable for use with a fluorescence plate reader.

Materials:

  • HEK-293 cells stably expressing the human CaSR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fura-2 AM

  • Pluronic F-127

  • Probenecid

  • CaSR agonist (e.g., extracellular Ca²⁺ or a specific agonist)

  • This compound

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed HEK-293-CaSR cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • After the incubation period, wash the cells twice with HBSS containing 2.5 mM Probenecid to remove extracellular dye.

    • Add 100 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Prepare the CaSR agonist at a concentration that elicits a submaximal response (EC₈₀).

    • Place the plate in a fluorescence plate reader capable of kinetic reading with excitation at 340 nm and 380 nm, and emission at 510 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the agonist solution into each well and continue recording the fluorescence for 2-3 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.

    • Determine the peak response after agonist addition.

    • Plot the peak response against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: Ex Vivo Parathyroid Hormone (PTH) Secretion Assay

This protocol is based on the use of fresh parathyroid tissue.

Materials:

  • Freshly obtained parathyroid tissue

  • Secretion medium (e.g., MEM-EBSS-CMF medium supplemented with 0.5 mM calcium, 0.5 mM magnesium, 0.2% bovine serum albumin, and 20 mM HEPES, pH 7.4)

  • This compound

  • PTH ELISA kit

  • 24-well plates

Procedure:

  • Tissue Preparation:

    • On ice, carefully dissect the parathyroid tissue into small, uniform pieces (approximately 1-2 mm³).

    • Wash the tissue pieces several times with cold secretion medium.

  • Pre-incubation:

    • Place one tissue piece into each well of a 24-well plate containing 1 mL of secretion medium with a basal calcium concentration (e.g., 0.5 mM).

    • Pre-incubate for 1-2 hours at 37°C to allow the tissue to equilibrate.

  • Antagonist Treatment:

    • Prepare different concentrations of this compound in the secretion medium.

    • After the pre-incubation, carefully remove the medium and replace it with 1 mL of the medium containing the respective concentrations of this compound or vehicle control.

    • Incubate for a defined period (e.g., 1-3 hours) at 37°C.

  • Sample Collection:

    • At the end of the incubation period, collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.

  • PTH Measurement:

    • Quantify the concentration of PTH in the collected supernatants using a commercially available PTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the PTH concentration to the weight of the tissue piece in each well.

    • Plot the normalized PTH concentration against the concentration of this compound to evaluate the dose-dependent effect on PTH secretion.

Visualizations

Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) and the inhibitory action of this compound.

troubleshooting_workflow start Inconsistent Assay Results check_cells Check Cell Health & Passage Number start->check_cells check_reagents Verify Reagent Concentration & Integrity start->check_reagents check_protocol Review Assay Protocol start->check_protocol optimize_seeding Optimize Cell Seeding Density check_cells->optimize_seeding new_reagents Prepare Fresh Reagents check_reagents->new_reagents optimize_incubation Optimize Incubation Times check_protocol->optimize_incubation end Consistent Results optimize_seeding->end new_reagents->end optimize_incubation->end

Caption: A logical workflow for troubleshooting inconsistent results in this compound related assays.

References

Validation & Comparative

Comparative Efficacy of TAK-075 and Other Calcium-Sensing Receptor Antagonists in Preclinical Models of Osteoporosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the pharmacodynamics and bone anabolic effects of TAK-075, NPS-2143, and Ronacaleret (JTT-305), offering researchers and drug development professionals a detailed guide to their comparative efficacy. This report synthesizes available preclinical and clinical data, presenting it in a structured format for easy interpretation and providing detailed experimental methodologies for key studies.

This guide provides a head-to-head comparison of this compound, a potent and orally active Calcium-Sensing Receptor (CaSR) antagonist, with other notable CaSR antagonists, NPS-2143 and Ronacaleret (also known as JTT-305). The primary focus is on their efficacy in stimulating transient parathyroid hormone (PTH) secretion and promoting bone formation in preclinical models of osteoporosis, a key therapeutic strategy for anabolic agents in this disease.

Mechanism of Action: CaSR Antagonism and Bone Anabolism

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis. Located on the surface of parathyroid cells, the CaSR detects fluctuations in extracellular calcium levels. When calcium levels are high, the receptor is activated, leading to an inhibition of PTH secretion. Conversely, low calcium levels result in the inactivation of the CaSR and a subsequent increase in PTH secretion.

CaSR antagonists, also known as calcilytics, block the receptor, mimicking a state of low calcium. This induces a rapid and transient release of endogenous PTH. Intermittent elevations in PTH levels have been shown to have a net anabolic effect on bone, stimulating bone formation more than bone resorption, thereby increasing bone mineral density (BMD) and improving bone strength. This mechanism forms the basis for the therapeutic potential of CaSR antagonists in osteoporosis.

cluster_parathyroid Parathyroid Gland Cell cluster_blood Bloodstream cluster_bone Bone CaSR CaSR PTH_release PTH Secretion CaSR->PTH_release Inhibits PTH PTH PTH_release->PTH Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR Activates Bone_Formation Bone Formation PTH->Bone_Formation Stimulates (intermittent) Bone_Resorption Bone Resorption PTH->Bone_Resorption Stimulates (sustained) CaSR_Antagonist CaSR Antagonist (e.g., this compound) CaSR_Antagonist->CaSR Blocks

Figure 1. Signaling pathway of CaSR antagonism in promoting bone formation.

Quantitative Efficacy Comparison

The following table summarizes the key in vitro and in vivo efficacy data for this compound, NPS-2143, and Ronacaleret (JTT-305).

ParameterThis compoundNPS-2143Ronacaleret (JTT-305)
In Vitro Potency
IC50 (CaSR antagonism)0.94 nM43 nM (in HEK293 cells)Not explicitly reported
In Vivo Efficacy (Rodent Models)
Species/ModelRat (osteopenic ovariectomized)Rat (osteopenic ovariectomized)Rat (ovariectomized)
Dose10 mg/kg, p.o.Not specified for BMD study0.3, 1, or 3 mg/kg, p.o.
Peak Plasma PTH> 200 pg/mL> 100 pg/mL (sustained >4h)Dose-dependent transient increase
Effect on BMDEfficacious in increasing BMD[1]No net change in BMD alonePrevented OVX-induced bone loss[2]
In Vivo Efficacy (Non-Rodent Models)
Species/ModelCynomolgus MonkeyNot reportedNot reported
Dose10 mg/kg/day, p.o.--
Peak Serum PTHUp to 50 pg/mL (at 8h)[1]--
Clinical Efficacy (Human)
PopulationNot reportedNot reportedPostmenopausal women with low BMD
Effect on Lumbar Spine BMD--Modest increase (0.3-1.6% at 12 months)
Effect on Hip BMD--Small decreases

Detailed Experimental Protocols

This compound: In Vivo Efficacy in Ovariectomized Rats

The following protocol is based on the information presented by Yoshida, M. et al. at the 241st ACS National Meeting in 2011.[1]

  • Animal Model: Osteopenic ovariectomized (OVX) rats were used as a model for postmenopausal osteoporosis.

  • Treatment: this compound was administered orally (p.o.) at a dose of 10 mg/kg.

  • PTH Measurement: Plasma levels of intact parathyroid hormone (PTH) were measured following administration.

  • Efficacy Endpoint: The primary efficacy endpoint was the change in bone mineral density (BMD).

NPS-2143: In Vivo Efficacy in Ovariectomized Rats
  • Animal Model: Ovariectomized (OVX) rats were used to model postmenopausal bone loss.

  • Treatment: Daily oral administration of NPS-2143. The specific dose for the BMD study was not detailed in the available literature.

  • PTH Measurement: Plasma PTH levels were measured after dosing.

  • Efficacy Endpoint: Bone mineral density was determined at baseline and at specified time points during the treatment period. Bone histomorphometry was also performed to assess bone turnover.

Ronacaleret (JTT-305): In Vivo Efficacy in Ovariectomized Rats
  • Animal Model: Female rats were ovariectomized (OVX) to induce bone loss.

  • Treatment: JTT-305 was administered orally at doses of 0.3, 1, or 3 mg/kg for 12 weeks.

  • PTH Measurement: Serum PTH concentrations were measured to assess the transient elevation following drug administration.

  • Efficacy Endpoints: The primary endpoints were cancellous and total bone mineral density (BMD) in the proximal tibia. Bone histomorphometry was used to evaluate the mineralizing surface and bone formation rate.[2]

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Animal Model (e.g., OVX Rat) Treatment_Groups Treatment Groups - Vehicle - CaSR Antagonist Animal_Model->Treatment_Groups Dosing Oral Dosing Treatment_Groups->Dosing Blood_Sampling Blood Sampling (Time course) Dosing->Blood_Sampling BMD_Measurement BMD Measurement (e.g., DXA) Dosing->BMD_Measurement PTH_Assay PTH Assay (ELISA) Blood_Sampling->PTH_Assay Bone_Histomorphometry Bone Histomorphometry BMD_Measurement->Bone_Histomorphometry Statistical_Analysis Statistical Analysis PTH_Assay->Statistical_Analysis Bone_Histomorphometry->Statistical_Analysis

Figure 2. General experimental workflow for preclinical evaluation of CaSR antagonists.

Discussion and Conclusion

Based on the available data, this compound demonstrates high in vitro potency with an IC50 of 0.94 nM. Preclinically, it elicits a robust and transient increase in plasma PTH levels in rats, which is a desirable characteristic for an anabolic agent. The reported efficacy of this compound in an osteopenic rat model suggests its potential for increasing bone mineral density.

NPS-2143, while also demonstrating CaSR antagonism, showed a more sustained elevation of PTH in rats. This prolonged PTH increase resulted in high bone turnover but no net gain in bone mass when administered alone. This highlights the importance of the transient nature of PTH elevation for achieving a net anabolic effect.

Ronacaleret (JTT-305) has shown promise in preclinical models by preventing ovariectomy-induced bone loss. However, clinical data in postmenopausal women revealed only a modest increase in lumbar spine BMD and a decrease in hip BMD, suggesting a potential for differential effects at various skeletal sites or a less pronounced anabolic effect compared to other osteoporosis therapies.

References

Validating the Anabolic Effects of TAK-075 on Bone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bone anabolic effects of TAK-075, an oral calcium-sensing receptor (CaSR) antagonist, with the established anabolic agent teriparatide. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating the potential of this compound as a therapeutic agent for osteoporosis.

Mechanism of Action: this compound

This compound (also known as JTT-305 or Ronacaleret) is a short-acting, orally active antagonist of the calcium-sensing receptor (CaSR). By temporarily blocking the CaSR on parathyroid gland cells, this compound induces a transient increase in endogenous parathyroid hormone (PTH) secretion.[1][2] This intermittent elevation of PTH levels stimulates osteoblasts, the body's bone-building cells, leading to an increase in bone formation and, consequently, bone mass.[1][2] This mechanism contrasts with injectable PTH analogue therapies like teriparatide, which directly activate the PTH receptor.

Preclinical Efficacy in Ovariectomized (OVX) Rat Model of Osteoporosis

The ovariectomized (OVX) rat is a standard preclinical model for postmenopausal osteoporosis, characterized by estrogen deficiency-induced bone loss.

This compound (JTT-305)

In a 12-week study, daily oral administration of JTT-305 to OVX rats demonstrated a dose-dependent prevention of bone mineral density (BMD) loss in the proximal tibia. At a dose of 3 mg/kg, JTT-305 also significantly increased the mineralizing surface and bone formation rate as determined by bone histomorphometry.[1] The anabolic effect on BMD at this dosage was comparable to that of exogenous rat PTH (1-84) administered at doses between 3 and 10 µg/kg.

Teriparatide (PTH 1-34)

Numerous studies have demonstrated the anabolic effects of teriparatide in OVX rats. Daily subcutaneous injections of teriparatide have been shown to significantly increase trabecular bone volume, bone formation rate, and improve bone microarchitecture in this model.

Comparative Summary of Preclinical Data in OVX Rats

ParameterThis compound (JTT-305) (Oral)Teriparatide (Subcutaneous)
Bone Mineral Density (BMD) Prevents OVX-induced decrease in a dose-dependent manner.Significantly increases BMD.
Bone Formation Rate (BFR) Significantly increased at 3 mg/kg.Significantly increased.
Mineralizing Surface (MS/BS) Significantly increased at 3 mg/kg.Significantly increased.

Note: The data for this compound and teriparatide are from separate studies and not from a head-to-head comparison.

Clinical Efficacy in Postmenopausal Women with Low Bone Mineral Density

A randomized, double-blind, placebo- and active-controlled clinical trial compared the effects of Ronacaleret (this compound) with teriparatide and alendronate in postmenopausal women with low bone mineral density over 12 months.

Percentage Change in Bone Mineral Density (BMD) from Baseline at 12 Months

Treatment GroupLumbar Spine BMD (%)Total Hip BMD (%)
Ronacaleret (this compound) 0.3 - 1.6Small decreases
Teriparatide 9.1Increases
Alendronate 4.5Increases

In this study, the increases in lumbar spine BMD with Ronacaleret were significantly lower than those achieved with teriparatide and alendronate. Furthermore, small decreases in total hip BMD were observed with Ronacaleret treatment. The prolonged elevation of PTH with Ronacaleret was suggested to induce a state of mild hyperparathyroidism, which may have contributed to the observed effects.

Experimental Protocols

Ovariectomized (OVX) Rat Model for Evaluating Oral Anabolic Agents

This protocol outlines a general procedure for assessing the efficacy of an orally administered bone anabolic agent in an OVX rat model.

Experimental Workflow

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative & Treatment Phase cluster_analysis Analysis Phase acclimatization Acclimatization (1 week) ovx Bilateral Ovariectomy (OVX) or Sham Surgery acclimatization->ovx recovery Recovery (2 weeks) ovx->recovery treatment Daily Oral Gavage (12 weeks) recovery->treatment euthanasia Euthanasia & Sample Collection treatment->euthanasia bmd Bone Mineral Density (pQCT/DXA) euthanasia->bmd histomorphometry Bone Histomorphometry euthanasia->histomorphometry biomarkers Serum Bone Turnover Markers euthanasia->biomarkers

Caption: Workflow for evaluating an oral anabolic agent in OVX rats.

  • Animal Model: Female Sprague-Dawley or Wistar rats, approximately 6 months old, are used. Animals are acclimatized for at least one week before surgery.

  • Surgical Procedure: Rats undergo either bilateral ovariectomy (OVX) to induce estrogen deficiency or a sham operation.

  • Post-Operative Recovery: Animals are allowed to recover for a period of two weeks to allow for the initial phase of rapid bone loss.

  • Treatment: Rats are randomized into treatment groups and receive the test compound (e.g., this compound) or vehicle daily via oral gavage for a specified duration, typically 12 weeks. A positive control group receiving an established anabolic agent (e.g., subcutaneous teriparatide) is often included.

  • Bone Mineral Density (BMD) Measurement: BMD of the femur and/or tibia is measured at baseline and at the end of the study using peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DXA).

  • Bone Histomorphometry: For dynamic histomorphometry, animals are injected with fluorochrome labels (e.g., calcein and alizarin) at specific time points before euthanasia. After euthanasia, tibiae and/or lumbar vertebrae are collected, embedded in plastic, sectioned, and stained. Static and dynamic parameters of bone formation and resorption are quantified.

  • Biochemical Markers: Serum samples are collected at baseline and at the end of the study to measure bone turnover markers such as procollagen type I N-terminal propeptide (P1NP) for bone formation and C-terminal telopeptide of type I collagen (CTX) for bone resorption.

Parathyroid Hormone (PTH) Signaling Pathway in Osteoblasts

The anabolic effects of PTH, whether endogenous or exogenous, are mediated through its signaling pathway in osteoblasts.

PTH Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effects PTH PTH PTH1R PTH1R PTH->PTH1R binds AC Adenylyl Cyclase PTH1R->AC activates PLC Phospholipase C PTH1R->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates PKC PKC DAG->PKC activates Gene Gene Transcription (e.g., RUNX2, Osterix) CREB->Gene activates Differentiation Osteoblast Differentiation Gene->Differentiation Proliferation Osteoblast Proliferation Gene->Proliferation Survival Osteoblast Survival Gene->Survival

Caption: Simplified PTH signaling pathway in osteoblasts.

Binding of PTH to its receptor (PTH1R) on osteoblasts activates two main signaling cascades: the adenylyl cyclase/cAMP/protein kinase A (PKA) pathway and the phospholipase C/protein kinase C (PKC) pathway. These pathways converge to activate transcription factors such as CREB, RUNX2, and Osterix, which promote the differentiation, proliferation, and survival of osteoblasts, ultimately leading to increased bone formation.

Conclusion

This compound, as an oral CaSR antagonist, represents a novel approach to stimulating bone formation by modulating endogenous PTH secretion. Preclinical studies in OVX rats have demonstrated its potential to prevent bone loss and increase bone formation. However, clinical data in postmenopausal women indicate that its anabolic effect on bone mineral density is less pronounced than that of the direct PTH analogue, teriparatide, and it may be associated with bone loss at cortical sites. Further research is needed to optimize the dosing and administration of CaSR antagonists to achieve a more favorable anabolic window that maximizes bone formation while minimizing the potential for adverse effects associated with prolonged PTH elevation.

References

Cross-Validation of Takeda Compound Activity in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: This guide addresses the activity of the Takeda compound TAK-243 in various cancer cell lines. Initial searches for "TAK-075" indicate its function as a calcium-sensing receptor (CaSR) antagonist for metabolic bone diseases, with no available data on its activity in cancer cell lines.[1] Conversely, substantial research and data are available for TAK-243, a clinical ubiquitin-activating enzyme (UAE) inhibitor, in the context of oncology.[2] This guide will therefore focus on TAK-243 to align with the core requirements of a comparative analysis of anti-cancer activity in different cell lines.

This comparison guide provides an objective overview of the in-vitro activity of TAK-243 across different adrenocortical carcinoma (ACC) cell lines. The data presented is intended for researchers, scientists, and drug development professionals interested in the ubiquitin-proteasome system as a therapeutic target.

Mechanism of Action: TAK-243

TAK-243 is a potent and specific inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1. This enzyme is at the apex of the ubiquitination cascade, a critical pathway for protein degradation and signaling in eukaryotic cells. By inhibiting UAE, TAK-243 blocks the first step in the attachment of ubiquitin to substrate proteins. This leads to a disruption of protein homeostasis, accumulation of unfolded proteins, and subsequent activation of the unfolded protein response (UPR), ultimately inducing apoptosis in cancer cells.[2]

cluster_0 Ubiquitination Cascade cluster_1 Mechanism of TAK-243 Ub Ubiquitin E1 E1 (UAE) Ub->E1 ATP E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Ub Transfer UPR Unfolded Protein Response E3 E3 (Ubiquitin ligase) E2->E3 Ub Transfer Protein Target Protein E3->Protein Ubiquitination Proteasome Proteasome Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation TAK243 TAK-243 TAK243->E1 Inhibition Apoptosis Apoptosis UPR->Apoptosis Activation

Figure 1: Signaling pathway of TAK-243 action.

Comparative Activity of TAK-243 in Adrenocortical Carcinoma (ACC) Cell Lines

TAK-243 has demonstrated potent cytotoxic activity at nanomolar concentrations in various ACC cell lines. The half-maximal inhibitory concentration (IC50) values from in-vitro studies are summarized below.

Cell LineIC50 (nM)Reference
CU-ACC1 < CU-ACC2[2]
CU-ACC2 > CU-ACC1[2]
NCI-H295R > CU-ACC1 & CU-ACC2

Note: The referenced study indicates a rank order of potency (CU-ACC2 < CU-ACC1 < NCI-H295R) but does not provide specific numerical IC50 values in the abstract. The table reflects this relative sensitivity.

Experimental Protocols

The following protocols are representative of the methods used to determine the in-vitro activity of TAK-243.

1. Cell Culture:

  • Adrenocortical carcinoma cell lines (CU-ACC1, CU-ACC2, NCI-H295R) were cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cells were seeded in 96-well plates at an optimized density and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing serial dilutions of TAK-243 or a vehicle control (DMSO).

  • Plates were incubated for a specified period (e.g., 72 hours).

  • At the end of the incubation, CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

  • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

3. Western Blotting for Protein Ubiquitination:

  • ACC cells were treated with TAK-243 at various concentrations or for different durations.

  • Following treatment, cells were lysed, and protein concentrations were determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and then incubated with primary antibodies specific for ubiquitin and other proteins of interest (e.g., markers of the unfolded protein response).

  • After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. This method allows for the assessment of changes in protein ubiquitination levels following treatment with TAK-243.

cluster_workflow Experimental Workflow for TAK-243 Activity Assessment A Cell Seeding (96-well plate) B Overnight Incubation A->B C Treatment with TAK-243 (serial dilutions) B->C D Incubation (e.g., 72 hours) C->D H Western Blotting (for mechanism validation) C->H E Cell Viability Assay (e.g., CellTiter-Glo) D->E F Luminescence Reading E->F G Data Analysis (IC50 Calculation) F->G

Figure 2: Representative experimental workflow.

Conclusion

The available data demonstrates that TAK-243 is a potent inhibitor of cell viability in adrenocortical carcinoma cell lines, with IC50 values in the nanomolar range. The compound's mechanism of action, through the inhibition of the ubiquitin-activating enzyme, represents a promising therapeutic strategy. Further cross-validation in a broader range of cancer cell lines would be beneficial to fully characterize the anti-neoplastic potential of TAK-243. The experimental protocols outlined provide a standardized framework for such comparative studies.

References

A Comparative Analysis of TAK-075 and Cinacalcet: Modulators of the Calcium-Sensing Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the contrasting mechanisms and effects of a Calcium-Sensing Receptor antagonist (TAK-075) and agonist (cinacalcet).

This guide provides a comprehensive comparison of this compound and cinacalcet, two modulators of the Calcium-Sensing Receptor (CaSR) with opposing mechanisms of action. This compound is a potent CaSR antagonist, while cinacalcet is a positive allosteric modulator, functioning as a calcimimetic. This analysis delves into their distinct effects on parathyroid hormone (PTH) secretion, calcium homeostasis, and bone metabolism, supported by available preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of the involved signaling pathways are also presented to facilitate a deeper understanding for research and development purposes.

Executive Summary

This compound and cinacalcet represent two distinct therapeutic strategies for modulating the CaSR.

  • This compound , as a CaSR antagonist, blocks the receptor's activity, leading to a transient increase in PTH secretion. This characteristic positions it as a potential anabolic agent for treating osteoporosis, where intermittent PTH elevation stimulates bone formation.

  • Cinacalcet , a CaSR agonist, enhances the receptor's sensitivity to extracellular calcium, thereby suppressing PTH secretion. It is clinically approved for treating secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.

This guide will explore the preclinical and clinical data that underpin these contrasting pharmacological profiles.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological and physiological parameters of this compound and cinacalcet based on available data.

ParameterThis compoundCinacalcet
Mechanism of Action Calcium-Sensing Receptor (CaSR) AntagonistCalcium-Sensing Receptor (CaSR) Positive Allosteric Modulator (Calcimimetic)
In Vitro Potency (IC₅₀/EC₅₀) IC₅₀: 0.94 nMEC₅₀: 92.7 nM (for cytoplasmic Ca²⁺ increase in hCaR-HEK293 cells)
Primary Therapeutic Indication Investigational for OsteoporosisSecondary Hyperparathyroidism, Parathyroid Carcinoma

Table 1: General Comparative Properties of this compound and Cinacalcet

ParameterThis compound (Preclinical Data)Cinacalcet (Clinical & Preclinical Data)
Effect on PTH Levels Transient increaseSustained decrease[1]
Effect on Serum Calcium Transient increase secondary to PTH elevationDecrease[2]
Effect on Bone Mineral Density Increased in osteopenic ovariectomized ratsIncreased femoral neck BMD in hemodialysis patients[3]
Effect on Bone Turnover Markers Likely increase in bone formation markers (e.g., P1NP, Osteocalcin) and resorption markers (e.g., CTX, NTX)Decrease in bone turnover markers (e.g., BSAP, NTx)[4]

Table 2: Comparative Effects on Key Physiological and Bone Metabolism Markers

Experimental Protocols

In Vitro Determination of CaSR Modulator Activity

a) IC₅₀ Determination for a CaSR Antagonist (e.g., this compound)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a CaSR antagonist using a functional assay in HEK293 cells stably expressing the human CaSR (HEK-CaSR). The assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CaSR agonist (e.g., a high concentration of extracellular calcium or a known agonist).

Methodology:

  • Cell Culture: HEK-CaSR cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffer solution for 60 minutes at 37°C.

  • Compound Preparation: A serial dilution of the CaSR antagonist (e.g., this compound) is prepared in the assay buffer.

  • Assay Procedure:

    • The dye-containing buffer is removed, and the cells are washed with assay buffer.

    • The various concentrations of the antagonist are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes).

    • A fixed concentration of a CaSR agonist (e.g., CaCl₂ to achieve a final concentration that elicits a submaximal response, such as EC₈₀) is then added to the wells.

  • Data Acquisition: The fluorescence intensity is measured immediately after agonist addition using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence intensity is plotted against the logarithm of the antagonist concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

b) EC₅₀ Determination for a CaSR Agonist (e.g., Cinacalcet)

This protocol describes a method to determine the half-maximal effective concentration (EC₅₀) of a CaSR agonist using a calcium mobilization assay.

Methodology:

  • Cell Culture and Plating: As described for the antagonist assay.

  • Dye Loading: As described for the antagonist assay.

  • Compound Preparation: A serial dilution of the CaSR agonist (e.g., cinacalcet) is prepared in the assay buffer.

  • Assay Procedure:

    • The dye-containing buffer is removed, and the cells are washed.

    • The different concentrations of the agonist are added to the wells.

  • Data Acquisition: The fluorescence intensity is measured immediately.

  • Data Analysis: The increase in fluorescence is plotted against the logarithm of the agonist concentration. The EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of PTH and Calcium Levels

This protocol outlines a general procedure for evaluating the in vivo effects of CaSR modulators on plasma PTH and serum calcium levels in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Drug Administration: The test compound (this compound or cinacalcet) or vehicle is administered orally (p.o.) or via another appropriate route at various doses.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 1, 2, 4, 8, and 24 hours) via a cannulated vessel or tail vein.

  • Sample Processing: Blood is collected in tubes containing an appropriate anticoagulant (e.g., EDTA for PTH measurement). Plasma is separated by centrifugation and stored at -80°C until analysis. Serum is obtained by allowing blood to clot and then centrifuging.

  • Biochemical Analysis:

    • Plasma intact PTH (iPTH) levels are measured using a commercially available ELISA kit.

    • Serum calcium concentrations are determined using a colorimetric assay or an automated clinical chemistry analyzer.

  • Data Analysis: The time course of plasma PTH and serum calcium concentrations is plotted for each dose group. Pharmacodynamic parameters such as the maximum change from baseline (Emax) and the area under the effect curve (AUEC) can be calculated.

Mandatory Visualization

Calcium-Sensing Receptor (CaSR) Signaling Pathway

CaSR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_ext Ca²⁺ CaSR CaSR Ca2_ext->CaSR Binds Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2_int Ca²⁺ ER->Ca2_int Releases Ca2_int->PKC Activates PTH_vesicle PTH Vesicle Ca2_int->PTH_vesicle Inhibits fusion MAPK MAPK Pathway PKC->MAPK Activates PTH_secretion ↓ PTH Secretion PTH_vesicle->PTH_secretion

Caption: CaSR activation by extracellular calcium initiates a signaling cascade.

Experimental Workflow for In Vitro CaSR Modulator Screening

workflow start Start cell_culture Culture HEK293 cells stably expressing CaSR start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding incubation Incubate overnight seeding->incubation dye_loading Load cells with calcium-sensitive dye incubation->dye_loading compound_prep Prepare serial dilutions of test compounds (this compound or Cinacalcet) dye_loading->compound_prep assay Perform assay: Add compounds and/or agonist compound_prep->assay agonist_prep Prepare CaSR agonist (for antagonist assay) agonist_prep->assay readout Measure fluorescence (calcium mobilization) assay->readout analysis Data analysis: Generate dose-response curves and calculate IC₅₀/EC₅₀ readout->analysis end End analysis->end

Caption: Workflow for in vitro screening of CaSR modulators.

Logical Relationship of CaSR Modulation on PTH and Bone Metabolism

logical_relationship cluster_TAK075 This compound (Antagonist) cluster_Cinacalcet Cinacalcet (Agonist) TAK075 This compound CaSR_inhibition CaSR Inhibition TAK075->CaSR_inhibition PTH_increase Transient PTH Increase CaSR_inhibition->PTH_increase Bone_formation ↑ Bone Formation (Anabolic Effect) PTH_increase->Bone_formation Cinacalcet Cinacalcet CaSR_activation CaSR Activation Cinacalcet->CaSR_activation PTH_decrease PTH Decrease CaSR_activation->PTH_decrease Bone_resorption_decrease ↓ Bone Resorption PTH_decrease->Bone_resorption_decrease

References

Head-to-Head Comparison of TAK-075 and Other PTH Secretagogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of TAK-075 with other parathyroid hormone (PTH) secretagogues. We delve into the experimental data, detailed methodologies, and underlying signaling pathways to offer a comprehensive overview of these compounds.

The intermittent administration of parathyroid hormone has a potent anabolic effect on bone, making PTH secretagogues a promising therapeutic class for osteoporosis.[1] These agents stimulate the endogenous secretion of PTH, aiming to mimic the bone-building effects of intermittent PTH therapy. This guide focuses on a head-to-head comparison of this compound, a novel calcium-sensing receptor (CaSR) antagonist, with other PTH secretagogues, including other calcilytics and PTH analogues.

Mechanism of Action: Calcilytics vs. PTH Analogues

PTH secretagogues can be broadly categorized into two main classes based on their mechanism of action:

  • Calcilytics (CaSR Antagonists): This class of orally active small molecules, including this compound, JTT-305 (also known as MK-5442 or encaleret), and NPS-2143, act by antagonizing the calcium-sensing receptor (CaSR) on the surface of parathyroid cells.[2] This antagonism blocks the inhibitory signal of extracellular calcium, leading to a transient increase in PTH secretion.[2] The short-acting nature of these compounds is designed to produce pulsatile PTH release, which is crucial for its anabolic effects on bone.[3]

  • PTH Analogues: These are synthetic versions of PTH or PTH-related protein (PTHrP), such as teriparatide (PTH(1-34)) and abaloparatide (a PTHrP analog).[4] Administered via injection, they directly activate the PTH receptor 1 (PTH1R) in target tissues like bone and kidney, initiating the signaling cascade that leads to bone formation.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other selected PTH secretagogues from preclinical and clinical studies.

Table 1: In Vitro Potency of CaSR Antagonists

CompoundIC50 (nM)Assay System
This compound 0.94Human CaSR expressing cells
NPS-2143 43HEK 293 cells expressing human CaSR

IC50 represents the concentration of the drug that is required for 50% inhibition in vitro.

Table 2: Preclinical Efficacy of CaSR Antagonists in Ovariectomized (OVX) Rat Model of Osteoporosis

CompoundDoseTreatment DurationKey Findings on Bone Mineral Density (BMD)
This compound 10 mg/kg p.o.Not specifiedShowed efficacy in osteopenic ovariectomized rats.
JTT-305 1 and 3 mg/kg p.o.12 weeksPrevented OVX-induced decreases in cancellous and total BMD in the proximal tibia.
NPS-2143 Not specified8 weeksDaily oral administration in osteopenic OVX rats led to a sustained increase in plasma PTH and a dramatic increase in bone turnover, but no net change in BMD when administered alone. When co-administered with 17β-estradiol, it resulted in an increase in bone mass.

Table 3: Preclinical Data on PTH Secretion

CompoundDose and RouteAnimal ModelPeak Plasma PTH Levels
This compound 10 mg/kg p.o.Rats> 200 pg/mL
This compound 10 mg/kg/day p.o.Cynomolgus monkeysUp to 50 pg/mL after 8 hours
JTT-305 0.3, 1, or 3 mg/kg p.o.Ovariectomized RatsTransiently elevated with increasing doses

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is a G-protein coupled receptor that, upon activation by extracellular calcium, primarily signals through the Gq/11 and Gi/o pathways to inhibit PTH secretion. Calcilytics like this compound antagonize this receptor, thus blocking these downstream signals and promoting PTH release.

CaSR_Signaling cluster_membrane Parathyroid Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CaSR CaSR Gq11 Gq/11 CaSR->Gq11 Activates Gi Gi/o CaSR->Gi Activates PLC PLC Gq11->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca Ca2+ Ca->CaSR Activates TAK075 This compound (Calcilytic) TAK075->CaSR Antagonizes Ca_intra ↑ [Ca2+]i IP3->Ca_intra PKC PKC DAG->PKC PTH_secretion ↓ PTH Secretion Ca_intra->PTH_secretion PKC->PTH_secretion cAMP->PTH_secretion Promotes (when not inhibited)

Caption: CaSR signaling pathway in parathyroid cells.

Experimental Workflow for Preclinical Evaluation of PTH Secretagogues

The preclinical assessment of novel PTH secretagogues typically involves a multi-step process, from in vitro characterization to in vivo efficacy studies in animal models of osteoporosis.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_efficacy_endpoints Efficacy Endpoints potency Potency & Selectivity Assay (e.g., IC50 determination in CaSR-expressing cells) mechanism Mechanism of Action Studies (e.g., second messenger assays) potency->mechanism pk_pd Pharmacokinetics & Pharmacodynamics (e.g., PTH secretion in rats) mechanism->pk_pd efficacy Efficacy in Disease Model (Ovariectomized Rat Model of Osteoporosis) pk_pd->efficacy bmd Bone Mineral Density (BMD) (DXA) efficacy->bmd histomorphometry Bone Histomorphometry efficacy->histomorphometry biomechanics Biomechanical Strength Testing efficacy->biomechanics

Caption: Preclinical evaluation workflow for PTH secretagogues.

Experimental Protocols

In Vitro CaSR Antagonist Activity Assay

Objective: To determine the in vitro potency (IC50) of a test compound in blocking the activation of the calcium-sensing receptor.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human CaSR are cultured in appropriate media.

  • Calcium Mobilization Assay:

    • Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

    • An agonist (e.g., a high concentration of extracellular calcium or a calcimimetic) is added to stimulate the CaSR.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the agonist response against the concentration of the test compound.

In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To evaluate the in vivo efficacy of a PTH secretagogue in preventing or treating estrogen-deficiency induced bone loss.

Methodology:

  • Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.

  • Surgical Procedure:

    • Rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency, which mimics postmenopausal osteoporosis. A sham operation is performed on the control group.

    • The success of ovariectomy is confirmed by monitoring vaginal smears for the absence of the estrous cycle.

  • Drug Administration: The test compound (e.g., this compound) is administered orally at various doses for a specified duration (e.g., 12 weeks).

  • Efficacy Assessment:

    • Bone Mineral Density (BMD): BMD of the femur and/or lumbar spine is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

    • Bone Histomorphometry: Tibiae are collected, embedded in plastic, and sectioned. Static and dynamic histomorphometric parameters (e.g., bone volume, trabecular number, mineral apposition rate) are analyzed to assess bone microarchitecture and turnover.

    • Biomechanical Testing: The mechanical strength of bones (e.g., femur) is evaluated using tests such as the three-point bending test.

Measurement of Serum PTH Levels

Objective: To determine the effect of a PTH secretagogue on the secretion of endogenous PTH in vivo.

Methodology:

  • Animal Model and Dosing: Rats are administered a single oral dose of the test compound.

  • Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at various time points after dosing.

  • PTH Measurement: Serum is separated, and the concentration of intact PTH is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.

  • Data Analysis: The time course of serum PTH concentration is plotted to determine the peak concentration (Cmax) and the time to reach the peak (Tmax).

Conclusion

This compound emerges as a potent, orally active CaSR antagonist with demonstrated preclinical efficacy in stimulating PTH secretion and improving bone mineral density in an animal model of osteoporosis. Its high in vitro potency suggests a strong potential as a therapeutic agent. Head-to-head comparisons with other calcilytics like JTT-305 and NPS-2143 in standardized preclinical models are crucial for a definitive assessment of its relative efficacy and safety profile. Furthermore, comparison with injectable PTH analogues highlights the potential of orally available calcilytics to offer a more convenient treatment option for patients with osteoporosis. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies and advance the development of novel PTH secretagogues.

References

Independent Verification of TAK-075's Mechanism of Action: A Comparative Guide to Calcium-Sensing Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAK-075, a potent calcium-sensing receptor (CaSR) antagonist, with other molecules in its class. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action and to provide a comparative landscape of available alternatives.

Introduction to this compound and the Role of CaSR Antagonism

This compound is a novel, highly potent, orally active antagonist of the calcium-sensing receptor (CaSR). The CaSR, a G-protein coupled receptor, plays a critical role in maintaining calcium homeostasis by regulating the secretion of parathyroid hormone (PTH). By antagonizing the CaSR on parathyroid cells, compounds like this compound inhibit the suppressive effect of extracellular calcium on PTH secretion, leading to a transient increase in circulating PTH levels. This pulsatile release of endogenous PTH has been shown to have an anabolic effect on bone, making CaSR antagonists a promising therapeutic strategy for conditions like osteoporosis.

Comparative Analysis of CaSR Antagonists

This section provides a comparative overview of this compound and other notable CaSR antagonists. The data presented is a synthesis of publicly available information. Direct head-to-head comparative studies are limited, and thus, variations in experimental conditions should be considered when interpreting the data.

In Vitro Potency

The in vitro potency of CaSR antagonists is typically determined by their ability to inhibit the intracellular calcium mobilization induced by CaSR activation. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

CompoundIC50 (nM)Assay SystemReference
This compound 0.94 Not specified[1]
NPS-214343Inhibition of intracellular Ca2+ flux in HEK 293 cells expressing human CaSR[2][3]
JTT-305 (MK-5442)86Inhibition of intracellular Ca2+ concentrations in COS-7 cells transiently transfected with human CaSR
Pfizer Compound217FLIPR assays for the inhibition of calcium receptors expressed in HEK-293 cells
RonacaleretNot specifiedNot specified
Encaleret12Inhibition of CaSR[4]
In Vivo Effects on Parathyroid Hormone (PTH) Secretion

The primary pharmacodynamic effect of CaSR antagonists is the stimulation of PTH secretion. The magnitude and duration of this effect are critical for their therapeutic potential in bone formation.

CompoundSpeciesRoute of AdministrationDosePeak PTH ResponseDuration of PTH ElevationReference
This compound RatNot specifiedNot specifiedPromotes transient PTH secretionNot specified[1]
NPS-2143RatIntravenousNot specifiedRapid 4- to 5-fold increase in plasma PTHSustained
JTT-305 (MK-5442)RatOral0.3, 1, or 3 mg/kgTransiently elevated with increasing dosesTransient
RonacaleretOvariectomized RatOral30, 60, or 120 mg/kgDose-dependent increaseProlonged
EncaleretHuman (ADH1 patients)Oral5 to 190 mg twice dailyNormalized PTH levelsSustained normalization

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the methods used for characterization, the following diagrams illustrate the CaSR signaling pathway and a typical experimental workflow for evaluating CaSR antagonists.

cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Activates Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Intracellular_Ca_Release ↑ Intracellular Ca²⁺ ER->Intracellular_Ca_Release Releases Ca²⁺ PTH_Secretion_Inhibition Inhibition of PTH Secretion Intracellular_Ca_Release->PTH_Secretion_Inhibition PKC->PTH_Secretion_Inhibition TAK075 This compound (Antagonist) TAK075->CaSR Blocks

Figure 1. Simplified signaling pathway of the Calcium-Sensing Receptor (CaSR) and the inhibitory action of this compound.

cluster_workflow Experimental Workflow: In Vitro Characterization of a CaSR Antagonist A 1. Cell Culture HEK293 cells stably expressing human CaSR are cultured. B 2. Dye Loading Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Compound Incubation Cells are pre-incubated with varying concentrations of the CaSR antagonist (e.g., this compound). B->C D 4. CaSR Stimulation Cells are stimulated with an EC80 concentration of extracellular Ca²⁺. C->D E 5. Fluorescence Measurement Changes in intracellular calcium are measured using a fluorescence plate reader. D->E F 6. Data Analysis The IC50 value is calculated from the dose-response curve. E->F

Figure 2. A typical workflow for determining the in vitro potency of a CaSR antagonist using a calcium mobilization assay.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for determining the IC50 value of a CaSR antagonist.

Materials:

  • HEK293 cells stably expressing the human CaSR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid

  • CaSR antagonist (e.g., this compound)

  • Extracellular calcium solution (e.g., CaCl2 in HBSS)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293-CaSR cells into 96-well plates at a density of 40,000 to 80,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer containing Fluo-4 AM (typically 2-5 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM).

    • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Pre-incubation:

    • Prepare serial dilutions of the CaSR antagonist in HBSS/HEPES buffer.

    • After the dye loading incubation, wash the cells twice with HBSS/HEPES buffer.

    • Add 100 µL of the antagonist dilutions to the respective wells and incubate at room temperature for 15-30 minutes.

  • CaSR Stimulation and Fluorescence Measurement:

    • Prepare a stimulating solution of extracellular calcium in HBSS/HEPES at a concentration that elicits approximately 80% of the maximal response (EC80).

    • Place the cell plate in a fluorescence plate reader set to record fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm).

    • Establish a baseline fluorescence reading for each well.

    • Add the calcium stimulating solution to all wells and continue to record the fluorescence signal over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage inhibition of the calcium response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parathyroid Hormone (PTH) Secretion Assay

This protocol describes a general method for measuring PTH secretion from primary parathyroid cells or a suitable cell line.

Materials:

  • Isolated primary parathyroid cells or a PTH-secreting cell line

  • Culture medium appropriate for the cells

  • Krebs-Ringer bicarbonate buffer (or similar) with varying concentrations of calcium

  • CaSR antagonist (e.g., this compound)

  • PTH ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Plating: Plate the parathyroid cells in 24-well plates and allow them to adhere and stabilize.

  • Pre-incubation:

    • Wash the cells with a low-calcium buffer (e.g., 0.5 mM Ca2+).

    • Pre-incubate the cells in the low-calcium buffer for a defined period (e.g., 1-2 hours) to establish a baseline of PTH secretion.

  • Compound Treatment:

    • Prepare treatment solutions containing varying concentrations of the CaSR antagonist in buffers with different calcium concentrations (e.g., a physiological concentration of 1.25 mM Ca2+).

    • Remove the pre-incubation buffer and add the treatment solutions to the cells.

    • Incubate for a specified time (e.g., 1-3 hours).

  • Sample Collection:

    • After the incubation period, collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • PTH Measurement:

    • Measure the concentration of PTH in the collected supernatants using a commercially available PTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the PTH concentration against the antagonist concentration.

    • Analyze the data to determine the dose-dependent effect of the antagonist on PTH secretion.

Conclusion

This compound is a potent CaSR antagonist with a mechanism of action centered on the transient stimulation of endogenous PTH secretion. This guide provides a framework for the independent verification of its activity by comparing it with other known CaSR antagonists. The provided data tables and experimental protocols offer a starting point for researchers to design and conduct their own comparative studies. Further head-to-head studies under standardized conditions are necessary to definitively establish the relative potency and efficacy of these compounds.

References

Assessing the Specificity of TAK-075 for the Calcium-Sensing Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of TAK-075, a potent antagonist of the Calcium-Sensing Receptor (CaSR), against other known CaSR antagonists, JTT-305 and NPS-2143. The objective is to offer a clear, data-driven assessment to aid in the selection of the most appropriate research tools for studying CaSR signaling and for drug development programs targeting this receptor.

Introduction to this compound and the Calcium-Sensing Receptor

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis. It is a key regulator of parathyroid hormone (PTH) secretion and is involved in various physiological processes. This compound is a novel, orally active, and highly potent antagonist of the CaSR with an IC50 of 0.94 nM[1]. By blocking the CaSR, this compound stimulates the transient secretion of PTH, which has shown potential as a bone anabolic agent for treating osteoporosis.

Comparative Analysis of CaSR Antagonists

To effectively evaluate the utility of this compound, it is essential to compare its specificity against other well-characterized CaSR antagonists. This guide focuses on a comparison with JTT-305 (also known as MK-5442) and NPS-2143.

Potency at the Calcium-Sensing Receptor

The inhibitory potency of a compound at its target receptor is a primary indicator of its on-target efficacy. The following table summarizes the reported IC50 values for this compound and its comparators against the CaSR.

CompoundIC50 (nM) for CaSRReference
This compound 0.94 [1]
JTT-305Potent (Specific value not publicly available)[2][3]
NPS-214343[4]

Table 1: Comparison of the in vitro potency of this compound, JTT-305, and NPS-2143 at the Calcium-Sensing Receptor.

Specificity and Off-Target Profile

A critical aspect of a drug candidate's profile is its specificity for the intended target. Off-target activities can lead to undesirable side effects and confound experimental results. A comprehensive assessment of a compound's interaction with a wide range of other receptors and enzymes is therefore crucial.

Currently, detailed, publicly available head-to-head comparative selectivity screening data for this compound, JTT-305, and NPS-2143 against a broad panel of off-target receptors is limited. While NPS-2143 has been described as "selective," this is often in the context of closely related GPCRs. A comprehensive understanding of the broader off-target profile for all three compounds would require access to proprietary data or the execution of dedicated screening studies.

Experimental Methodologies for Specificity Assessment

The determination of a compound's specificity involves a series of in vitro assays designed to measure its activity at the intended target and a panel of potential off-targets.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the CaSR and a panel of other receptors.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.

Generalized Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., CaSR) or off-target receptors are prepared from recombinant cell lines or native tissues.

  • Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-labeled antagonist) and varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Mobilization Assay)

Objective: To determine the functional potency (IC50) of the antagonist in blocking agonist-induced receptor activation.

Principle: The CaSR is a Gq-coupled GPCR. Its activation by an agonist (e.g., extracellular calcium) leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Antagonists will inhibit this agonist-induced calcium mobilization.

Generalized Protocol:

  • Cell Culture: Cells stably or transiently expressing the CaSR (e.g., HEK293 cells) are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound).

  • Agonist Stimulation: An agonist (e.g., a solution with a high concentration of CaCl₂) is added to the cells to stimulate the CaSR.

  • Signal Detection: The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated.

Off-Target Screening Panels

Objective: To assess the activity of the test compound against a broad range of unrelated receptors, ion channels, enzymes, and transporters.

Principle: These are typically fee-for-service assays offered by contract research organizations (CROs). They utilize a variety of assay formats (e.g., radioligand binding, functional assays, enzymatic assays) to screen the test compound at a fixed concentration against a large panel of potential off-targets.

Generalized Workflow:

  • Compound Submission: The test compound is submitted to the CRO.

  • Primary Screen: The compound is tested at a single high concentration (e.g., 10 µM) against the entire panel.

  • Hit Identification: Targets where the compound shows significant activity (e.g., >50% inhibition or stimulation) are identified as "hits."

  • Dose-Response Confirmation: For any identified hits, a full concentration-response curve is generated to determine the IC50 or EC50 value.

Visualizing Key Pathways and Workflows

To better understand the context of this compound's action and the methods used for its assessment, the following diagrams are provided.

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2_ext Extracellular Ca²⁺ CaSR CaSR Ca2_ext->CaSR Binds Gq Gαq CaSR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC PKC DAG->PKC Activates Ca2_int Intracellular Ca²⁺ ER->Ca2_int Releases Ca2_int->PKC Activates Downstream Downstream Signaling PKC->Downstream TAK075 This compound TAK075->CaSR Antagonizes

Caption: CaSR Signaling Pathway and the Action of this compound.

Specificity_Assay_Workflow cluster_workflow Specificity Assessment Workflow cluster_on_target On-Target Activity cluster_off_target Off-Target Activity start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki for CaSR) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) (Determine IC₅₀ for CaSR) start->functional_assay off_target_screen Broad Off-Target Panel Screen (e.g., GPCRs, Kinases, Ion Channels) start->off_target_screen evaluation Data Analysis and Specificity Profile Generation binding_assay->evaluation functional_assay->evaluation hit_validation Dose-Response Confirmation for Identified 'Hits' off_target_screen->hit_validation hit_validation->evaluation

Caption: Experimental Workflow for Assessing Specificity.

Conclusion

This compound is a highly potent antagonist of the Calcium-Sensing Receptor. Based on its reported IC50 value, it exhibits superior on-target potency compared to NPS-2143. A comprehensive assessment of its specificity, however, requires further publicly available data from broad off-target screening panels, directly comparing it with other CaSR antagonists like JTT-305 and NPS-2143. The experimental protocols outlined in this guide provide a framework for how such specificity is determined, enabling researchers to critically evaluate and select the most suitable tools for their studies. For drug development professionals, a thorough understanding of a compound's specificity is paramount for predicting potential off-target effects and ensuring a favorable safety profile.

References

Reproducibility of TAK-075 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results for TAK-075, a potent and orally active calcium-sensing receptor (CaSR) antagonist. The data presented is based on initial preclinical studies. To date, independent reproducibility studies have not been identified in publicly available literature.

Summary of Preclinical Data

This compound, also known as JTT-305, has been investigated for its potential as a bone anabolic agent for the treatment of osteoporosis. The primary mechanism of action is the antagonism of the CaSR, which leads to a transient increase in parathyroid hormone (PTH) secretion. This pulsatile release of PTH is known to stimulate bone formation.

The key preclinical findings for this compound are summarized in the tables below, compiled from studies by Yoshida et al. (2011) and Kimura et al. (2011).

In Vitro Activity
CompoundTargetAssayIC50 (nM)
This compound (as compound 9e)Calcium-Sensing Receptor (CaSR)Antagonist Activity10
In Vivo Efficacy in Ovariectomized (OVX) Rat Model of Osteoporosis
Treatment GroupDose (mg/kg, oral)DurationKey FindingsReference
This compound (JTT-305)0.3, 1, 312 weeksTransiently elevated serum PTH levels. Prevented OVX-induced decrease in cancellous and total bone mineral density (BMD) at 1 and 3 mg/kg. Increased mineralizing surface and bone formation rate at 3 mg/kg.Kimura et al., 2011[1]
This compound (as compound 9e)103 monthsSignificantly increased bone mineral density (BMD) compared to vehicle control. Increased plasma osteocalcin concentration.Yoshida et al., 2011[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification of scientific findings. The following methodologies are based on the available information from the primary research articles.

In Vitro CaSR Antagonist Assay

A detailed protocol for the in vitro CaSR antagonist assay that yielded the IC50 value for this compound was not available in the reviewed literature.

Ovariectomized (OVX) Rat Model for Osteoporosis

Animal Model:

  • Female rats underwent ovariectomy (OVX) to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group served as a control.

Treatment:

  • Following the surgical procedure, rats were orally administered either vehicle or this compound (JTT-305) at doses of 0.3, 1, or 3 mg/kg daily for 12 weeks[1]. In a separate study, a 10 mg/kg daily oral dose was administered for 3 months[3].

Endpoints Measured:

  • Serum PTH Levels: Blood samples were collected at various time points after administration to measure the concentration of intact PTH.

  • Bone Mineral Density (BMD): BMD of the proximal tibia (cancellous and total) was measured to assess bone mass.

  • Bone Histomorphometry: The mineralizing surface and bone formation rate were quantified to evaluate bone turnover and formation.

  • Plasma Osteocalcin: This bone formation marker was measured in plasma.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the blockade of the Calcium-Sensing Receptor (CaSR) on parathyroid cells, leading to an increase in Parathyroid Hormone (PTH) secretion. This pulsatile release of PTH then acts on bone to stimulate bone formation.

TAK_075_Mechanism_of_Action cluster_bone Bone TAK075 This compound CaSR CaSR TAK075->CaSR Antagonizes PTH_release PTH Release TAK075->PTH_release CaSR->PTH_release Inhibits (when activated by Ca2+) PTH Pulsatile PTH PTH_release->PTH Bone_Formation Bone Formation PTH->Bone_Formation Stimulates

Caption: Mechanism of action of this compound.

The general workflow for the preclinical evaluation of this compound in the ovariectomized rat model is depicted below.

TAK_075_Experimental_Workflow cluster_endpoints Endpoints start Start ovx Ovariectomy (OVX) in Rats start->ovx treatment Oral Administration: - Vehicle - this compound (0.3, 1, 3, or 10 mg/kg) ovx->treatment monitoring Treatment Period (12 weeks or 3 months) treatment->monitoring endpoint_measurement Endpoint Measurement monitoring->endpoint_measurement data_analysis Data Analysis and Comparison endpoint_measurement->data_analysis pth Serum PTH endpoint_measurement->pth bmd Bone Mineral Density endpoint_measurement->bmd histo Bone Histomorphometry endpoint_measurement->histo osteo Plasma Osteocalcin endpoint_measurement->osteo end End data_analysis->end

References

Unveiling the Preclinical Power of Mivebresib (ABBV-075): A Comparative Analysis in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Mivebresib (ABBV-075), a potent, orally bioavailable pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has demonstrated significant therapeutic potential in a range of preclinical cancer models. This guide provides a comprehensive comparison of Mivebresib's performance against other BET inhibitors and standard-of-care agents, supported by experimental data, to inform researchers and drug development professionals on its efficacy and mechanism of action.

Mivebresib targets the BET proteins BRD2, BRD3, and BRD4, which are critical readers of epigenetic marks and regulators of gene transcription. By binding to the bromodomains of these proteins, Mivebresib disrupts their interaction with acetylated histones, leading to the downregulation of key oncogenes such as MYC and pro-survival factors like BCL2. This action ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells. Preclinical studies have highlighted its particular effectiveness in hematological malignancies.[1][2][3][4]

Comparative Efficacy in Preclinical Models

Mivebresib has shown broad anti-proliferative activity across a variety of cancer cell lines and in vivo tumor models.[5] Its performance has been notably potent in hematological cancer models when compared to solid tumors.

In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) of Mivebresib has been determined in numerous cancer cell lines, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeMivebresib (ABBV-075) IC50 (µM)JQ1 IC50 (µM)OTX015 IC50 (µM)
MV4-11Acute Myeloid Leukemia0.0019~0.05 - 0.1~0.02 - 0.05
Kasumi-1Acute Myeloid Leukemia0.0063Not ReportedNot Reported
RS4;11Acute Lymphoblastic Leukemia0.0064Not ReportedNot Reported
MOLM-13Acute Myeloid LeukemiaNot Reported~0.05Not Reported
NCI-H929Multiple MyelomaNot Reported~0.1 - 0.5~0.1 - 0.5

Note: IC50 values are approximate and can vary between studies. Data for JQ1 and OTX015 are representative values from literature for comparison.

In Vivo Antitumor Activity

In xenograft models of acute myeloid leukemia (AML), Mivebresib has demonstrated robust single-agent efficacy and synergistic effects when combined with the BCL2 inhibitor, venetoclax. Co-clinical modeling using patient-derived xenografts (PDX) has further validated its therapeutic potential in AML. In these models, Mivebresib effectively reduced blast counts in bone marrow and spleen.

Mechanism of Action and Signaling Pathways

Mivebresib's primary mechanism of action involves the inhibition of BET proteins, leading to transcriptional repression of key oncogenes and cell cycle regulators.

BET_Inhibition_Pathway cluster_epigenetics Epigenetic Regulation cluster_drug_action Drug Intervention cluster_cellular_outcome Cellular Consequences BET BET Proteins (BRD2, BRD3, BRD4) Ac_Histones Acetylated Histones BET->Ac_Histones Binds to TF Transcription Factors BET->TF Recruits Transcription Oncogene Transcription (e.g., MYC, BCL2) BET->Transcription Activates TF->Transcription Promotes ABBV075 Mivebresib (ABBV-075) ABBV075->BET Inhibits ABBV075->Transcription Represses CellCycle Cell Cycle Progression ABBV075->CellCycle G1 Arrest Apoptosis Apoptosis ABBV075->Apoptosis Induces Transcription->CellCycle Drives Transcription->Apoptosis Inhibits Proliferation Tumor Cell Proliferation CellCycle->Proliferation Leads to

Caption: Mivebresib (ABBV-075) inhibits BET proteins, disrupting their interaction with acetylated histones and transcription factors. This leads to the repression of oncogene transcription, resulting in G1 cell cycle arrest and induction of apoptosis in cancer cells.

Experimental Protocols

Cell Viability Assay
  • Cell Culture: Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of Mivebresib or comparator compounds for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

  • Data Analysis: IC50 values were calculated from dose-response curves using non-linear regression analysis in GraphPad Prism.

In Vivo Xenograft Studies
  • Animal Models: Female immunodeficient mice (e.g., NOD/SCID) were used. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 MV4-11 cells) were subcutaneously or intravenously injected into the mice.

  • Drug Administration: Once tumors were established (e.g., reached a volume of 100-200 mm³), mice were randomized into treatment groups. Mivebresib was administered orally, typically once daily, at specified doses.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Body weight was also monitored as a measure of toxicity.

  • Efficacy Endpoint: The study endpoint was typically defined by tumor volume reaching a predetermined size or the observation of significant morbidity.

Western Blot Analysis
  • Protein Extraction: Cells were treated with Mivebresib for the indicated times, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., c-MYC, BCL2, cleaved PARP, and a loading control like β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

This guide summarizes the compelling preclinical data supporting the therapeutic potential of Mivebresib (ABBV-075). Its potent anti-tumor activity, particularly in hematological malignancies, and its well-defined mechanism of action make it a promising candidate for further clinical investigation, both as a monotherapy and in combination with other targeted agents.

References

Safety Operating Guide

Proper Disposal of TAK-075: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Obtaining the Safety Data Sheet (SDS) for TAK-075 is the critical first step for its safe disposal. While this document provides general guidance based on established principles for handling potent pharmaceutical compounds in a research setting, the specific procedures must be dictated by the compound's unique characteristics as outlined in its SDS, available from the manufacturer.

This compound is an orally active and highly potent calcium-sensing receptor (CaSR) antagonist, with an IC50 of 0.94 nM.[1] As a potent, biologically active compound, it requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. All disposal procedures must be in strict accordance with local, state, and federal regulations.[2]

Pre-Disposal and Handling

Before beginning any work with this compound, it is imperative to have a designated and properly labeled waste container. Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling the compound.[3] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2]

Step-by-Step Disposal Procedure

The following is a general procedure for the disposal of this compound waste. This should be adapted as required by the specific information in the product's SDS and your institution's policies.

  • Waste Identification and Segregation:

    • All materials that have come into direct contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, should be considered hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Mixing wastes can lead to dangerous chemical reactions and complicate the disposal process.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.

    • Ensure the container is kept securely closed when not in use.

  • Labeling:

    • The waste container must be labeled with a "Hazardous Waste" sticker or tag, as provided by your EHS department.

    • The label should clearly identify the contents, including the full chemical name "this compound," and any known hazards (e.g., "Potent Compound," "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

    • The storage area should provide secondary containment to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the waste container is full, or if the experiment is complete, contact your institution's EHS department to arrange for pickup and disposal.

    • Do not dispose of this compound or any materials contaminated with it down the drain or in the regular trash. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals by facilities subject to their regulations.

Experimental Workflow for Safe Disposal

The following diagram illustrates the general workflow for the proper disposal of a potent research compound like this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Segregate this compound Waste (Unused compound, contaminated labware, PPE) C->D E Place in a Labeled, Leak-Proof Hazardous Waste Container D->E F Store Waste Container Securely with Secondary Containment E->F G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H EHS Manages Final Disposal (Incineration or other approved method) G->H I End: Decontaminate Work Area H->I

General workflow for the safe disposal of this compound.

Summary of Safety and Handling Information

PrecautionDetails
Engineering Controls Use in a well-ventilated area. Emergency eye wash fountains should be readily available.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.
Handling Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
Storage Store in a cool, dry, and dark area in a tightly closed container. Keep away from direct sunlight and incompatible materials.
Spill Response In case of a spill, absorb the material with an inert substance (e.g., sand, earth) and place it in a sealed container for disposal. Clean the affected area with an excess of water.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's hazardous waste management policies for complete and accurate disposal procedures.

References

Essential Safety and Handling Protocols for Tak-075

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Tak-075 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound, a potent, orally active calcium-sensing receptor (CaSR) antagonist intended for research use only.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on best practices for handling potent research compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Weighing and Compounding - Nitrile gloves (double-gloving recommended)- Disposable lab coat- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator
In Vitro / In Vivo Dosing - Nitrile gloves- Disposable lab coat- Safety glasses with side shields
General Laboratory Operations - Nitrile gloves- Lab coat- Safety glasses
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Disposable, fluid-resistant lab coat or gown- Chemical splash goggles- N95 or higher-rated respirator

Operational Plans: From Receipt to Disposal

A clear and structured workflow is essential for the safe management of this compound in a laboratory setting. The following diagram outlines the key steps, from receiving the compound to its final disposal.

This compound Handling Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Log Log in Inventory Inspect->Log Store Store at -20°C, Desiccated Log->Store Weigh Weigh Compound in Ventilated Enclosure Store->Weigh Transport in Secondary Containment Prepare Prepare Solutions in Fume Hood Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Collect Collect Contaminated Waste Experiment->Collect Segregate Segregate Solid and Liquid Waste Collect->Segregate Label Label Waste Containers Segregate->Label Dispose Dispose via Licensed Contractor Label->Dispose

Caption: Workflow for the safe handling of this compound, from receipt to disposal.

Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) when opening the package.

  • Log the compound into the laboratory's chemical inventory system.

  • Store this compound lyophilized at -20°C in a desiccated environment to ensure stability.[1]

Handling and Experimentation:

  • Engineering Controls: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, work within a chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill Management:

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance.

  • Clean: Carefully clean the area with an appropriate deactivating agent or soap and water.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan:

  • Waste Collection: All disposable materials that come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, sealed hazardous waste container.

  • Waste Segregation: Separate solid and liquid waste streams.

  • Labeling: Clearly label all waste containers with the contents, including the name "this compound."

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.